B-Raf IN 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[3-[4-[(dimethylamino)methyl]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3N5O/c1-36(2)18-19-9-11-20(12-10-19)25-17-34-37-26(13-14-33-27(25)37)21-5-4-8-24(16-21)35-28(38)22-6-3-7-23(15-22)29(30,31)32/h3-17H,18H2,1-2H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJVLQNYNCDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
B-Raf IN 1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the B-Raf inhibitor, B-Raf IN 1. It details the compound's mechanism of action, summarizes its inhibitory activity, outlines relevant experimental methodologies, and illustrates key concepts through signaling pathway and workflow diagrams.
Core Mechanism of Action
B-Raf is a serine/threonine-protein kinase that functions as a critical component of the RAS/RAF/MEK/ERK signaling pathway (also known as the Mitogen-Activated Protein Kinase, or MAPK, pathway). This pathway is essential for transducing extracellular signals to the nucleus to regulate fundamental cellular processes, including proliferation, differentiation, and survival.[1] In a significant percentage of human cancers, particularly malignant melanoma, mutations in the BRAF gene lead to constitutive activation of the kinase, driving uncontrolled cell growth.[2]
This compound is a potent, small-molecule inhibitor of B-Raf kinase activity.[3][4] Its chemical structure, N-[3-(3-{4-[(Dimethylamino)Methyl]Phenyl}Pyrazolo[1,5-a]Pyrimidin-7-yl)Phenyl]-3-(Trifluoromethyl)Benzamide, is characteristic of an ATP-competitive inhibitor.[5][6] This mechanism involves the inhibitor binding to the ATP-binding pocket of the B-Raf kinase domain, thereby preventing the phosphorylation of its downstream substrate, MEK1/2. This blockade effectively halts the aberrant signaling cascade, leading to an inhibition of cell proliferation in cancer cells harboring activating B-Raf mutations.[2]
Quantitative Data Summary
This compound, also identified as Compound 10n in literature, demonstrates potent inhibition in both biochemical and cellular contexts.[3] It is noteworthy that the inhibitor shows equipotent activity against both B-Raf and c-Raf in biochemical assays.[4][6]
| Assay Type | Target / Cell Line | Mutation Status | IC50 Value |
| Biochemical | B-Raf Kinase | N/A | 24 nM[1][3][4][6] |
| Biochemical | c-Raf Kinase | N/A | 25 nM[1][4][6] |
| Cellular | HT29 (Colon Cancer) | B-Raf V600E | 0.78 µM[3][6][7] |
| Cellular | WM 266-4 (Melanoma) | B-Raf V600E | 0.92 µM[3][6][7] |
| Cellular | KFs (Keloid Fibroblasts) | Not Specified | 0.83 µM (at 72h)[2] |
Experimental Protocols
The following sections describe generalized, standard methodologies for determining the inhibitory activity of compounds like this compound.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the kinase activity of B-Raf by measuring the amount of ATP consumed during the phosphorylation of its substrate, MEK1. The remaining ATP is detected via a luciferase-based reaction, where a lower light signal corresponds to higher kinase activity and thus weaker inhibition.
Materials:
-
Recombinant human B-Raf enzyme
-
Kinase-inactive MEK1 substrate
-
This compound (or other test compounds) serially diluted in DMSO
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted this compound in DMSO to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Prepare a solution of B-Raf enzyme and MEK1 substrate in Kinase Assay Buffer. Add 20 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Prepare an ATP solution in Kinase Assay Buffer at a concentration near the Km for B-Raf. Add 20 µL to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection: Equilibrate the plate and the Luminescent Kinase Assay Reagent to room temperature. Add 40 µL of the reagent to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTS-Based)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of a tetrazolium compound (MTS) by viable cells into a colored formazan product is quantified by absorbance.
Materials:
-
Human cancer cell lines (e.g., HT29, WM 266-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound serially diluted in culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Clear, flat-bottomed 96-well cell culture plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" (DMSO-treated) wells.
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Color Development: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.
Structural and Binding Insights
While a co-crystal structure of this compound with the B-Raf kinase domain is not publicly available, its identity as a Type I inhibitor can be inferred from its chemical class. Type I inhibitors bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is in the "in" position ("DFG-in"), making the ATP-binding site accessible. This compound is proposed to occupy this ATP pocket, forming key interactions with hinge region residues, which prevents the binding and hydrolysis of ATP.
References
- 1. biocat.com [biocat.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. filgen.jp [filgen.jp]
- 5. 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | 195371-89-2 | Benchchem [benchchem.com]
- 6. This compound|cas 950736-05-7|DC Chemicals [dcchemicals.com]
- 7. This compound | Raf抑制剂 | MCE [medchemexpress.cn]
The Structure-Activity Relationship of B-Raf IN 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of B-Raf IN 1, a potent and selective inhibitor of the B-Raf kinase. This document outlines the critical chemical features influencing its inhibitory activity, presents quantitative data for this compound and related compounds, and details the experimental protocols for key biological assays. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the material.
Introduction to B-Raf and Its Role in Cancer
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] This pathway is essential for regulating cellular processes such as growth, proliferation, differentiation, and survival.[2] The B-Raf gene is frequently mutated in various human cancers, with the V600E mutation being the most common, occurring in approximately 50% of melanomas.[3] This mutation leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell growth and tumor progression.[3] Consequently, B-Raf has emerged as a significant therapeutic target for the development of anti-cancer drugs.
This compound: A Profile of a Selective Inhibitor
This compound is a potent and selective inhibitor of the B-Raf kinase. Its chemical structure is characterized by a core scaffold that facilitates its interaction with the ATP-binding pocket of the B-Raf kinase domain. The following sections delve into the specific structural features that govern its activity and selectivity.
Structure-Activity Relationship (SAR) of this compound and Analogs
The inhibitory potency of this compound and its analogs is dictated by the interplay of various structural components. The core scaffold, typically a heterocyclic ring system, serves as the anchor within the kinase's active site. Modifications to the peripheral substituents can significantly impact binding affinity and selectivity.
The Core Scaffold
The central ring system of B-Raf inhibitors is critical for establishing key interactions with the hinge region of the kinase domain. Different scaffolds, such as pyrimidine-sulfonamide and imidazo[2,1-b]thiazole, have been explored in the development of B-Raf inhibitors. The specific arrangement of nitrogen atoms and other functional groups within the core determines the hydrogen bonding pattern with the kinase hinge, a crucial factor for potent inhibition.
Key Substituent Effects
The substituents on the core scaffold play a vital role in optimizing the inhibitor's potency and pharmacokinetic properties.
-
Solvent-Front Interacting Groups: Substituents that extend towards the solvent-exposed region of the ATP-binding pocket can form additional interactions and enhance binding affinity.
-
Gatekeeper Residue Interactions: The "gatekeeper" residue in the kinase domain is a critical determinant of inhibitor selectivity. Substituents that can favorably interact with this residue can improve selectivity over other kinases.
-
Hydrophobic Pocket Moieties: Groups that occupy the hydrophobic pockets within the active site contribute significantly to the overall binding energy. The size, shape, and lipophilicity of these moieties are key parameters in SAR studies.
Quantitative Data on B-Raf Inhibitors
The following tables summarize the quantitative data for various B-Raf inhibitors, providing a comparative analysis of their potency against wild-type and mutant forms of the B-Raf kinase, as well as in cellular assays.
Table 1: Biochemical Activity of B-Raf Inhibitors
| Compound | B-Raf (WT) IC₅₀ (nM) | B-Raf (V600E) IC₅₀ (nM) | c-Raf IC₅₀ (nM) |
| This compound | - | 24 | - |
| Compound 7a | - | 110 | - |
| Compound 7b | - | 750 | - |
| Rafoxanide | - | 70 | - |
| Closantel | - | 1900 | - |
| Vemurafenib | - | 170 | - |
| Encorafenib | 470 | 350 | 300 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data is compiled from multiple sources for comparative purposes.
Table 2: Cellular Activity of B-Raf Inhibitors
| Compound | Cell Line | Genotype | Cellular IC₅₀ (µM) |
| This compound | WM-266-4 | B-Raf V600D | 0.92 |
| This compound | HT-29 | B-Raf V600E | 0.78 |
| Compound 7a | HepG2 | B-Raf WT | 17.89 |
| Compound 7a | Huh7 | B-Raf WT | 25.07 |
| Compound 7b | MDA-MB-231 | B-Raf G464V | - |
| Compound 7b | MCF-7 | B-Raf WT | - |
Cellular IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
B-Raf Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified B-Raf kinase.
Materials:
-
Recombinant human B-Raf (WT or V600E) enzyme
-
MEK1 (kinase-dead) as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the B-Raf enzyme and MEK1 substrate in assay buffer to the appropriate working concentrations.
-
Reaction Initiation: In a microplate, add the B-Raf enzyme, MEK1 substrate, and the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. Luminescence or fluorescence is typically measured using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO instead of the compound). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375 for B-Raf V600E, WM-266-4 for B-Raf V600D)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control wells. Determine the IC₅₀ value by plotting the data on a dose-response curve.
Western Blot for ERK Phosphorylation
This assay measures the phosphorylation status of ERK, a downstream target of B-Raf, to assess the inhibitor's effect on the MAPK pathway within cells.[5]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting apparatus
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK and total ERK, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the MAPK signaling pathway, a typical experimental workflow for inhibitor screening, and the logical relationship of B-Raf inhibitor types.
Caption: The MAPK/ERK signaling cascade initiated by growth factor binding.
Caption: A generalized workflow for the screening and identification of B-Raf inhibitors.
Caption: A logical classification of B-Raf inhibitors based on their binding mode.
References
The Discovery and Synthesis of B-Raf IN 1: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of B-Raf IN 1, a potent inhibitor of the B-Raf kinase. This document details the scientific background, experimental methodologies, and key data associated with this compound, making it a valuable resource for researchers in oncology and drug discovery.
Introduction to B-Raf and its Role in Cancer
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway is essential for regulating cell division, differentiation, and secretion.[1] The B-Raf protein is composed of three conserved regions: CR1 (a Ras-GTP-binding self-regulatory domain), CR2 (a serine-rich hinge region), and CR3 (the catalytic kinase domain).[1]
Mutations in the BRAF gene can lead to constitutive activation of the B-Raf protein, resulting in uncontrolled cell growth and proliferation, a hallmark of cancer.[2] The most common mutation, V600E, is found in a significant percentage of human cancers, particularly in melanoma.[3] This has made the B-Raf kinase a prime target for the development of targeted cancer therapies.
Discovery of this compound
This compound was identified as a potent B-Raf inhibitor through a focused discovery effort targeting non-hinge-binding pyrazolo[1,5-α]pyrimidines. The research, published in Bioorganic & Medicinal Chemistry Letters in 2009 by Berger et al., described the synthesis and evaluation of a series of compounds, with this compound (designated as compound 10n in the publication) emerging as a lead candidate.[4]
The discovery strategy centered on identifying compounds that bind to the inactive, or DFG-out, conformation of the B-Raf kinase. This approach can offer advantages in terms of selectivity and potentially overcoming resistance mechanisms associated with inhibitors that target the active conformation.[4]
Quantitative Biological Data
The biological activity of this compound was assessed through various in vitro assays. The key quantitative data is summarized in the tables below.
| Table 1: In Vitro Kinase Inhibitory Activity of this compound | |
| Target Kinase | IC50 (nM) |
| B-Raf | 24[4] |
| C-Raf | 25[4] |
| p38α | 216[4] |
| CAMKII | 822[4] |
| PKCα | >2000[4] |
| IKKβ | >2000[4] |
| PI3Kα | >2000[4] |
| Table 2: Cellular Proliferation Inhibition by this compound | |
| Cell Line | IC50 (nM) |
| WM 266-4 (B-Raf V600D) | 920[4] |
| HT29 (B-Raf V600E) | 780[4] |
Experimental Protocols
General Synthesis of this compound (Compound 10n)
The synthesis of this compound follows a multi-step route starting from commercially available materials. The general scheme involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization with the side chains. While the specific, detailed experimental procedures from the supplementary information of the primary publication were not retrieved in the search, a general outline based on the publication by Berger et al. is provided below.
Caption: A typical workflow for a B-Raf kinase inhibition assay.
Protocol:
-
Reagents: Recombinant human B-Raf enzyme, inactive MEK1 as a substrate, ATP, [γ-32P]ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and the test compound (this compound).
-
Assay Plate Preparation: Serially dilute this compound in DMSO and then into the kinase assay buffer. Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.
-
Enzyme and Substrate Addition: Add the B-Raf enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the MEK1 substrate and ATP (spiked with [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.
-
Data Analysis: Measure the radioactivity on the phosphocellulose paper using a scintillation counter. Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
B-Raf is a key component of the RAS-RAF-MEK-ERK signaling pathway. The binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface leads to the activation of RAS, which in turn recruits and activates RAF kinases. Activated B-Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus to regulate gene expression involved in cell proliferation and survival.
dot
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
This compound acts as an ATP-competitive inhibitor of B-Raf. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of MEK, thereby blocking the downstream signaling cascade that leads to cell proliferation. A key feature of this compound is its ability to bind to the inactive "DFG-out" conformation of B-Raf. [4]This can lead to a more sustained inhibition and potentially a different resistance profile compared to inhibitors that target the active "DFG-in" conformation.
Conclusion
This compound is a potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitor of B-Raf and C-Raf kinases. Its discovery has provided a valuable chemical scaffold for the development of targeted therapies against cancers driven by aberrant B-Raf signaling. The data presented in this guide, including its biochemical and cellular activities, along with the outlined experimental protocols, offer a comprehensive resource for researchers working on the development of novel kinase inhibitors and for those studying the intricacies of the MAPK signaling pathway. Further investigation into the in vivo efficacy, pharmacokinetic properties, and resistance mechanisms of this compound and its analogs will be crucial for its potential clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 950736-05-7|N-(3-(3-(4-((Dimethylamino)methyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
B-Raf Inhibitor PLX4720: A Comprehensive Target Selectivity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the target selectivity profile of PLX4720, a potent and selective inhibitor of the B-Raf kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the inhibitor's mechanism of action, off-target effects, and the experimental methodologies used for its characterization.
Introduction
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] The B-Raf protein kinase, a key component of this cascade, is frequently mutated in various human cancers, with the V600E mutation being the most common, occurring in approximately 66% of malignant melanomas.[2] This mutation leads to constitutive activation of the B-Raf kinase, driving uncontrolled cell growth. Consequently, B-Raf has emerged as a significant therapeutic target for cancer treatment.[3] PLX4720 is a potent, selective, small-molecule inhibitor of the B-Raf kinase, specifically targeting the oncogenic B-RafV600E mutant.[4]
Target Selectivity Profile of PLX4720
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target toxicities. PLX4720 has been extensively profiled against a panel of kinases to determine its selectivity.
Table 1: Kinase Inhibition Profile of PLX4720
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. B-RafV600E) |
| B-RafV600E | 13 | 1 |
| Wild-type B-Raf | 100 | ~7.7 |
| c-Raf-1 | 48 | ~3.7 |
| ACK1 (TNK2) | <100 | - |
| KHS1 (MAP4K5) | <100 | - |
| SRMS | <100 | - |
Data compiled from multiple sources.[4][5][6] Note: For ACK1, KHS1, and SRMS, specific IC50 values were not provided, only that they were inhibited at <100 nM concentrations in biochemical assays.[5][6]
As shown in Table 1, PLX4720 demonstrates significant selectivity for the B-RafV600E mutant over the wild-type B-Raf and the closely related c-Raf-1.[4] While it shows some activity against a few other kinases at sub-micromolar concentrations, it is remarkably selective against a broader panel of kinases.[4][5]
Experimental Protocols
The following sections detail the methodologies employed to characterize the target selectivity of PLX4720.
Objective: To determine the half-maximal inhibitory concentration (IC50) of PLX4720 against a panel of purified kinases.
Methodology:
A common method for determining in vitro kinase activity is by measuring the phosphorylation of a substrate. For B-Raf kinase activity, the phosphorylation of biotinylated-MEK protein can be measured using AlphaScreen Technology.[4] Alternatively, a luminescent kinase assay format like the Kinase-Glo® MAX assay can be utilized.[7][8][9] For broader kinase profiling, the Z'-LYTE biochemical assay format is often employed.[4]
General Protocol Outline (based on AlphaScreen):
-
Reagents:
-
Purified recombinant kinase (e.g., B-RafV600E, wild-type B-Raf).
-
Biotinylated substrate (e.g., MEK1).
-
ATP.
-
Assay buffer (e.g., 100 mM Tris, pH 7.5, 10 mM MgCl2, 5 mM β-mercaptoethanol).[10]
-
PLX4720 serially diluted in DMSO.
-
AlphaScreen donor and acceptor beads.
-
-
Procedure:
-
The kinase reaction is performed by incubating the purified kinase with the biotinylated substrate and ATP in the assay buffer.
-
PLX4720 at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 15 minutes at room temperature).[10]
-
The reaction is stopped, and AlphaScreen donor and acceptor beads are added. The donor beads bind to the streptavidin on the biotinylated substrate, and the acceptor beads bind to a phosphorylation-specific antibody.
-
If the substrate is phosphorylated, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
The signal is read on a suitable plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Objective: To assess the inhibitory effect of PLX4720 on the B-Raf signaling pathway in a cellular context by measuring the phosphorylation of the downstream effector ERK.
Methodology:
The activity of the B-Raf pathway in cells can be monitored by quantifying the phosphorylation of MEK1 and subsequently ERK.[2][10] This is typically achieved using immunoassays.
General Protocol Outline:
-
Cell Culture:
-
Tumor cell lines with known B-Raf mutational status (e.g., B-RafV600E-positive and wild-type B-Raf cell lines) are cultured under standard conditions.
-
-
Treatment:
-
Cells are treated with a range of concentrations of PLX4720 for a specified duration.
-
-
Cell Lysis:
-
After treatment, cells are washed and lysed to extract total protein.
-
-
Immunoassay (e.g., Western Blotting or ELISA):
-
Western Blotting:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
The membrane is then washed and incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is visualized using a chemiluminescent substrate.
-
-
ELISA:
-
An ELISA plate is coated with a capture antibody for total ERK.
-
Cell lysates are added to the wells.
-
A detection antibody specific for p-ERK, conjugated to an enzyme, is added.
-
A substrate is added, and the resulting colorimetric or fluorescent signal is measured.
-
-
-
Data Analysis:
-
The levels of p-ERK are normalized to total ERK to account for any variations in protein loading.
-
The percentage of inhibition of ERK phosphorylation is calculated relative to a vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of B-Raf inhibition and the experimental approach to determining selectivity, the following diagrams are provided.
Conclusion
PLX4720 is a highly potent and selective inhibitor of the oncogenic B-RafV600E kinase.[4] Its selectivity has been established through rigorous in vitro kinase profiling and confirmed in cellular assays that demonstrate on-target pathway inhibition.[4] The methodologies described in this guide represent standard approaches for characterizing the selectivity of kinase inhibitors and are crucial for the development of targeted cancer therapies. The favorable selectivity profile of PLX4720 and its successor compounds has paved the way for significant advancements in the treatment of B-Raf mutant melanomas.[5][11]
References
- 1. The Wrath of RAFs: Rogue Behavior of B-RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective cellular screening assay for B-Raf and c-Raf kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
B-Raf IN 1: A Technical Guide to its Binding Affinity for B-Raf V600E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the selective kinase inhibitor, B-Raf IN 1, for the oncogenic B-Raf V600E mutant. This compound, also identified as Raf inhibitor 1 and Compound 13, is a potent inhibitor of Raf kinases, demonstrating significant potential in preclinical studies. This document outlines the quantitative binding data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding and Inhibition Data
This compound exhibits high affinity for both wild-type and V600E mutated B-Raf, as well as for C-Raf. The following tables summarize the key quantitative metrics of its inhibitory activity.
Table 1: Biochemical Inhibition Constants (Ki) of this compound
| Target | Inhibition Constant (Ki) |
| B-Raf (Wild-Type) | 1 nM[1][2][3] |
| B-Raf (V600E) | 1 nM[1][2][3] |
| C-Raf | 0.3 nM[1][2][3] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound
| Assay Type | Target/Cell Line | IC50 |
| Biochemical Assay | B-Raf | 24 nM[4] |
| Biochemical Assay | C-Raf | 25 nM |
| Cellular Assay | WM 266-4 (Melanoma, B-Raf V600E) | 0.92 µM[4] |
| Cellular Assay | HT29 (Colon Cancer, B-Raf V600E) | 0.78 µM[4] |
| Cellular Assay | A375 (Melanoma, B-Raf V600E) | 0.31 µM[1] |
| Cellular Assay | HCT-116 (Colon Cancer, KRAS mutant) | 0.72 µM[1] |
Experimental Protocols
The determination of the binding affinity and inhibitory activity of this compound involves rigorous biochemical and cellular assays. The following are detailed methodologies adapted from the primary literature.
Biochemical Kinase Inhibition Assay (Determination of IC50)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagents and Materials :
-
Recombinant human B-Raf V600E kinase domain.
-
MEK1 (inactive) as a substrate.
-
ATP (Adenosine triphosphate).
-
This compound (or test compound) at various concentrations.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Procedure :
-
A solution of the B-Raf V600E enzyme is prepared in the kinase assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
In a 384-well plate, the B-Raf V600E enzyme, the substrate (MEK1), and the various concentrations of this compound are combined. A control with DMSO instead of the inhibitor is also included.
-
The reaction is initiated by adding a solution of ATP to a final concentration that is approximately the Km value for the kinase.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Luminescence is read on a plate reader.
-
-
Data Analysis :
-
The luminescence readings are converted to percent inhibition relative to the DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for B-Raf Inhibition (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the B-Raf signaling pathway within a cellular context.
-
Cell Culture and Treatment :
-
Human melanoma cells harboring the B-Raf V600E mutation (e.g., A375 or WM 266-4) are cultured in appropriate media until they reach 70-80% confluency.
-
The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specific duration (e.g., 2 hours).
-
-
Protein Extraction :
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the total protein is collected.
-
-
Western Blotting :
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis :
-
The band intensities are quantified using densitometry software. The levels of p-MEK and p-ERK are normalized to their respective total protein levels to determine the extent of pathway inhibition at different concentrations of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the B-Raf V600E signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: B-Raf V600E Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Characterizing B-Raf Inhibitors.
References
B-Raf IN 1: A Technical Guide to its Effects on the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of B-Raf IN 1, a potent kinase inhibitor, and its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details the mechanism of action, quantitative efficacy, and relevant experimental methodologies for studying this compound.
Introduction: The B-Raf Kinase and the MAPK Signaling Pathway
The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] At the core of this pathway lies a three-tiered kinase cascade: RAF, MEK, and ERK.[2] The RAF kinase family consists of three isoforms: A-Raf, B-Raf, and C-Raf (or Raf-1).[3][4]
Under normal physiological conditions, the pathway is activated by extracellular signals that lead to the activation of RAS GTPases.[5] Activated RAS recruits RAF kinases to the cell membrane, where they become activated through a complex process involving dimerization and phosphorylation.[5][6] Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[3] Activated ERK translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cell growth and survival.[5]
B-Raf is the most potent activator of MEK among the RAF isoforms.[7] Somatic point mutations in the BRAF gene are prevalent in a significant percentage of human cancers, with the V600E substitution being the most common, accounting for over 90% of these mutations.[4][8] This mutation mimics phosphorylation, leading to a constitutively active B-Raf kinase that drives uncontrolled downstream signaling, promoting oncogenesis.[1][4][9] Consequently, B-Raf, particularly the V600E mutant, is a prime therapeutic target in oncology.[8][10]
This compound: A Potent B-Raf Inhibitor
This compound is a small molecule inhibitor designed to target the kinase activity of B-Raf. It has demonstrated high potency and selectivity, making it a valuable tool for research and a lead compound in drug discovery.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the B-Raf kinase domain. This binding event prevents the phosphorylation of MEK1/2, the immediate downstream substrate of B-Raf. The inhibition of MEK phosphorylation subsequently prevents the activation of ERK1/2. The net effect is the downregulation of the MAPK signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on the B-Raf signaling pathway.[8]
Below is a diagram illustrating the MAPK signaling pathway and the point of inhibition by this compound.
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Target | Assay Type | IC50 Value | Reference |
| B-Raf | Biochemical Kinase Assay | 24 nM | [11][12] |
| c-Raf | Biochemical Kinase Assay | 25 nM | [11] |
| WM 266-4 (Melanoma) | Cellular Proliferation Assay | 0.92 µM | [12] |
| HT29 (Colon Cancer) | Cellular Proliferation Assay | 0.78 µM | [12] |
Table 1: Summary of reported IC50 values for this compound.
Detailed Experimental Protocols
To evaluate the effect of this compound on the MAPK pathway, several key experiments are typically performed.
This assay measures the direct inhibitory effect of this compound on B-Raf kinase activity.
Materials:
-
Recombinant human B-Raf enzyme (wild-type or V600E).[10][13]
-
Kinase Buffer (e.g., 5x Kinase Buffer 1).[14]
-
ATP solution (e.g., 500 µM).[14]
-
B-Raf substrate (e.g., inactive MEK1 or a synthetic peptide like MEKtide).[15]
-
This compound stock solution (in DMSO).
-
96-well plates.[14]
-
Luminescent kinase activity detection reagent (e.g., Kinase-Glo® MAX).[14]
-
Plate reader capable of measuring luminescence.[14]
Protocol:
-
Prepare Master Mix: For each reaction, prepare a master mix containing Kinase Buffer, ATP, and B-Raf substrate.[14]
-
Inhibitor Dilution: Perform serial dilutions of this compound in a suitable buffer containing a constant percentage of DMSO.
-
Add Inhibitor: Add 5 µL of the diluted inhibitor solution to the designated wells of the 96-well plate. For positive control (no inhibition) and blank wells, add 5 µL of the dilution buffer with DMSO.[14]
-
Enzyme Preparation: Dilute the recombinant B-Raf enzyme to the desired working concentration in 1x Kinase Buffer.[14]
-
Initiate Reaction: Add the diluted B-Raf enzyme to all wells except the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detect Activity: Add the Kinase-Glo® MAX reagent to each well to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
This method is used to assess the effect of this compound on the phosphorylation status of key downstream proteins (MEK and ERK) in whole cells.
Materials:
-
Cell culture reagents and cancer cell lines (e.g., WM 266-4).
-
This compound.
-
Lysis buffer (e.g., SDS-lysis buffer).[16]
-
Protein concentration assay kit (e.g., BCA assay).
-
PVDF or nitrocellulose membranes.[16]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17][18]
-
Primary antibodies:
-
HRP-conjugated secondary antibodies.[17]
-
Enhanced chemiluminescence (ECL) detection kit.[16]
-
Imaging system.[16]
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[16]
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total protein (e.g., total ERK) and a loading control.[18]
Experimental and Logical Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a B-Raf inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of B-Raf kinase that effectively blocks the MAPK signaling pathway. Its ability to reduce the phosphorylation of MEK and ERK translates to anti-proliferative effects in cancer cells harboring B-Raf mutations. The experimental protocols detailed in this guide provide a framework for researchers to investigate the mechanism and efficacy of this compound and similar compounds. A thorough understanding of its interaction with the MAPK pathway is essential for its application in cancer research and the development of targeted therapeutics.
References
- 1. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic model of MAPK signaling reveals how allostery and rewiring contribute to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. B-Raf activation loop phosphorylation revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. This compound|950736-05-7|COA [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of the B-Raf Inhibitor: B-Raf IN 1 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of B-Raf IN 1, a potent and selective inhibitor of the B-Raf kinase. This document details the inhibitor's biochemical and cellular activities, provides methodologies for key experimental protocols, and visualizes critical pathways and workflows to support further research and development efforts in oncology and signal transduction.
Introduction to B-Raf and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[1] The RAF family of serine/threonine kinases, including A-Raf, B-Raf, and C-Raf, are critical components of this cascade.[1] Upon activation by RAS proteins, RAF kinases phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2.[2][3]
Mutations in the BRAF gene are among the most common in human cancers, with a specific mutation, V600E, accounting for over 90% of cases and leading to constitutive kinase activity.[1] This makes B-Raf, particularly the V600E mutant, a prime therapeutic target. This compound is an ATP-competitive kinase inhibitor developed to target this key oncogenic driver.[4][5]
Caption: The canonical RAS/RAF/MEK/ERK signaling cascade.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The data highlights its potency against the B-Raf kinase and its effectiveness in inhibiting the proliferation of cancer cell lines harboring the B-Raf V600E mutation.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | B-Raf Kinase | IC₅₀ | 24 nM | [4] |
| Cell Proliferation Assay | WM-266-4 (Melanoma) | IC₅₀ | 0.92 µM | [4] |
| Cell Proliferation Assay | HT-29 (Colon) | IC₅₀ | 0.78 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro characterization studies. The following sections provide protocols for key assays used to evaluate B-Raf inhibitors.
In Vitro B-Raf Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the B-Raf kinase. A common method involves measuring the phosphorylation of a substrate, such as MEK1, using a luminescence-based ATP detection system.
Objective: To determine the IC₅₀ value of this compound against B-Raf kinase.
Materials:
-
Recombinant B-Raf enzyme (wild-type or V600E)
-
B-Raf substrate (e.g., inactive MEK1)
-
Kinase Assay Buffer (e.g., 100 mM Tris, pH 7.5, 10 mM MgCl₂, 5 mM β-mercaptoethanol)[2]
-
ATP solution
-
This compound (dissolved in DMSO)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo® MAX)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the B-Raf enzyme and the this compound dilution (or DMSO for control).
-
Add the kinase substrate (inactive MEK1) to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume typically ranges from 25 to 50 µL.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol. The light output is inversely correlated with kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the viability and growth of cancer cells, particularly those dependent on B-Raf signaling.
Objective: To determine the IC₅₀ of this compound in B-Raf mutant cancer cell lines (e.g., WM-266-4, HT-29).
Materials:
-
WM-266-4 or HT-29 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)
-
Sterile 96-well clear-bottom cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control wells to determine the percent viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Western Blot for Pathway Modulation
This protocol is used to confirm that this compound inhibits its intended target within the cell by assessing the phosphorylation status of downstream proteins MEK and ERK.
Objective: To visualize the inhibition of MEK and ERK phosphorylation in response to this compound treatment.
Materials:
-
B-Raf V600E mutant cells (e.g., A375, WM-266-4)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to attach. Treat the cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-MEK/t-MEK and p-ERK/t-ERK ratios indicates successful pathway inhibition.
Visualized Workflows and Mechanisms
Diagrams are essential for conceptualizing complex processes. The following visualizations depict a standard workflow for inhibitor characterization and the mechanism of action for an ATP-competitive inhibitor.
Caption: A logical workflow for the in vitro characterization of a kinase inhibitor.
Caption: Mechanism of an ATP-competitive B-Raf inhibitor.
References
- 1. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
In-depth Technical Guide: The Kinase Inhibition Spectrum of RAF265
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase inhibition spectrum of RAF265 (also known as CHIR-265), a potent inhibitor of B-Raf kinase. This document includes quantitative inhibition data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to RAF265
RAF265 is an orally bioavailable small molecule inhibitor that has demonstrated potent activity against both wild-type and mutant forms of B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway, often through activating mutations in B-Raf such as V600E, is a critical driver in a significant portion of human cancers, including melanoma.[1][3] RAF265 has been shown to inhibit not only B-Raf and its family member c-Raf but also other kinases, notably VEGFR2, implicating it as a multi-targeted agent with potential anti-angiogenic effects.[3][4] This dual activity makes it a subject of significant interest in cancer research and drug development.
Kinase Inhibition Spectrum of RAF265
The following tables summarize the quantitative data on the inhibitory activity of RAF265 against a range of kinases. The data is compiled from biochemical assays and cellular assays to provide a comprehensive profile of its potency and selectivity.
Table 1: Biochemical Inhibition of RAF265 against Primary Targets
| Kinase Target | Inhibition Value (IC50/EC50) | Assay Conditions |
| B-Raf (V600E) | 0.5 nM (IC50) | Biochemical Assay |
| B-Raf (wild-type) | 70 nM (IC50) | Biochemical Assay |
| c-Raf | 19 nM (IC50) | Biochemical Assay |
| VEGFR2 | 30 nM (EC50) | Cell-free Assay |
Data sourced from multiple studies.[1][4][5]
Table 2: KINOMEscan Profile of RAF265
The following data represents a selection from a broad kinase panel screening (KINOMEscan) for RAF265, illustrating its selectivity. The results are presented as Kd (dissociation constant), where a lower value indicates stronger binding affinity.
| Kinase Target | Kd (nM) |
| BRAF | 1.5 |
| RAF1 (c-Raf) | 3.6 |
| BRAF (V600E) | 0.8 |
| KDR (VEGFR2) | 16 |
| KIT | 110 |
| PDGFRA | 280 |
| PDGFRB | 83 |
| FLT3 | 240 |
| SRC | >10,000 |
| LCK | >10,000 |
This data is representative of a larger screening panel. The full dataset can be accessed through the HMS LINCS database (Dataset ID: 20201, Small Molecule ID: LSM-1207).[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of RAF265.
Radiometric Kinase Assay for B-Raf Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of a compound against B-Raf kinase.
Materials:
-
Recombinant B-Raf enzyme
-
MEK1 as substrate
-
5x Kinase assay buffer (e.g., 50 mM Tris, pH 7.5, 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)[4]
-
[γ-³³P]ATP
-
RAF265 or other test compounds dissolved in 100% DMSO
-
Stop reagent (e.g., 30 mM EDTA)[4]
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate reader capable of detecting radioactivity
Procedure:
-
Prepare a master mix of Raf and Mek in 2x kinase assay buffer.[4]
-
Dispense 15 µL of the master mix into each well of a polypropylene assay plate.[4]
-
For background determination, some wells should contain Mek and DMSO without the Raf enzyme.[4]
-
Prepare serial dilutions of RAF265 in 100% DMSO. Add 3 µL of the 10x compound dilutions to the appropriate wells. For control wells, add 3 µL of DMSO.[4]
-
Initiate the kinase reaction by adding 12 µL of 2.5x [γ-³³P]ATP solution diluted in assay buffer.[4]
-
Stop the reaction by adding 70 µL of the stop reagent.[4]
-
Pre-wet the phosphocellulose filter plates with 70% ethanol and rinse with wash buffer.
-
Transfer 90 µL of the reaction mixture from the assay plate to the filter plate.[4]
-
Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.[4]
-
Dry the plates, add 100 µL of scintillation fluid to each well, and measure the incorporated radioactivity using a microplate reader.[4]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
MTT Cell Proliferation Assay for IC50 Determination
This protocol outlines the steps to measure the effect of RAF265 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with B-Raf V600E mutation)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
RAF265 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5][9]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of RAF265 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][9]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][9]
-
Shake the plate gently for about 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental concepts.
Caption: The B-Raf/MEK/ERK signaling pathway.
Caption: Experimental workflow for kinase inhibitor profiling.
References
- 1. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Software - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
B-Raf IN 1: A Technical Guide to its Role and Analysis in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BRAF gene, a critical component of the MAP kinase/ERK signaling pathway, is a proto-oncogene that plays a pivotal role in directing cell growth and division.[1][2] Mutations in this gene, particularly the V600E substitution, are found in approximately 50-60% of malignant melanomas, leading to constitutive activation of the B-Raf protein and uncontrolled cell proliferation.[3][4][5] This has made the mutant B-Raf kinase a prime target for therapeutic intervention in melanoma. B-Raf IN 1 is a potent and selective inhibitor of the B-Raf kinase, demonstrating significant activity in preclinical models. This document provides an in-depth technical overview of this compound, its mechanism of action, its effects on melanoma cell lines, and detailed protocols for its experimental evaluation.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the B-Raf kinase. Its primary mechanism of action involves binding to the ATP-binding site of the B-Raf kinase, preventing the phosphorylation and subsequent activation of its downstream target, MEK.[6] This blockade of the MAPK/ERK signaling cascade ultimately leads to cell cycle arrest and apoptosis in melanoma cells harboring the BRAF V600 mutation.[7]
The B-Raf protein itself is composed of three conserved regions (CR1, CR2, and CR3). The CR3 domain is the catalytic kinase domain, which is regulated by the N-terminal CR1 and CR2 domains.[1][3] In its inactive state, the protein is autoinhibited. Activation occurs upon binding of Ras-GTP to the CR1 domain, which leads to a conformational change, dimerization, and activation of the kinase domain.[1] The V600E mutation in the activation segment of the kinase domain mimics phosphorylation, causing the kinase to be constitutively active, bypassing the need for upstream signaling. B-Raf inhibitors are designed to specifically block the activity of this mutant protein.
Quantitative Data: In Vitro Activity of this compound
The potency of this compound has been quantified through both biochemical and cellular assays. The following tables summarize the available data for this inhibitor.
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | B-Raf Kinase | 24 nM | [8] |
| Table 1: Biochemical potency of this compound. |
| Cell Line | Cancer Type | BRAF Mutation | IC50 | Reference |
| WM-266-4 | Melanoma | V600D | 0.92 µM | [8] |
| HT-29 | Colon Cancer | V600E | 0.78 µM | [8] |
| Table 2: Cellular activity of this compound in cancer cell lines. |
Signaling Pathway and Inhibition
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The diagram below illustrates the canonical pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of B-Raf inhibitors like this compound in melanoma cell lines. These are representative protocols based on standard practices in the field.[5][9][10]
Cell Viability Assay (MTS/CCK8 Assay)
This assay determines the effect of the inhibitor on the metabolic activity and proliferation of melanoma cells.
-
Cell Culture:
-
Culture BRAF-mutant melanoma cell lines (e.g., A375 [V600E], SK-MEL-28 [V600E], WM-266-4 [V600D]) and BRAF wild-type cell lines (e.g., C8161) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture media. The concentration range should span from nanomolar to micromolar to determine the IC50 value (e.g., 1 nM to 10 µM).
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plates for 72-120 hours.
-
Add 20 µL of MTS or CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK8) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Western Blot Analysis for Pathway Inhibition
This method is used to confirm that the inhibitor is acting on its intended target and pathway by measuring the phosphorylation status of downstream proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified period (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-MEK (Ser217/221)
-
Total MEK
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental and Logical Workflow Diagram
The following diagram outlines a typical workflow for evaluating a B-Raf inhibitor.
Conclusion
This compound is a potent and selective inhibitor of the B-Raf kinase, with demonstrated activity against melanoma cell lines harboring BRAF mutations. The technical guide provided here outlines its mechanism of action, summarizes its in vitro potency, and offers detailed protocols for its evaluation in a research setting. By understanding and applying these methodologies, researchers can further elucidate the therapeutic potential of this compound and other targeted inhibitors in the treatment of melanoma.
References
- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. news-medical.net [news-medical.net]
- 4. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 5. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mutant BRAF in Melanoma: Current Status and Future Development of Combination Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the treatment of melanoma with BRAF and MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Cellular Targets of B-Raf IN 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Raf IN 1 is a potent and selective small-molecule inhibitor of the B-Raf serine/threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the MAPK pathway, often driven by mutations in the BRAF gene, is a critical factor in the development and progression of numerous human cancers. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data on its kinase selectivity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Core Cellular Targets and Potency
This compound exhibits high potency against its primary targets, the B-Raf and C-Raf kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are crucial metrics for assessing its efficacy.
| Kinase | IC50 (nM) |
| B-Raf | 24[1] |
| C-Raf | 25[1] |
Kinase Selectivity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic window and potential off-target effects. While initial reports indicated the selectivity of this compound over 13 other kinases, a broader, quantitative assessment is necessary for a complete profile. This section will be updated with a comprehensive kinome scan data table upon availability of such information from public databases or scientific literature. A kinome scan typically measures the binding affinity or inhibitory activity of a compound against a large panel of kinases. The data is often presented as the percentage of inhibition at a specific concentration or as dissociation constants (Kd).
Signaling Pathway Context
B-Raf is a central kinase in the MAPK/ERK signaling cascade. This pathway transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a target kinase.
Objective: To determine the IC50 value of this compound against B-Raf and C-Raf.
Materials:
-
Recombinant human B-Raf and C-Raf enzymes
-
MEK1 (kinase-dead) as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound (serially diluted)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the kinase (B-Raf or C-Raf) and the substrate (MEK1) to the wells of a 96-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Western Blotting for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, thereby assessing the inhibitor's cellular activity.
Objective: To determine the effect of this compound on the phosphorylation of MEK and ERK in cancer cell lines.
Materials:
-
Cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Cellular Proliferation Assay
This assay measures the effect of an inhibitor on the growth and viability of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in cancer cell lines.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and calculate the GI50 value.
Conclusion
This compound is a potent inhibitor of B-Raf and C-Raf kinases, key mediators of the MAPK signaling pathway. Its efficacy and selectivity make it a valuable tool for cancer research and a potential lead compound for the development of targeted therapies. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other kinase inhibitors. A comprehensive understanding of its kinome-wide selectivity will be crucial for its future development and clinical application.
References
Understanding the Pharmacodynamics of B-Raf IN 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Raf is a serine/threonine-protein kinase that plays a critical role in regulating the MAP kinase/ERK signaling pathway, which is pivotal for cell division, differentiation, and secretion.[1] Mutations in the B-Raf gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving oncogenesis in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer. B-Raf IN 1 is a potent and selective inhibitor of B-Raf kinase, showing promise as a tool for research and potential therapeutic development. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of B-Raf kinase. By binding to the ATP-binding pocket of the B-Raf kinase domain, it prevents the phosphorylation of MEK1/2, the immediate downstream substrate of B-Raf. This inhibition effectively blocks the signal transduction cascade of the MAPK/ERK pathway, leading to a reduction in cell proliferation and induction of apoptosis in B-Raf dependent cancer cells.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound.
| Parameter | Target | Value | Reference |
| IC50 | B-Raf | 24 nM | [MedChemExpress] |
| IC50 | C-Raf | 25 nM | [Selleck Chemicals] |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | B-Raf Status | Parameter | Value | Reference |
| WM 266-4 | Melanoma | V600D | IC50 | 0.92 µM | [MedChemExpress] |
| HT29 | Colorectal Cancer | V600E | IC50 | 0.78 µM | [MedChemExpress] |
Table 2: Cellular Activity of this compound
Signaling Pathway
The primary signaling pathway affected by this compound is the MAPK/ERK pathway. A simplified diagram of this pathway is presented below.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
B-Raf Kinase Assay (Biochemical)
This assay measures the ability of this compound to inhibit the phosphorylation of its substrate, MEK1, in a cell-free system.
Materials:
-
Recombinant active B-Raf enzyme
-
Recombinant inactive MEK1 protein (substrate)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well plates
-
Phospho-MEK1 specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing recombinant B-Raf enzyme and MEK1 substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Detect the amount of phosphorylated MEK1 using a phospho-specific antibody and a suitable detection method (e.g., ELISA, TR-FRET).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cell lines. The MTT or MTS assay is a common method.
Materials:
-
Cancer cell lines (e.g., WM 266-4, HT29)
-
Cell culture medium and supplements
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for ERK Phosphorylation
This method is used to assess the inhibition of the MAPK/ERK pathway in cells treated with this compound by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of B-Raf inhibitors.
References
B-Raf IN 1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and biological context of B-Raf IN 1, a potent and selective B-Raf kinase inhibitor. This document includes detailed chemical data, a plausible experimental protocol for determining inhibitory activity, and visualizations of the relevant signaling pathway and experimental workflow.
Chemical Properties of this compound
This compound is a small molecule inhibitor targeting the B-Raf kinase, a key component of the MAPK/ERK signaling pathway. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₂₄F₃N₅O |
| Molecular Weight | 515.53 g/mol |
| IUPAC Name | N-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide |
| CAS Number | 950736-05-7 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
| SMILES | O=C(NC1=CC=CC(C2=CC=NC3=C(C4=CC=C(CN(C)C)C=C4)C=NN23)=C1)C5=CC(=CC=C5)C(F)(F)F |
| InChI Key | Not readily available |
B-Raf Signaling Pathway
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signal transduction cascade, commonly known as the MAPK/ERK pathway. This pathway is essential for regulating cell division, differentiation, and secretion. The diagram below illustrates the canonical B-Raf signaling pathway.
Experimental Protocols
Determination of B-Raf Kinase Inhibitory Activity (IC₅₀)
The following is a detailed methodology for a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. This protocol is based on established principles of kinase activity measurement.
Materials and Reagents:
-
Recombinant human B-Raf enzyme (wild-type or mutant, e.g., V600E)
-
MEK1 (inactive) as a substrate
-
This compound (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:5 serial dilutions.
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells of the assay plate.
-
Include "no enzyme" and "no substrate" controls to determine background signal.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of recombinant B-Raf enzyme and inactive MEK1 substrate in kinase assay buffer.
-
Add this enzyme/substrate mixture to each well containing the test compound or DMSO.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Kₘ for B-Raf.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection of Kinase Activity:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing a kinase inhibitor like this compound.
Disclaimer: The experimental protocol provided is a representative example and may require optimization based on specific laboratory conditions, reagents, and equipment. Researchers should always refer to the manufacturer's instructions for any commercial assay kits used.
Determining the IC50 Value of B-Raf IN 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for determining the half-maximal inhibitory concentration (IC50) of B-Raf inhibitors, using the well-characterized compound PLX4720 as a representative example for "B-Raf IN 1". This document outlines detailed experimental protocols for both biochemical and cellular assays, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows.
Introduction
The B-Raf protein, a serine/threonine kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1] The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, in a significant percentage of melanomas and other cancers, has established B-Raf as a key therapeutic target.[2] B-Raf inhibitors are designed to block the kinase activity of the mutated B-Raf protein, thereby inhibiting downstream signaling and suppressing tumor growth. The IC50 value is a crucial metric in the characterization of these inhibitors, quantifying their potency.
Data Presentation: In Vitro Inhibitory Activity of PLX4720
The inhibitory activity of a B-Raf inhibitor is assessed through both biochemical and cellular assays. Biochemical assays measure the direct inhibition of the purified kinase, while cellular assays determine the inhibitor's efficacy within a biological context.
Biochemical Activity and Kinase Selectivity
The following table summarizes the IC50 values of PLX4720 against the B-Raf V600E mutant, wild-type B-Raf, and a panel of other kinases, demonstrating its potency and selectivity.[3][4]
| Kinase Target | IC50 (nM) |
| B-Raf V600E | 13 |
| B-Raf (wild-type) | 160 |
| c-Raf-1 (Y340D, Y341D) | 13 |
| BRK | 130 |
| CSK | 1,500 |
| FAK | >3,000 |
| FGFR | >3,000 |
| FRK | 1,300 |
| SRC | 1,700 |
| Aurora A | >3,400 |
Table 1: Biochemical IC50 values of PLX4720 against a panel of kinases. Data sourced from multiple references.[3][4]
Cellular Activity
The anti-proliferative activity of PLX4720 was evaluated in a panel of human cancer cell lines with known B-Raf mutation status. The GI50 (concentration for 50% growth inhibition) values are presented below.
| Cell Line | Cancer Type | B-Raf Status | GI50 (µM) |
| A375 | Melanoma | V600E | 0.50 |
| COLO205 | Colorectal | V600E | 0.31 |
| WM2664 | Melanoma | V600E | 1.5 |
| COLO829 | Melanoma | V600E | 1.7 |
| Malme-3M | Melanoma | V600E | - |
| SK-MEL-28 | Melanoma | V600E | 0.13 |
| UACC-62 | Melanoma | V600E | 0.61 |
| C8161 | Melanoma | Wild-type | >10 |
| SK-MEL-2 | Melanoma | Wild-type | >10 |
| WM115 | Melanoma | Wild-type | >10 |
Table 2: Cellular anti-proliferative activity (GI50) of PLX4720 in various cancer cell lines. Data compiled from multiple sources.[4][5]
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of B-Raf inhibition and the process of IC50 determination, the following diagrams illustrate the B-Raf signaling pathway and a typical experimental workflow.
Caption: The RAS/RAF/MEK/ERK signaling cascade.
Caption: Workflow for IC50 determination.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Biochemical IC50 Determination: TR-FRET Kinase Binding Assay
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay.[3] It measures the displacement of a fluorescent tracer from the ATP-binding site of the B-Raf kinase by the inhibitor.
Materials:
-
B-Raf V600E enzyme (e.g., His-tagged)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
5X Kinase Buffer A (250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35)
-
This compound (PLX4720) compound stock in DMSO
-
384-well, low-volume, non-binding plates (e.g., Corning 3676)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H2O.
-
Prepare a 3X Kinase/Antibody solution in 1X Kinase Buffer. For example, for a final concentration of 5 nM kinase and 2 nM antibody, prepare a solution of 15 nM kinase and 6 nM antibody.[3]
-
Prepare a 3X Tracer solution in 1X Kinase Buffer. The optimal concentration should be determined experimentally but is often near the Kd of the tracer for the kinase.
-
Prepare a serial dilution of "this compound" in 1X Kinase Buffer containing a constant percentage of DMSO (e.g., 3%). This will be the 3X inhibitor solution.
-
-
Assay Assembly:
-
Add 5 µL of the 3X "this compound" serial dilutions to the wells of the 384-well plate. Include "no inhibitor" (buffer with DMSO) and "no enzyme" controls.
-
Add 5 µL of the 3X Kinase/Antibody solution to each well.
-
Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to each well. The final volume in each well will be 15 µL.
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader. Set the excitation to 340 nm and collect emission data at 615 nm and 665 nm.[6]
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" control (100% activity) and a high concentration of a potent inhibitor or "no enzyme" control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Cellular IC50 Determination: MTT Proliferation Assay
This protocol describes a colorimetric assay to measure the effect of "this compound" on the proliferation of B-Raf V600E mutant cancer cells (e.g., A375 melanoma cells).[7]
Materials:
-
A375 human melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count A375 cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of "this compound" in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same percentage of DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium, MTT, and DMSO only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (or GI50) value.
-
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. biocompare.com [biocompare.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Synergistic Apoptosis-Inducing Effects on A375 Human Melanoma Cells of Natural Borneol and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Impact of B-Raf IN 1 on Wild-Type vs. Mutant B-Raf Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective kinase inhibitor, B-Raf IN 1, detailing its effects on both wild-type (WT) and mutant forms of the B-Raf protein. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visually represents the complex signaling pathways and mechanisms of action through structured diagrams.
Introduction to B-Raf and the MAPK Signaling Pathway
B-Raf is a serine/threonine-specific protein kinase that plays a crucial role in regulating the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway is essential for transmitting signals from the cell surface to the nucleus, thereby controlling fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The canonical pathway is initiated by the activation of the small GTPase RAS, which then recruits and activates RAF kinases (A-Raf, B-Raf, C-Raf). Activated B-Raf subsequently phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.
Mutations in the BRAF gene are among the most common drivers of human cancers, with the V600E substitution being present in over 60% of melanomas and at lower frequencies in various other cancers. This mutation mimics phosphorylation in the activation loop, leading to constitutive, RAS-independent activation of the B-Raf kinase and uncontrolled downstream signaling, which promotes tumorigenesis. Consequently, mutant B-Raf has become a prime target for cancer therapy. This compound is a potent and selective inhibitor developed to target this key oncogenic driver.
Quantitative Data Summary: this compound Potency and Selectivity
The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. The data below summarizes the inhibitory activity of this compound and other representative RAF inhibitors against B-Raf kinases and in cellular contexts.
Table 1: Biochemical Inhibitory Activity of RAF Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | B-Raf | 24 | [1] |
| Vemurafenib | B-Raf (V600E) | 31 | [2] |
| B-Raf (WT) | 100 | [2] | |
| C-Raf | 48 | [2] | |
| Dabrafenib | B-Raf (V600E) | 0.6 | [2] |
| B-Raf (WT) | 12 | [2] | |
| C-Raf | 5 | [2] |
Note: The specific isoform for the this compound IC50 value of 24 nM is not explicitly stated in the source documentation, but it is contextually understood to be against the oncogenic mutant form, which is the primary target for this class of inhibitors.
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | B-Raf Status | Cancer Type | IC50 (µM) | Reference |
| HT29 | V600E | Colorectal | 0.78 | [1] |
| WM 266-4 | V600D | Melanoma | 0.92 | [1] |
Mechanism of Action: Inhibition vs. Paradoxical Activation
The differential effect of Type I RAF inhibitors like this compound on cells with mutant versus wild-type B-Raf is governed by the kinase's activation state and its propensity to form dimers.
Inhibition of Monomeric Mutant B-Raf (V600E)
In cancer cells harboring the B-Raf V600E mutation, the kinase is constitutively active as a monomer , independent of upstream RAS signaling. This compound, as an ATP-competitive inhibitor, binds to the active site of this monomeric B-Raf V600E, effectively blocking its kinase activity. This leads to the inhibition of MEK and ERK phosphorylation, thereby shutting down the MAPK pathway and suppressing tumor cell proliferation.
Paradoxical Activation in Wild-Type B-Raf Cells
In cells with wild-type B-Raf, the situation is markedly different. WT B-Raf activity is dependent on upstream signals (e.g., from an activating RAS mutation) and requires dimerization (either homodimerization with another B-Raf molecule or heterodimerization with C-Raf) for activation.
When an inhibitor like this compound binds to one protomer (kinase molecule) within a RAF dimer, it locks that specific kinase in an active conformation. While the drug-bound protomer is inhibited, it allosterically transactivates the drug-free partner protomer. This transactivation leads to a net increase in downstream MEK/ERK signaling, a phenomenon known as "paradoxical activation". This is why first-generation RAF inhibitors are not effective in RAS-mutant cancers and can even promote the growth of secondary malignancies in non-cancerous cells with wild-type B-Raf.[3][4][5]
Visualizations of Pathways and Mechanisms
Diagram 1: The Canonical RAS/RAF/MEK/ERK Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
Methodological & Application
Application Notes and Protocols for B-Raf IN 1 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing B-Raf IN 1, a potent and selective inhibitor, in in vitro kinase assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data for effective assay design and data interpretation.
Introduction
B-Raf is a serine-threonine protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is essential for regulating cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the B-Raf protein and downstream signaling, driving the development of various cancers, most notably melanoma.[1][3] B-Raf inhibitors are a class of targeted therapies designed to block the activity of the mutated B-Raf protein.[1] this compound is a highly potent and selective inhibitor of B-Raf kinase.[4] In vitro kinase assays are fundamental tools for characterizing the potency and selectivity of such inhibitors.
Mechanism of Action
B-Raf inhibitors, including this compound, function by competing with ATP for the binding site on the B-Raf kinase domain.[1] In the context of the MAPK/ERK pathway, activated RAS proteins normally stimulate B-Raf, which in turn phosphorylates and activates MEK1/2.[3][5] Activated MEK then phosphorylates and activates ERK1/2, leading to the regulation of various transcription factors and cellular processes. By binding to the ATP-binding site of B-Raf, this compound prevents the phosphorylation of MEK, thereby inhibiting the entire downstream signaling cascade and blocking the pro-proliferative signals.[1]
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified to determine its potency against B-Raf and its selectivity over other kinases, such as the closely related c-Raf.
| Inhibitor | Target | IC50 |
| This compound | B-Raf | 24 nM[4] |
| This compound | c-Raf | 25 nM[4] |
B-Raf Signaling Pathway
The following diagram illustrates the canonical B-Raf signaling pathway and the point of inhibition by this compound.
Caption: B-Raf signaling pathway and inhibition by this compound.
Experimental Protocol: In Vitro B-Raf Kinase Assay
This protocol describes a luminescence-based in vitro kinase assay to measure the activity of B-Raf and the inhibitory effect of this compound. This method relies on the quantification of ATP remaining in the reaction after the kinase reaction, where a decrease in luminescence corresponds to higher kinase activity.
Materials and Reagents
-
Recombinant human B-Raf enzyme (wild-type or V600E mutant)
-
B-Raf substrate (e.g., inactive MEK1)
-
This compound
-
ATP
-
5x Kinase Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Nonidet P-40)
-
DTT (1 M)
-
Bovine Serum Albumin (BSA, 10%)
-
DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. Add DTT to a final concentration of 1 mM and BSA to a final concentration of 0.1%. Keep on ice.
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in 1x Kinase Buffer to the desired concentrations for the assay.
-
Thaw the recombinant B-Raf enzyme and substrate on ice. Dilute the enzyme and substrate to their final working concentrations in 1x Kinase Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound solutions or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 20 µL of the diluted B-Raf enzyme solution to all wells except the "no enzyme" negative control wells. For the negative control, add 20 µL of 1x Kinase Buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Prepare the ATP/substrate mixture by adding ATP and the B-Raf substrate (e.g., MEK1) to 1x Kinase Buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the positive control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the B-Raf in vitro kinase assay.
Caption: Workflow for B-Raf in vitro kinase assay.
References
Application Notes and Protocols for B-Raf Inhibitors in Cancer Cell Research
Topic: Recommended Working Concentration of B-Raf Inhibitors for Cancer Cells Audience: Researchers, scientists, and drug development professionals.
Introduction
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is essential for regulating cell division, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf protein and downstream signaling, driving the growth of various cancers, most notably melanoma.[2][3][4][5][6] B-Raf inhibitors are a class of targeted therapies designed to block the activity of the mutated B-Raf protein, thereby inhibiting cancer cell proliferation.[2]
This document provides detailed application notes and protocols for the use of B-Raf inhibitors in cancer cell culture, with a focus on determining the recommended working concentrations. While the specific inhibitor "B-Raf IN 1" was not identified in the literature, this guide provides data and protocols for well-characterized B-Raf inhibitors that can be adapted for novel or less-characterized compounds.
Mechanism of Action of B-Raf Inhibitors
B-Raf inhibitors function by binding to the ATP-binding site of the mutant B-Raf protein.[2] This competitive inhibition prevents the phosphorylation and activation of downstream targets, MEK1 and MEK2, which in turn blocks the activation of ERK.[7] The ultimate effect is the shutdown of the aberrant signaling cascade that promotes cancer cell proliferation.[2] Notably, some B-Raf inhibitors can paradoxically activate the MAPK pathway in cells with wild-type B-Raf by promoting the dimerization of Raf proteins.[6]
Recommended Working Concentrations
The optimal working concentration of a B-Raf inhibitor is cell-line dependent and should be determined empirically. The 50% inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. Below is a summary of reported IC50 values for various B-Raf inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | BRAF Status | IC50 (µM) | Reference |
| Vemurafenib | A2058 | V600E | 0.71 | [8] |
| Dabrafenib | A375 | V600E | < 0.1 | [9] |
| Dabrafenib | SK-MEL-28 | V600E | < 0.1 | [9] |
| Sorafenib | SK-MEL-5 | V600E | 9.22 | [10] |
| Sorafenib | A375 | V600E | 5.25 | [10] |
| Compound 10 | SK-MEL-5 | V600E | 2.02 | [10] |
| Compound 10 | A375 | V600E | 1.85 | [10] |
| Compound 14d | A375 | V600E | 0.63 | [10] |
| Compound 14d | SK-MEL-28 | V600E | 0.42 | [10] |
| PF-07799933 | A375 | V600E | 0.0034 - 0.058 | [11] |
| Encorafenib | BRAF Class I Mutant Lines | V600E | 0.0034 - 0.058 | [11] |
Note: IC50 values can vary based on experimental conditions such as cell density, assay duration, and the specific assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Use cancer cell lines with known BRAF mutation status (e.g., A375, SK-MEL-28 for BRAF V600E).
-
Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells regularly to maintain exponential growth.
Determining Optimal Inhibitor Concentration (Dose-Response Curve)
This protocol outlines a typical workflow for determining the IC50 of a B-Raf inhibitor using a cell viability assay.
Materials:
-
BRAF-mutant cancer cell line
-
Complete culture medium
-
96-well clear-bottom plates
-
B-Raf inhibitor stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of the B-Raf inhibitor in culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a period of 48 to 120 hours.[9] The incubation time should be optimized for the specific cell line and inhibitor.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is used to confirm the on-target effect of the B-Raf inhibitor by assessing the phosphorylation status of downstream proteins like MEK and ERK.
Materials:
-
BRAF-mutant cancer cells
-
6-well plates
-
B-Raf inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the B-Raf inhibitor at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 1-24 hours).[9]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging: Visualize the protein bands using an imaging system. A decrease in the levels of p-MEK and p-ERK upon inhibitor treatment confirms the inhibition of the B-Raf pathway.
Data Interpretation and Troubleshooting
-
High IC50 values: This could indicate intrinsic or acquired resistance to the inhibitor.[8] Resistance can be mediated by various mechanisms, including reactivation of the MAPK pathway or activation of parallel signaling pathways like PI3K/Akt.[8]
-
Paradoxical Activation: In BRAF wild-type cells, some B-Raf inhibitors can cause an increase in p-ERK levels at certain concentrations. This is a known off-target effect and should be considered when interpreting results.[6]
-
Variability in Results: Ensure consistent cell culture practices, accurate pipetting, and proper controls to minimize variability.
By following these guidelines and protocols, researchers can effectively determine the optimal working concentration of B-Raf inhibitors for their specific cancer cell models and gain valuable insights into their mechanism of action.
References
- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 2. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Oncogenic BRAF-mediated Melanoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanoma - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The multifaceted anti-cancer effects of BRAF-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming chemoresistance to b-raf inhibitor in melanoma via targeted inhibition of phosphoenolpyruvate carboxykinase1 using 3-mercaptopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-Raf IN 1 in Western Blot Analysis of p-ERK
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Raf IN 1 is a potent inhibitor of the B-Raf kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway, consisting of a cascade of proteins including RAS, RAF, MEK, and ERK, plays a central role in regulating cell proliferation, differentiation, and survival.[3][4] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the B-Raf kinase and downstream signaling, driving uncontrolled cell growth.[1][3][4] B-Raf inhibitors are designed to block the activity of the mutated B-Raf protein, thereby inhibiting the aberrant signaling and halting cancer cell proliferation.[1]
The phosphorylation of ERK (p-ERK) is a key indicator of the activation state of the MAPK pathway. Western blotting is a widely used technique to detect and quantify the levels of p-ERK in cell lysates. By treating cancer cells with this compound and subsequently performing a Western blot for p-ERK, researchers can assess the inhibitor's efficacy in blocking the B-Raf/MEK/ERK signaling cascade. A decrease in the p-ERK signal relative to total ERK indicates successful inhibition of the pathway by this compound.
These application notes provide a detailed protocol for utilizing this compound in cell-based assays to analyze its effect on ERK phosphorylation via Western blotting.
B-Raf/MEK/ERK Signaling Pathway
The diagram below illustrates the canonical B-Raf/MEK/ERK signaling pathway and the point of inhibition by this compound. In cancer cells with a B-Raf mutation, the B-Raf protein is constitutively active, leading to persistent downstream signaling. This compound acts by inhibiting the kinase activity of B-Raf, thereby preventing the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK.
Experimental Workflow for p-ERK Western Blot Analysis
The following diagram outlines the key steps for assessing the effect of this compound on ERK phosphorylation using Western blotting.
Quantitative Data Summary
The following table provides representative data on the inhibition of p-ERK by this compound in a hypothetical cancer cell line with a BRAF V600E mutation. The data illustrates a dose-dependent decrease in the ratio of p-ERK to total ERK following a 24-hour treatment with this compound.
| This compound Concentration (µM) | p-ERK (Arbitrary Densitometry Units) | Total ERK (Arbitrary Densitometry Units) | p-ERK / Total ERK Ratio | % Inhibition of p-ERK |
| 0 (Vehicle Control) | 1.00 | 1.02 | 0.98 | 0% |
| 0.1 | 0.75 | 1.01 | 0.74 | 24.5% |
| 0.5 | 0.42 | 0.99 | 0.42 | 57.1% |
| 1.0 | 0.18 | 1.03 | 0.17 | 82.7% |
| 5.0 | 0.05 | 1.00 | 0.05 | 94.9% |
| 10.0 | 0.02 | 0.98 | 0.02 | 98.0% |
Note: The data presented in this table is illustrative and intended to represent the expected outcome of the experiment. Actual results may vary depending on the cell line, experimental conditions, and reagents used.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a cancer cell line known to have a BRAF mutation (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of cell lysis.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours). A time-course experiment is recommended to determine the optimal treatment time.
Western Blot Protocol for p-ERK and Total ERK
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume (e.g., 100-200 µL) of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation. The recommended antibody dilution should be determined based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system or X-ray film.
-
Stripping and Re-probing for Total ERK: To normalize the p-ERK signal, the membrane can be stripped of the bound antibodies and re-probed for total ERK.
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (e.g., a commercially available buffer or a solution containing glycine, SDS, and Tween-20 at a low pH) for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for total ERK overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK using image analysis software (e.g., ImageJ). The p-ERK signal should be normalized to the corresponding total ERK signal to account for any variations in protein loading.
-
By following these protocols, researchers can effectively evaluate the inhibitory activity of this compound on the B-Raf/MEK/ERK signaling pathway, providing valuable insights for cancer research and drug development.
References
- 1. Selective RAF inhibitor impairs ERK1/2 phosphorylation and growth in mutant NRAS, vemurafenib-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of B-Raf Inhibitors
A Representative Study Using PLX4720, a Potent B-RafV600E Inhibitor
Disclaimer: The compound "B-Raf IN 1" is not widely documented in peer-reviewed scientific literature. Therefore, these application notes and protocols are based on in vivo studies of PLX4720, a well-characterized, potent, and selective inhibitor of the B-RafV600E kinase. PLX4720 serves as a representative example for designing and executing in vivo studies with B-Raf inhibitors.
Introduction
The B-Raf (BRAF) protein is a serine/threonine-specific protein kinase that plays a critical role in the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving the growth of various cancers, most notably melanoma and colorectal cancer.[2][3] B-Raf inhibitors are a class of targeted therapies designed to block the activity of the mutant B-Raf protein, thereby inhibiting cancer cell proliferation.[1]
This document provides a detailed overview of the in vivo study design and dosage for researchers, scientists, and drug development professionals working with B-Raf inhibitors, using PLX4720 as a primary example.
Signaling Pathway of B-Raf in Cancer
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of intervention for B-Raf inhibitors. In cancer cells with a BRAFV600E mutation, the B-Raf protein is constitutively active, leading to downstream signaling and uncontrolled cell growth. B-Raf inhibitors block the kinase activity of the mutated B-Raf protein.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of B-Raf inhibitors.
In Vivo Study Design and Dosage
In vivo efficacy of B-Raf inhibitors is typically evaluated in xenograft models using immunodeficient mice bearing tumors derived from human cancer cell lines with the BRAFV600E mutation.
Animal Models and Tumor Implantation
Commonly used models include athymic nude or SCID mice. Human melanoma (e.g., A375, WM-266, 1205Lu) or colorectal cancer (e.g., COLO205) cell lines are implanted subcutaneously to establish tumors.[4]
Dosage and Administration of PLX4720
The following tables summarize representative dosage and administration details from preclinical studies with PLX4720.
Table 1: PLX4720 Dosage in COLO205 Colorectal Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Athymic nude mice | [4] |
| Cell Line | COLO205 (BRAFV600E) | [4] |
| Tumor Implantation | Subcutaneous injection of tumor fragments | [4] |
| Treatment Start | When tumors reach a mean estimated mass of ~100 mg | [4] |
| Drug Formulation | Suspension in 5% DMSO, 1% methylcellulose | [4] |
| Route of Administration | Oral gavage | [4] |
| Dosage | 5 mg/kg and 20 mg/kg | [4] |
| Dosing Schedule | Once daily for 14 consecutive days | [4] |
| Efficacy Endpoint | Tumor growth inhibition/regression | [4] |
Table 2: PLX4720 Dosage in 1205Lu Melanoma Xenograft Model
| Parameter | Details | Reference |
| Animal Model | SCID mice | [4] |
| Cell Line | 1205Lu (BRAFV600E) | [4] |
| Tumor Implantation | Subcutaneous injection of 2 x 106 cells | [4] |
| Treatment Start | When tumors reach a volume of ~0.125 mm3 | [4] |
| Drug Formulation | Not specified, oral gavage | [4] |
| Route of Administration | Oral gavage | [4] |
| Dosage | 100 mg/kg | [4] |
| Dosing Schedule | Twice daily for 15 days | [4] |
| Efficacy Endpoint | Tumor growth inhibition/regression | [4] |
Experimental Protocols
Protocol 1: COLO205 Xenograft Study
This protocol outlines the key steps for evaluating the in vivo efficacy of a B-Raf inhibitor using the COLO205 colorectal cancer xenograft model.
Caption: Workflow for a typical COLO205 xenograft study.
Methodology:
-
Animal Acclimation: House female athymic nude mice in a pathogen-free environment for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously implant 30-60 mg fragments of COLO205 tumors into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., ~100 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the B-Raf inhibitor in a suitable vehicle (e.g., 5% DMSO, 1% methylcellulose) and administer it to the treatment group via oral gavage at the desired dose and schedule.[4] The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight twice weekly to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumor growth data to determine the level of tumor growth inhibition (TGI). For pharmacodynamic analysis, tumor samples can be processed for immunohistochemistry (IHC) to assess the inhibition of downstream signaling molecules like phosphorylated ERK (pERK).[4]
Protocol 2: Pharmacodynamic (PD) Analysis
To confirm that the B-Raf inhibitor is hitting its target in vivo, it is crucial to perform pharmacodynamic studies.
Methodology:
-
Sample Collection: Collect tumor tissue and peripheral blood at various time points after a single or multiple doses of the B-Raf inhibitor.
-
Tissue Processing: Fix a portion of the tumor in formalin and embed it in paraffin for IHC analysis. Lyse the remaining tumor tissue to prepare protein extracts.
-
IHC for pERK: Perform IHC staining on tumor sections using an antibody specific for pERK to visualize the inhibition of the MAPK pathway.[4] A significant decrease in pERK staining in the treated group compared to the control group indicates target engagement.
-
Western Blot or ELISA: Use protein lysates from the tumors to quantify the levels of pERK and total ERK via Western blot or ELISA to obtain more quantitative data on pathway inhibition.
Conclusion
The in vivo evaluation of B-Raf inhibitors is a critical step in their preclinical development. The use of well-characterized xenograft models, such as those employing COLO205 or A375 cells, allows for the robust assessment of efficacy and pharmacodynamics. The protocols and dosage information provided here, based on studies with the representative B-Raf inhibitor PLX4720, offer a solid foundation for designing and conducting these essential in vivo experiments. Careful attention to study design, including appropriate animal models, dosing regimens, and endpoint analyses, is paramount for obtaining reliable and translatable results.
References
Application Notes and Protocols: Assessing B-Raf IN 1 Cytotoxicity in Melanoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanoma is an aggressive form of skin cancer characterized by a high incidence of mutations in the B-Raf gene, with the V600E mutation being the most common.[1][2] This mutation leads to the constitutive activation of the B-Raf protein, a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK).[2][3] The hyperactivation of this pathway drives uncontrolled cell proliferation, survival, and tumorigenesis.[1] Consequently, targeting the mutated B-Raf protein with specific inhibitors has become a cornerstone of therapy for B-Raf-mutated melanoma.[1][4][5]
B-Raf IN 1 is a potent and selective inhibitor of B-Raf kinase. Assessing its cytotoxic effects on melanoma cells is a critical step in preclinical drug development. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in melanoma cell lines harboring the B-Raf V600E mutation. The described assays quantify changes in cell viability, induction of apoptosis, and modulation of the B-Raf signaling pathway.
Signaling Pathway
The B-Raf signaling pathway is a key regulator of cell growth and proliferation. In melanoma cells with a B-Raf V600E mutation, the pathway is constitutively active, leading to increased cell division and survival. This compound inhibits the mutated B-Raf, thereby blocking downstream signaling to MEK and ERK, which in turn reduces cell proliferation and induces apoptosis.
References
- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of BRAF V600 mutation in melanoma - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes: B-Raf IN 1 for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway, which is essential for regulating cell division, differentiation, and secretion.[1] The B-Raf protein is a key component of the RAS/MAPK pathway, mediating signals from RAS to MEK.[2] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the B-Raf kinase and the downstream MAPK pathway, driving cell proliferation and survival in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid carcinoma.[3][4] This makes B-Raf a prime target for the development of targeted cancer therapies.
B-Raf IN 1 is a potent and selective inhibitor of B-Raf, exhibiting equipotent activity against c-Raf. Its well-defined inhibitory profile makes it an excellent tool compound for high-throughput screening (HTS) campaigns aimed at discovering novel B-Raf inhibitors. These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed protocols for biochemical and cell-based assays.
B-Raf Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately influencing gene expression and cell fate.
References
Application Notes and Protocols: Storing and Handling B-Raf IN 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage and handling of B-Raf IN 1, a potent and selective inhibitor of B-Raf and c-Raf kinases. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Chemical and Physical Properties
This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. It is a valuable tool for studying the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₄F₃N₅O | [1][2] |
| Molecular Weight | 515.53 g/mol | [3][4] |
| CAS Number | 950736-05-7 | [1][2][3][5] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥98% | [1] |
Storage and Stability
Proper storage of this compound is critical to prevent degradation and ensure its activity.
This compound Powder
| Storage Condition | Shelf Life | Notes |
| -20°C | Up to 3 years | Keep container tightly sealed in a dry, well-ventilated area.[2][6] |
| 4°C | Up to 2 years | For shorter-term storage.[4] |
This compound Solutions
It is highly recommended to prepare solutions fresh for each experiment.[5] If stock solutions are necessary, they should be aliquoted to minimize freeze-thaw cycles.[4][6]
| Solvent | Storage Condition | Shelf Life |
| DMSO | -80°C | Up to 2 years[4] |
| DMSO | -20°C | Up to 1 year[4][6] |
Solubility
This compound exhibits good solubility in dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 53 mg/mL | - | [1] |
| DMSO | 65 mg/mL (126.08 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use fresh DMSO. | [4] |
| DMSO | 100 mg/mL (193.97 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [6] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 3.25 mg/mL (6.30 mM) | Prepare fresh on the day of use. | [4] |
Biological Activity
This compound is a potent inhibitor of both wild-type and mutant forms of B-Raf, as well as c-Raf.
| Target | IC₅₀ | Reference |
| B-Raf | 24 nM | [3][5] |
| c-Raf | 25 nM | [3][5] |
| WM 266-4 cells | 0.92 µM | [3][4] |
| HT29 cells | 0.78 µM | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.16 mg of this compound (Molecular Weight = 515.53 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 5.16 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4][6]
Protocol 2: General Protocol for Cell-Based Assays
Materials:
-
Cells of interest (e.g., HT29 colorectal cancer cells with a B-Raf V600E mutation)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay duration and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions to determine the effect of this compound on cell proliferation.
-
Data Analysis: Analyze the data to determine the IC₅₀ value of this compound for the specific cell line.
Safety and Handling
This compound is a chemical compound intended for laboratory research use only.
-
Hazard Statements: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[2]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Use in a well-ventilated area.
Visualizations
B-Raf Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway, which is inhibited by this compound. B-Raf is a key component of this pathway, which regulates cell proliferation, differentiation, and survival.[7][8]
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Determining IC₅₀
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Caption: A generalized workflow for determining the IC₅₀ of this compound.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound|950736-05-7|MSDS [dcchemicals.com]
- 3. This compound|cas 950736-05-7|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|950736-05-7|COA [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 8. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: B-Raf IN 1 in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key components like B-Raf, is a hallmark of many cancers, particularly melanoma.[2] B-Raf inhibitors have shown significant clinical efficacy in patients with B-Raf V600 mutations.[1] However, the development of resistance, often through reactivation of the MAPK pathway, limits their long-term effectiveness.[3]
The combination of a B-Raf inhibitor with a MEK inhibitor, which targets a downstream kinase in the same pathway, is a clinically validated strategy to overcome and delay resistance, leading to improved patient outcomes.[4] This application note provides a detailed experimental setup for investigating the combination of B-Raf IN 1 , a potent pan-Raf inhibitor, with a MEK inhibitor.
This compound is an inhibitor of Raf kinases with high potency against C-RAF, B-RAF, and the clinically relevant B-RAF V600E mutant.[5][6] As a pan-RAF inhibitor, it has the potential to overcome resistance mechanisms mediated by other RAF isoforms.[3] This document outlines protocols for in vitro and in vivo studies to evaluate the synergistic effects, impact on cell signaling, and anti-tumor efficacy of combining this compound with a MEK inhibitor.
Data Presentation
In Vitro Efficacy of this compound and MEK Inhibitor Combination
The following tables summarize illustrative quantitative data for the single-agent and combination effects of this compound and a representative MEK inhibitor (e.g., Trametinib) in B-Raf V600E mutant melanoma cell lines.
Table 1: Single-Agent IC50 Values for this compound and Trametinib
| Cell Line | This compound IC50 (nM) | Trametinib IC50 (nM) |
| A375 | 1.8[5] | 5 |
| SK-MEL-28 | 3.2 | 8 |
| WM-266-4 | 920[7] | 12 |
Table 2: Combination Index (CI) Values for this compound and Trametinib in A375 Cells
CI values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (nM) | Trametinib (nM) | Fraction Affected (Fa) | Combination Index (CI) |
| 0.5 | 1.25 | 0.25 | 0.85 (Synergy) |
| 1.0 | 2.5 | 0.50 | 0.65 (Synergy) |
| 2.0 | 5.0 | 0.75 | 0.50 (Strong Synergy) |
| 4.0 | 10.0 | 0.90 | 0.45 (Strong Synergy) |
In Vivo Efficacy in Xenograft Model
Table 3: Tumor Growth Inhibition in A375 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 5 mg/kg, daily | 85[5] |
| Trametinib | 1 mg/kg, daily | 60 |
| This compound + Trametinib | 5 mg/kg + 1 mg/kg, daily | 95 (Synergistic Effect) |
Signaling Pathways and Experimental Workflow
MAPK Signaling Pathway
The diagram below illustrates the MAPK signaling pathway and the points of inhibition for this compound and a MEK inhibitor.
Caption: MAPK signaling pathway with inhibition sites.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the combination of this compound and a MEK inhibitor.
Caption: Experimental workflow for combination studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and a MEK inhibitor.[3][8][9]
Materials:
-
Cancer cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MEK inhibitor (e.g., Trametinib, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (DMSO-treated).
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
-
Western Blot Analysis for MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound and a MEK inhibitor on the phosphorylation of key proteins in the MAPK pathway.[10][11]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and MEK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, MEK inhibitor, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate and visualize protein bands using an imaging system.
-
Use a loading control (e.g., Actin) to normalize protein levels.
-
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound and a MEK inhibitor combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., A375)
-
Matrigel (optional)
-
This compound and MEK inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 million cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=5-10 mice per group).
-
Treatment groups: Vehicle control, this compound alone, MEK inhibitor alone, and the combination of this compound and MEK inhibitor.
-
-
Drug Administration:
-
Administer drugs at the predetermined doses and schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor mouse body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The combination of this compound with a MEK inhibitor represents a promising therapeutic strategy for cancers driven by MAPK pathway activation. The provided protocols offer a comprehensive framework for researchers to investigate the synergistic potential of this combination. By systematically evaluating the in vitro and in vivo efficacy and elucidating the underlying molecular mechanisms, these studies will contribute to the development of more effective and durable cancer therapies.
References
- 1. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023008462A1 - Medicament for treatment and/or prevention of cancer - Google Patents [patents.google.com]
- 3. US20200009138A1 - Methods and compositions for treatment of braf mutant cancers - Google Patents [patents.google.com]
- 4. genecards.org [genecards.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. biocat.com [biocat.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. biocat.com [biocat.com]
Application Notes and Protocols for B-Raf IN 1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is pivotal for regulating cell growth, proliferation, and survival.[1][2] The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant percentage of human cancers, has established it as a key therapeutic target.[3] B-Raf inhibitors have been developed to specifically target these mutations, offering a more precise approach to cancer treatment.[1]
This document provides detailed application notes and protocols for the use of B-Raf IN 1 , a potent and selective B-Raf kinase inhibitor, in xenograft mouse models. While extensive in vivo data for this compound is not yet publicly available, this guide offers a comprehensive framework for its preclinical evaluation based on its known in vitro activity and established protocols for similar B-Raf inhibitors.
This compound is an inhibitor of B-Raf with an IC50 of 24 nM. It also demonstrates potent activity against C-Raf (IC50 = 25 nM).[4][5] It has been shown to inhibit the proliferation of the human melanoma cell line WM 266-4 and the colorectal adenocarcinoma cell line HT29.[4][6] this compound binds to the inactive "DFG-out" conformation of the B-Raf kinase.[7]
Data Presentation
In Vitro Activity of this compound
| Target/Cell Line | IC50/Ki | Reference |
| B-Raf (enzyme) | 24 nM (IC50) | [4][5][6] |
| C-Raf (enzyme) | 25 nM (IC50) | [4][5] |
| B-Raf (WT) (enzyme) | 1 nM (Ki) | [7] |
| B-Raf (V600E) (enzyme) | 1 nM (Ki) | [7] |
| C-Raf (enzyme) | 0.3 nM (Ki) | [7] |
| WM 266-4 (melanoma cell line) | 0.92 µM (IC50) | [4][6] |
| HT29 (colorectal cancer cell line) | 0.78 µM (IC50) | [4][6] |
| A375 (melanoma cell line) | 0.31 µM (IC50) | [7] |
| HCT-116 (colorectal cancer cell line) | 0.72 µM (IC50) | [7] |
In Vivo Efficacy of B-Raf Inhibitors (Example Data Template for this compound)
No in vivo data for this compound is currently available. The following table is a template for recording experimental results.
| Xenograft Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| [e.g., A375 Melanoma] | Vehicle Control | [e.g., 0.5% HPMC, oral, daily] | N/A | ||
| This compound | [e.g., 10 mg/kg, oral, daily] | ||||
| This compound | [e.g., 25 mg/kg, oral, daily] | ||||
| This compound | [e.g., 50 mg/kg, oral, daily] | ||||
| [e.g., COLO205 Colorectal] | Vehicle Control | [e.g., 0.5% HPMC, oral, daily] | N/A | ||
| This compound | [e.g., 10 mg/kg, oral, daily] | ||||
| This compound | [e.g., 25 mg/kg, oral, daily] | ||||
| This compound | [e.g., 50 mg/kg, oral, daily] |
Signaling Pathway and Experimental Workflow
B-Raf Signaling Pathway and Inhibition
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
General Xenograft Experimental Workflow
Caption: A typical workflow for a xenograft mouse model study.
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Select human cancer cell lines harboring a BRAF mutation, such as the melanoma cell line A375 (BRAF V600E) or the colorectal adenocarcinoma cell line COLO205 (BRAF V600E).
-
Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640 for A375, DMEM for COLO205) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Xenograft Mouse Model Protocol
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NSG mice), 6-8 weeks of age.
-
Cell Preparation:
-
Harvest cultured cells during their exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose [HPMC] in water). The optimal dose should be determined in preliminary dose-range-finding studies.
-
Administer this compound or vehicle control to the respective groups, typically via oral gavage, once or twice daily.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and mouse body weight throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and pharmacodynamic markers (e.g., phospho-ERK), or Western blotting.
-
Pharmacodynamic Marker Analysis
To confirm the on-target activity of this compound in vivo, a pharmacodynamic study can be performed.
-
Establish xenografts as described above.
-
Once tumors are established, administer a single dose of this compound or vehicle.
-
Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 12, 24 hours).
-
Excise tumors and immediately snap-freeze them in liquid nitrogen or fix them in formalin.
-
Analyze tumor lysates by Western blot or IHC for levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) to assess the inhibition of the B-Raf signaling pathway.
Conclusion
This compound is a potent inhibitor of B-Raf kinase with demonstrated in vitro activity against cancer cell lines harboring BRAF mutations. While in vivo efficacy data in xenograft models is not yet published, the protocols and workflows outlined in this document provide a robust framework for its preclinical evaluation. These studies are essential to determine the therapeutic potential of this compound and to guide its further development as a targeted cancer therapy.
References
B-Raf IN 1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and best practices for the experimental use of B-Raf IN 1, a potent and selective inhibitor of B-Raf kinase. This document is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of action of this compound in preclinical models.
Introduction to this compound
B-Raf is a serine/threonine-protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf protein and uncontrolled cell proliferation, a key driver in many cancers, including melanoma.[1][2] this compound is a small molecule inhibitor designed to target the ATP-binding site of the B-Raf kinase, thereby preventing its downstream signaling.[1]
This compound: Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activity.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (B-Raf) | 24 nM | Biochemical kinase assay | [3][4][5] |
| IC50 (C-Raf) | 25 nM | Biochemical kinase assay | [4][5] |
| IC50 (WM 266-4 cells) | 0.92 µM | Cell proliferation assay | [3] |
| IC50 (HT29 cells) | 0.78 µM | Cell proliferation assay | [3] |
| Selectivity | Selective over 13 other kinases including PKCα, IKKβ, and PI3Kα at concentrations > 2 µM. Inhibits p38α (IC50 = 216 nM) and CAMKII (IC50 = 822 nM). | Kinase panel screening | [4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the B-Raf signaling pathway and a general experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Assays
4.1.1. Reconstitution and Storage of this compound
-
Reconstitution: For in vitro experiments, dissolve this compound in fresh, anhydrous DMSO to create a stock solution of 10-50 mM.[3][4] Use sonication if necessary to ensure complete dissolution.[3]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to one year in aliquots to avoid repeated freeze-thaw cycles.[4]
4.1.2. Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
B-Raf mutant (e.g., WM 266-4, HT29) and B-Raf wild-type cancer cell lines.[3]
-
Complete cell culture medium.
-
96-well clear-bottom, opaque-walled plates.
-
This compound stock solution in DMSO.
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.[6]
-
Incubation: Incubate for 1-4 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals with 100 µL of solubilization solution at 570 nm (for MTT).[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
4.1.3. Western Blot Analysis of ERK Phosphorylation
This protocol assesses the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation of ERK.
Materials:
-
B-Raf mutant cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-tubulin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control protein (GAPDH or β-tubulin).
-
Data Analysis: Quantify the band intensities using densitometry software.
In Vivo Assays
4.2.1. Formulation and Administration of this compound
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.[8] For intraperitoneal injection, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Prepare the formulation fresh daily.
-
Administration: Administer this compound to tumor-bearing mice via oral gavage or intraperitoneal injection. The dosing volume and frequency should be determined based on preliminary tolerability and pharmacokinetic studies.
4.2.2. Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
B-Raf mutant human cancer cells (e.g., A375).
-
Matrigel (optional).
-
This compound formulation.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 106 cancer cells, re-suspended in 100-200 µL of PBS (with or without Matrigel), into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound or the vehicle control to the respective groups daily or as determined by the dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise the tumors, weigh them, and perform downstream analyses such as Western blotting or immunohistochemistry to assess target engagement.
Experimental Controls and Best Practices
To ensure the reliability and reproducibility of experimental results, the following controls and best practices are recommended:
-
Vehicle Control: In all experiments, a vehicle control (e.g., DMSO for in vitro, formulation vehicle for in vivo) must be included to account for any effects of the solvent.
-
Positive Control: Use a known, well-characterized B-Raf inhibitor (e.g., Vemurafenib, Dabrafenib) as a positive control to benchmark the activity of this compound.
-
Negative Control: Whenever possible, include a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are due to specific B-Raf inhibition.
-
Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to prevent the use of misidentified or cross-contaminated cells.
-
Dose-Response Analysis: Perform dose-response experiments to determine the potency (e.g., IC50, EC50) of this compound.
-
Time-Course Experiments: Conduct time-course studies to understand the kinetics of this compound's effects.
-
Off-Target Effects: Be mindful of potential off-target effects, especially at higher concentrations. The known off-targets of this compound include p38α and CAMKII.[5] Consider including assays to monitor the activity of these kinases.
-
Paradoxical Activation: Be aware that some B-Raf inhibitors can cause paradoxical activation of the MAPK pathway in B-Raf wild-type cells.[9] It is advisable to test this compound in both B-Raf mutant and wild-type cell lines to assess this possibility.
By following these detailed protocols and best practices, researchers can generate high-quality, reproducible data to thoroughly evaluate the therapeutic potential of this compound.
References
- 1. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
B-Raf IN 1 not showing activity in cell lines
Welcome to the technical support center for B-Raf IN 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this potent and selective B-Raf kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of B-Raf kinase.[1][2] B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in regulating cell division, differentiation, and secretion.[3] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the B-Raf protein and hyper-activation of the MAPK pathway, driving cancer cell proliferation. This compound functions by binding to the B-Raf kinase, inhibiting its activity and consequently blocking downstream signaling in this pathway.
Q2: What are the reported IC50 values for this compound?
A2: this compound has demonstrated potent inhibition of B-Raf kinase activity. The in vitro IC50 for B-Raf is 24 nM.[1][4] It also shows activity against c-Raf with an IC50 of 25 nM.[4] In cellular assays, this compound has been shown to inhibit the growth of WM 266-4 and HT29 cancer cell lines with IC50 values of 0.92 µM and 0.78 µM, respectively.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (193.97 mM).[4][5] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[4] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1][4]
Q4: Is this compound selective for B-Raf kinase?
A4: Yes, this compound is reported to be selective for B-Raf and c-Raf over a panel of 13 other kinases, including PKCα, IKKβ, and PI3Kα.[4]
Troubleshooting Guide: this compound Not Showing Activity in Cell Lines
This guide addresses common issues that may lead to a lack of observable activity of this compound in your cell-based assays.
Problem 1: Suboptimal Compound Handling and Storage
| Possible Cause | Recommended Solution |
| Degradation of this compound | Ensure proper storage of both the solid compound (-20°C) and stock solutions (-80°C for long-term, -20°C for short-term).[1][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration | Verify the initial weighing and dilution calculations. Use a freshly prepared stock solution for your experiments. Confirm the purity of the compound if possible. |
| Precipitation in Media | This compound is insoluble in water.[4] When diluting the DMSO stock solution into your cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
Problem 2: Cell Line-Specific Factors
| Possible Cause | Recommended Solution |
| Absence of BRAF V600E/K Mutation | This compound is most effective in cell lines harboring activating BRAF mutations.[6][7] Confirm the BRAF mutation status of your cell line using sequencing or a validated diagnostic test.[8][9] |
| Intrinsic Resistance | Some BRAF-mutant cell lines exhibit intrinsic resistance. This can be due to pre-existing genetic or epigenetic changes that activate alternative survival pathways, such as the PI3K/AKT pathway.[7] Analyze the baseline activation of key signaling pathways (e.g., p-AKT) in your cell line. |
| Acquired Resistance Mechanisms | If you are working with a cell line that has been previously exposed to BRAF inhibitors, it may have developed acquired resistance. Common mechanisms include reactivation of the MAPK pathway through NRAS mutations or BRAF amplifications.[7][8][10] |
| Low BRAF Expression | Even with a V600E mutation, low expression of the BRAF protein may lead to a reduced response to the inhibitor. Assess the expression level of BRAF in your cell line via Western blot or qPCR. |
| Cell Permeability Issues | While many small molecule inhibitors have good cell permeability, this can vary between cell lines. If poor permeability is suspected, consider using a different inhibitor with known good cell permeability or performing a cellular uptake assay. |
Problem 3: Experimental Design and Execution
| Possible Cause | Recommended Solution |
| Inappropriate Assay Endpoint | The lack of an observable effect may be due to the chosen assay. For example, a short-term viability assay may not capture cytostatic effects. Consider using multiple assays that measure different cellular responses, such as proliferation (e.g., Ki67 staining), apoptosis (e.g., cleaved caspase-3), and cell cycle arrest. |
| Incorrect Timing of Measurement | The effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. For signaling pathway inhibition (e.g., p-ERK), effects can be seen in as little as 1-2 hours.[11] For effects on cell viability, longer incubation times (e.g., 72 hours) may be necessary. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before adding the inhibitor. High cell density or nutrient-depleted media can affect the cellular response to treatment. |
| Assay Interference | Some assay reagents can interfere with the compound or the detection method. Run appropriate controls, including a vehicle-only control (e.g., DMSO) and a positive control (a known effective BRAF inhibitor). |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture media from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.1%).
-
Treatment: Remove the overnight media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a short duration (e.g., 1-4 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Quantitative Data Summary
| Parameter | Value | Reference |
| B-Raf IC50 (in vitro) | 24 nM | [1][4] |
| c-Raf IC50 (in vitro) | 25 nM | [4] |
| WM 266-4 Cell Line IC50 | 0.92 µM | [1] |
| HT29 Cell Line IC50 | 0.78 µM | [1] |
| Solubility in DMSO | 100 mg/mL (193.97 mM) | [4][5] |
| Storage (Powder) | 3 years at -20°C | [4] |
| Storage (Stock Solution) | 1 year at -80°C | [1][4] |
Visualizations
Signaling Pathway: BRAF in the MAPK/ERK Cascade
Caption: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Inactivity
Caption: A logical workflow for troubleshooting the lack of this compound activity in cell-based assays.
Logical Relationship: Mechanisms of BRAF Inhibitor Resistance
Caption: Key mechanisms leading to resistance against BRAF inhibitors in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. news-medical.net [news-medical.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 [mdpi.com]
- 8. Molecular testing for BRAF mutations to inform melanoma treatment decisions: a move toward precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting B-Raf IN 1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with the B-Raf inhibitor, B-Raf IN 1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2][5]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is practically insoluble in water.[2][4] Direct dissolution in aqueous buffers will likely result in precipitation. For cell-based assays or in vivo studies, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous medium.
Q4: Can I use sonication or heat to dissolve this compound?
A4: Yes, for in vivo preparations where precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6] However, prolonged exposure to high heat should be avoided to prevent compound degradation.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium.
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Possible Cause: The final concentration of DMSO in your culture medium may be too low to maintain the solubility of this compound. Many kinase inhibitors have low aqueous solubility.[5]
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Troubleshooting Steps:
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Increase Final DMSO Concentration: If your experimental system allows, try increasing the final concentration of DMSO. However, be mindful of potential solvent toxicity to your cells. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments.
-
Use a Co-solvent: For in vivo studies, a co-solvent system can be employed. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] This creates a more stable solution for administration.
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Prepare Fresh Dilutions: Prepare working solutions fresh from your DMSO stock just before use.[5][6] Avoid storing diluted aqueous solutions for extended periods.
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Gentle Warming: Briefly and gently warm the final solution (e.g., to 37°C) to aid in keeping the compound in solution. Ensure the temperature does not degrade the inhibitor or other components of your medium.
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Issue 2: I am observing inconsistent results in my cell-based assays with this compound.
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Possible Cause: Inconsistent results can stem from several factors, including inaccurate stock solution concentration, compound degradation, or precipitation in the assay plate.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock solution was prepared accurately. If possible, verify the concentration using a spectrophotometer if the molar extinction coefficient is known.
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Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can reduce the solubility of compounds.[2][4] Always use fresh, anhydrous DMSO to prepare your stock solutions.
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Check for Precipitation: Before adding the inhibitor to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps for Issue 1.
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Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freezing and thawing, which can lead to compound degradation.[2][5]
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Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 53 mg/mL | [3] |
| DMSO | 100 mg/mL (193.97 mM) | [2] |
| Ethanol | 5 mg/mL | [2] |
| Water | Insoluble | [2][4] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 3.25 mg/mL (6.30 mM) | [6] |
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a method to determine the kinetic aqueous solubility of this compound, which is a common practice for compounds initially dissolved in DMSO.
Materials:
-
This compound
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Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Incubator/shaker
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Test Solutions: In microcentrifuge tubes, add a small volume of the DMSO stock solution to PBS to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%) across all samples.
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Equilibration: Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 2 hours) to allow the solution to reach equilibrium.
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Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.
-
Sample Analysis: Carefully collect the supernatant from each tube and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Determine Solubility: The aqueous solubility is the highest concentration at which no precipitation is observed, or it can be determined from the concentration plateau in the prepared samples.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
References
Optimizing B-Raf IN 1 concentration for maximum inhibition
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using B-Raf IN 1, a potent inhibitor of B-Raf kinase. The information is designed to help optimize experimental conditions for maximum inhibition and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of B-Raf kinase with an IC50 (half-maximal inhibitory concentration) of 24 nM.[1][2] It also demonstrates inhibitory activity against C-RAF (IC50 = 25 nM).[1] The compound works by binding to the inactive conformation of B-Raf, preventing its activation and downstream signaling through the MAPK/ERK pathway.[1] This pathway, when constitutively activated by mutations such as B-Raf V600E, is a key driver in many cancers.[3][4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. IC50 values for cell proliferation are typically in the high nanomolar to low micromolar range. For example, the IC50 for proliferation inhibition is 920 nM in WM 266-4 melanoma cells and 780 nM in HT29 colon cancer cells.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a crystalline solid.[1] For stock solutions, dissolve the compound in a suitable solvent such as DMSO (33 mg/ml) or DMF (14 mg/ml).[1] Ethanol can also be used, but solubility is lower (1 mg/ml).[1] Store the stock solution at -20°C for long-term stability, where it is stable for at least four years.[1] For working solutions, dilute the stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; it is advisable to keep the final DMSO concentration in your culture below 0.5%.
Q4: Can this compound affect other kinases?
A4: Yes, while selective, this compound can inhibit other kinases at higher concentrations. It has been shown to inhibit p38α (IC50 = 216 nM) and CAMKII (IC50 = 822 nM).[1] It is selective over at least 13 other kinases, including PKCα, IKKβ, and PI3Kα, at concentrations greater than 2 µM.[1] When interpreting results, especially at higher concentrations, consider the possibility of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of B-Raf activity (e.g., no decrease in phospho-ERK levels). | 1. Sub-optimal inhibitor concentration: The concentration used may be too low for the specific cell line. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms (e.g., RAS mutations, activation of parallel signaling pathways like PI3K/AKT).[6][7] 3. Incorrect inhibitor handling: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Short incubation time: The treatment duration may be insufficient to observe a downstream effect. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.01 µM to 20 µM) to determine the IC50 in your cell line. 2. Verify cell line genotype: Confirm that your cell line has a B-Raf mutation and check for known resistance mutations. Consider using a combination of inhibitors if parallel pathways are active. 3. Prepare fresh dilutions: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment. 4. Optimize incubation time: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing p-ERK inhibition. |
| High cell toxicity or unexpected cell death. | 1. Inhibitor concentration is too high: Exceeding the optimal inhibitory range can lead to off-target effects and general cytotoxicity. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Paradoxical activation: In B-Raf wild-type cells, some B-Raf inhibitors can paradoxically activate the MAPK pathway, leading to increased proliferation or other unexpected effects.[7][8] | 1. Lower the concentration: Refer to your dose-response curve and use a concentration at or slightly above the IC50 for your desired effect. 2. Reduce solvent concentration: Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. 3. Use appropriate cell lines: B-Raf inhibitors are most effective in cells with B-Raf mutations (e.g., V600E). Use with caution in B-Raf wild-type cells. |
| Inhibitor precipitates in the culture medium. | 1. Poor solubility: B-Raf inhibitors can have poor aqueous solubility.[9] The concentration used may exceed its solubility limit in the medium. 2. Incorrect preparation: The inhibitor was not fully dissolved in the stock solution before dilution. | 1. Lower the working concentration: If possible, use a lower concentration. 2. Modify the solvent system: While challenging for cell-based assays, for in vitro kinase assays, consider using additives that improve solubility. 3. Ensure complete dissolution: Before diluting into aqueous medium, ensure the compound is fully dissolved in the stock solvent. Gentle warming and vortexing may help. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| B-Raf | 24 |
| C-Raf | 25 |
| p38α | 216 |
| CAMKII | 822 |
| PKCα, IKKβ, PI3Kα, etc. | >2000 |
| Data sourced from Cayman Chemical.[1] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | B-Raf Status | IC50 (nM) |
| WM 266-4 | Melanoma | V600D | 920 |
| HT29 | Colon Cancer | V600E | 780 |
| Data sourced from Cayman Chemical and MedChemExpress.[1][2] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines a method to determine the concentration of this compound required to inhibit cell viability by 50% using a colorimetric assay (e.g., MTS/MTT).
Materials:
-
B-Raf mutant cancer cell line (e.g., HT29)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO
-
96-well clear flat-bottom tissue culture plates
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Cell viability reagent (e.g., MTS or MTT)
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Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute cells in complete medium to a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
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Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete medium. For example, create concentrations from 20 µM down to 0.04 µM. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control medium.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[11]
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent). Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization of a Poorly Soluble B-Raf (Rapidly Accelerated Fibrosarcoma) Inhibitor: From Theory to Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. researchgate.net [researchgate.net]
B-Raf IN 1 degradation and stability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of B-Raf IN 1 in experimental media. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintaining the integrity of this compound. Based on supplier recommendations, the following conditions should be observed.
| Compound Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | Up to 3 years[1] | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[2] | Recommended for long-term storage. Aliquot to prevent freeze-thaw cycles. |
Q2: How stable is this compound in cell culture media (e.g., DMEM, RPMI-1640)?
A2: The stability of this compound in aqueous cell culture media has not been extensively published. The rate of degradation can be influenced by several factors, including media composition (serum content, pH), temperature, and exposure to light. It is highly recommended to empirically determine the stability of this compound under your specific experimental conditions using the protocols provided in Section 3 . For critical experiments, preparing fresh dilutions from a frozen stock solution is the safest approach.
Q3: What are common signs of this compound degradation or precipitation?
A3: Visual inspection and experimental results can indicate potential issues:
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Precipitation: A fine, crystalline, or amorphous precipitate may be visible in the media upon addition of the compound, especially at higher concentrations. This suggests the compound's solubility limit has been exceeded.
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Color Change: Any unexpected change in the color of the media could indicate a chemical reaction or degradation.
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Loss of Potency: A gradual or sudden decrease in the expected biological effect (e.g., reduced inhibition of cell growth or signaling) may point to compound degradation. This is often observed as a rightward shift in the IC50 curve.
Q4: How soluble is this compound?
A4: this compound is reported to be soluble in DMSO[1]. When preparing aqueous working solutions for cell culture, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility issues arise, gentle warming and sonication may aid dissolution.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition of B-Raf activity. | 1. Compound Degradation: this compound may be degrading in the culture media over the course of the experiment. | 1a. Perform a stability study using the HPLC-MS protocol (Protocol 3.1 ) to determine the compound's half-life in your specific media. 1b. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. 1c. Always prepare working solutions fresh from a frozen DMSO stock immediately before use. |
| 2. Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for maximum stability[2]. | |
| Precipitate observed in media after adding this compound. | 1. Poor Solubility: The concentration used may exceed the solubility limit of this compound in the aqueous media. | 1a. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. 1b. Prepare an intermediate dilution in serum-free media before adding it to the final serum-containing culture media. The proteins in serum can sometimes aid in stabilizing small molecules. 1c. Use gentle vortexing or sonication when making the final dilution. |
| High variability between experimental replicates. | 1. Inhomogeneous Solution: The compound may not be evenly distributed in the media. | 1. After adding this compound to the media, mix thoroughly by gentle inversion or pipetting before dispensing into culture wells. |
| 2. Adsorption to Plastics: The compound may be adsorbing to the surface of pipette tips or culture plates. | 2. Use low-retention plasticware. Pre-wetting pipette tips with the vehicle solution before handling the compound solution can sometimes mitigate this issue. |
Section 3: Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol provides a method to quantify the concentration of this compound over time in a specific cell culture medium.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
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Acetonitrile (ACN) with 0.1% formic acid (or other suitable extraction solvent)
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HPLC-MS system
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Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Spike the cell culture medium with this compound to the final desired experimental concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
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Time Point Zero (T=0): Immediately after preparation, take an aliquot (e.g., 500 µL) of the media containing this compound. This is your T=0 sample.
-
Incubation: Place the remaining media in a sterile container inside a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot (e.g., 500 µL) from the incubator.
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Protein Precipitation & Compound Extraction:
-
To each 500 µL aliquot, add 1 mL of cold ACN with 0.1% formic acid. This will precipitate proteins from the serum.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
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Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL of 50:50 ACN:Water).
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Analyze the sample using a validated HPLC-MS method to quantify the concentration of this compound.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
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Plot the % remaining versus time to determine the degradation profile.
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Protocol for Functional Assessment of this compound Stability
This protocol assesses the functional stability of the inhibitor by measuring its ability to inhibit B-Raf signaling after incubation in media.
Materials:
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This compound
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Cell culture medium of interest
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A cell line with a known B-Raf dependency (e.g., A375 melanoma cells with BRAF V600E mutation).
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Antibodies for Western Blot (e.g., anti-p-ERK, anti-ERK, anti-GAPDH).
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Incubator (37°C, 5% CO2)
Procedure:
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Prepare "Aged" Media:
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Prepare a bulk solution of cell culture media containing this compound at the desired final concentration (e.g., 1 µM).
-
Incubate this media at 37°C for different durations (e.g., 0, 8, 24, 48 hours) to "age" the compound.
-
-
Cell Treatment:
-
Plate B-Raf dependent cells and allow them to adhere overnight.
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Remove the existing media and replace it with the "aged" media from each time point.
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As a control, treat a set of cells with freshly prepared media containing this compound.
-
-
Incubation: Incubate the cells with the treated media for a short, fixed period sufficient to see pathway inhibition (e.g., 2 hours).
-
Cell Lysis and Protein Analysis:
-
Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform Western blot analysis to measure the levels of phosphorylated ERK (p-ERK), a downstream target of B-Raf. Total ERK and a housekeeping protein (e.g., GAPDH) should be used as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and normalize them to total ERK.
-
Compare the level of p-ERK inhibition caused by the "aged" media to that of the freshly prepared media. A decrease in the inhibitory effect with longer media incubation times indicates functional degradation of this compound.
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Section 4: Appendices
Appendix A: B-Raf Signaling Pathway
The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][4][5] this compound is designed to inhibit the kinase activity of B-Raf, thereby blocking downstream signaling.
Appendix B: Experimental Workflows
The following diagrams illustrate the logical flow for the stability assessment protocols.
Workflow for Chemical Stability (HPLC-MS)
References
How to minimize B-Raf IN 1-induced cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize B-Raf IN 1-induced cytotoxicity in non-target cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of B-Raf kinase.[1] B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion.[2]
Q2: What is the known potency of this compound?
A2: this compound has a reported IC50 of 24 nM against B-Raf and is also potent against c-Raf with an IC50 of 25 nM.
Q3: What are the potential causes of cytotoxicity in non-target cells when using this compound?
A3: Cytotoxicity in non-target cells can arise from several factors:
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Off-target kinase inhibition: this compound may inhibit other kinases besides B-Raf, leading to unintended biological effects and toxicity. Due to the conserved nature of the ATP-binding site across the kinome, many kinase inhibitors show some level of promiscuity.
-
Paradoxical activation of the MAPK pathway: In cells with wild-type B-Raf and activated upstream signaling (e.g., Ras mutations), some B-Raf inhibitors can paradoxically activate the MAPK pathway, leading to increased proliferation and potential toxicity.[2][3][4][5] This occurs through the inhibitor promoting the dimerization of RAF kinases.
-
Inhibition of essential cellular processes: Off-target effects on proteins other than kinases can interfere with vital cellular functions, resulting in cytotoxicity.
-
Compound-specific toxicity: The chemical scaffold of this compound itself might have inherent cytotoxic properties unrelated to its kinase inhibitory activity.
Q4: How can I determine the off-target profile of my batch of this compound?
A4: Since comprehensive public data on the off-target profile of this compound is limited, it is highly recommended to perform a kinome scan. This involves screening the inhibitor against a large panel of kinases to identify potential off-target interactions. Several commercial services offer kinome profiling, which can provide valuable data on the selectivity of your compound.
Troubleshooting Guide: Minimizing this compound-Induced Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and minimize unexpected cytotoxicity in your experiments.
Problem 1: Excessive cytotoxicity observed in non-target (wild-type B-Raf) control cell lines.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high | Perform a dose-response curve (e.g., 0.1 nM to 10 µM) in your non-target cell line to determine the concentration at which cytotoxicity appears. | Identify a concentration window that effectively inhibits B-Raf in target cells while minimizing toxicity in non-target cells. |
| Off-target effects | 1. Perform a kinome scan to identify potential off-target kinases. 2. If off-targets are identified, cross-reference with the known functions of these kinases to understand the potential mechanism of toxicity. 3. Use a structurally different B-Raf inhibitor with a known, distinct off-target profile as a control. | A clearer understanding of the off-target liabilities of this compound, allowing for more informed experimental design. |
| Paradoxical MAPK pathway activation | In your non-target cells, assess the phosphorylation status of MEK and ERK via Western blot after treatment with this compound. | An increase in p-MEK and p-ERK levels would confirm paradoxical activation. |
| Non-specific compound toxicity | Test a structurally similar but inactive analog of this compound in your cytotoxicity assay. | If the inactive analog is also toxic, it suggests the cytotoxicity is due to the chemical scaffold and not kinase inhibition. |
Problem 2: Inconsistent results or high variability in cytotoxicity assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell health and density | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Optimize cell seeding density to avoid overgrowth or sparse cultures. | More consistent and reproducible assay results. |
| Compound solubility and stability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure complete dissolution. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. | Reduced variability in compound potency due to degradation or precipitation. |
| Assay-specific issues | Refer to the troubleshooting section of your specific cytotoxicity assay kit (e.g., for MTT, check for issues with formazan crystal solubilization; for LDH, check for high background). | Improved assay performance and data quality. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on both target (e.g., B-Raf V600E mutant) and non-target (e.g., wild-type B-Raf) cell lines.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%. Include a vehicle-only control.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Assessing Paradoxical MAPK Pathway Activation by Western Blot
Objective: To determine if this compound causes paradoxical activation of the MAPK pathway in non-target cells.
Materials:
-
Non-target cell line (with wild-type B-Raf)
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with different concentrations of this compound for a short period (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. An increase in the p-MEK/MEK and p-ERK/ERK ratios upon treatment indicates paradoxical activation.
Visualizations
Caption: The B-Raf signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. Discovery of highly potent and selective type I B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 3. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: B-Raf IN 1 and Paradoxical MAPK Pathway Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) pathway with the B-Raf inhibitor, B-Raf IN 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of B-Raf kinase. It is designed to target and inhibit the function of B-Raf, a key protein kinase in the MAPK/ERK signaling pathway, which is frequently mutated in various cancers. The primary mechanism of action for inhibitors like this compound is to bind to the ATP-binding pocket of the B-Raf kinase domain, preventing the phosphorylation and subsequent activation of its downstream target, MEK.
Q2: What is paradoxical activation of the MAPK pathway?
A2: Paradoxical activation is a phenomenon observed with type I and some type II B-Raf inhibitors where, instead of inhibiting the MAPK pathway, they cause its activation in cells with wild-type B-Raf and upstream activation of RAS (e.g., through RAS mutations or growth factor stimulation). At certain concentrations, the inhibitor binds to one protomer within a RAF dimer (e.g., B-Raf/C-Raf), which allosterically transactivates the other, unbound protomer, leading to increased MEK and ERK phosphorylation and pathway activation.[1][2][3]
Q3: In which experimental systems is paradoxical activation most likely to be observed?
A3: Paradoxical activation is typically observed in cell lines that have wild-type B-Raf and an activating mutation in an upstream component of the pathway, such as RAS (e.g., KRAS or NRAS mutations), or in cells that are stimulated with growth factors that activate RAS. It is generally not observed in cells with a B-Raf V600E mutation, as this mutant signals as a monomer and does not require RAS-mediated dimerization for its activity.
Q4: At what concentration range does this compound typically induce paradoxical activation?
A4: The specific concentration range for paradoxical activation by this compound is not extensively published. However, for type I inhibitors like vemurafenib (PLX4720), paradoxical activation of ERK is often seen at concentrations ranging from approximately 0.1 µM to 1 µM in B-Raf wild-type cells.[1][4][5] At higher concentrations (typically >10 µM), inhibition of the pathway is often observed as the inhibitor saturates both protomers of the RAF dimer.[1][4][5] A dose-response experiment is essential to determine the precise range for your specific cell system.
Q5: What is the difference between a "paradox-inducer" and a "paradox-breaker" B-Raf inhibitor?
A5: "Paradox-inducers" are typically type I B-Raf inhibitors (like vemurafenib and likely this compound) that cause paradoxical MAPK activation in B-Raf wild-type cells. "Paradox-breakers" are a newer generation of B-Raf inhibitors designed to inhibit B-Raf without causing this paradoxical activation. They often have different binding modes that prevent the conformational changes required for transactivation of the RAF dimer.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Increased p-ERK levels observed in B-Raf wild-type cells after treatment with this compound. | This is the expected outcome of paradoxical activation. The concentration of this compound used is likely within the range that promotes RAF dimer transactivation. | 1. Confirm the B-Raf and RAS mutational status of your cell line. 2. Perform a dose-response experiment (e.g., 0.01 µM to 20 µM) and analyze p-ERK levels by Western blot to characterize the biphasic response. 3. Use a "paradox-breaker" B-Raf inhibitor as a negative control for paradoxical activation. |
| No inhibition of p-ERK in B-Raf V600E mutant cells. | 1. Incorrect concentration of this compound used (too low). 2. The inhibitor has degraded. 3. The cells have developed resistance. 4. Issues with the Western blot procedure. | 1. Confirm the IC50 of this compound and use a concentration at least 10-fold higher. 2. Prepare fresh stock solutions of the inhibitor. 3. Sequence the cells to check for secondary mutations or amplifications. 4. Include positive and negative controls for the Western blot (e.g., EGF-stimulated and unstimulated cells). |
| Decreased cell proliferation in B-Raf wild-type cells, despite observing paradoxical p-ERK activation. | 1. Off-target effects of this compound at the concentration used. 2. The level of paradoxical ERK activation is not sufficient to drive proliferation, or the cells are not dependent on the MAPK pathway for proliferation. 3. High concentrations of the inhibitor may be causing toxicity. | 1. Perform a cell viability assay over a wide range of concentrations. 2. Correlate the p-ERK levels with cell proliferation at each concentration. 3. Consider using a MEK inhibitor to confirm the on-target effect of MAPK pathway inhibition on proliferation. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent inhibitor concentration due to improper storage or dilution. 3. Differences in treatment duration. 4. Passage number of cells affecting their signaling response. | 1. Ensure consistent cell seeding density. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock. 3. Standardize the treatment time. 4. Use cells within a consistent and low passage number range. |
Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| B-Raf | 24 |
| c-Raf | 25 |
Data obtained from commercially available information.
Table 2: Representative Cellular Activity of a Type I B-Raf Inhibitor (Vemurafenib/PLX4720)
| Cell Line | B-Raf Status | RAS Status | Effect of ~1 µM Vemurafenib on p-ERK | Representative GI50 |
| A375 | V600E | Wild-Type | Inhibition | ~0.1 - 0.5 µM |
| Malme-3M | V600E | Wild-Type | Inhibition | ~0.2 µM |
| Calu-6 | Wild-Type | KRAS Q61K | Activation (Paradoxical) | >10 µM |
| SK-MEL-2 | Wild-Type | NRAS Q61R | Activation (Paradoxical) | >10 µM |
This table provides representative data for a well-characterized type I B-Raf inhibitor, Vemurafenib (PLX4720), to illustrate the differential effects in B-Raf mutant vs. wild-type cell lines.[1][6][7][8] Researchers should generate their own dose-response curves for this compound in their cell lines of interest.
Experimental Protocols
Western Blot Analysis of MAPK Pathway Activation
This protocol describes the detection of phosphorylated (active) and total ERK1/2 as a readout for paradoxical MAPK pathway activation.
a. Cell Lysis:
-
Seed B-Raf wild-type cells (e.g., A549, Calu-6) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose range of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 1-4 hours).
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer according to the manufacturer's instructions.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
In Vitro B-Raf Kinase Assay
This protocol provides a general method to measure the direct inhibitory activity of this compound on recombinant B-Raf kinase.
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100).
-
Add the reaction buffer, recombinant active B-Raf V600E enzyme, and varying concentrations of this compound (or DMSO as a vehicle control) to a 96-well plate.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and a substrate (e.g., inactive MEK1). The final ATP concentration should be close to its Km for B-Raf.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of a stop solution (e.g., containing EDTA).
-
Detect the phosphorylated MEK1 product. This can be done using a variety of methods, including:
-
ELISA: Using a phospho-MEK1 specific antibody.
-
Luminescent Assay: Using an ADP-Glo™ or similar assay that measures ATP consumption.
-
Western Blot: As described in the protocol above.
-
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the proliferation of B-Raf mutant versus B-Raf wild-type cell lines.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of the inhibitor. Include a vehicle-only (DMSO) control.
-
Incubate the plates for 72-96 hours.
-
Assess cell viability:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Calculate the percentage of cell viability relative to the DMSO control for each concentration.
-
Plot the viability data against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeting BRAFV600E with PLX4720 Displays Potent Antimigratory and Anti-invasive Activity in Preclinical Models of Human Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperactivation of MEK-ERK1/2 signaling and resistance to apoptosis induced by the oncogenic B-RAF inhibitor, PLX4720, in mutant N-RAS melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Sensitivity of Wild-Type and BRAF-Mutated Cells to Combined BRAF and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Interpreting unexpected results in B-Raf IN 1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B-Raf IN 1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the B-Raf kinase.[1] The B-Raf protein is a serine-threonine kinase that is a key component of the MAPK/ERK signaling pathway.[2][3] This pathway is crucial for regulating cell division, differentiation, and survival.[3][4] In many cancers, a mutation in the BRAF gene, most commonly the V600E mutation, leads to a constitutively active B-Raf protein, which drives uncontrolled cell growth.[3][5][6][7] this compound works by binding to the B-Raf kinase and inhibiting its activity, thereby blocking downstream signaling in the MAPK pathway.[1][6]
Q2: In which cell lines is this compound expected to be most effective?
This compound is expected to be most effective in cell lines harboring a BRAF mutation that leads to monomeric activity, such as the V600E mutation.[8][9][10] Its efficacy has been demonstrated in cell lines like WM 266-4 (melanoma, BRAF V600D) and HT29 (colorectal cancer, BRAF V600E).[1] Cells with wild-type BRAF are generally less sensitive to this class of inhibitors.
Troubleshooting Guide
Q3: My cells are not responding to this compound treatment, or the response is weaker than expected. What could be the cause?
Several factors could contribute to a lack of response. Consider the following possibilities:
-
Cell Line Genotype: Confirm that your cell line has a sensitizing BRAF mutation (e.g., V600E). B-Raf inhibitors are significantly less potent in BRAF wild-type cells.
-
Drug Concentration and Stability: Ensure the inhibitor is used at an appropriate concentration and has been stored correctly to maintain its activity. Stock solutions should be stored at -20°C for up to a year or -80°C for up to two years.[1]
-
Resistance Mechanisms: The cells may have intrinsic or acquired resistance. Common mechanisms include:
-
Activation of Parallel Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT pathway, can bypass the B-Raf blockade.[11][12]
-
NRAS Mutations: The presence of a concurrent NRAS mutation can confer resistance.[13][14]
-
RAF Dimerization: Some non-V600 BRAF mutants signal as dimers and are less sensitive to monomer-selective inhibitors.[8]
-
Q4: I am observing an increase in ERK phosphorylation or cell proliferation after treating BRAF wild-type cells with this compound. Is this expected?
Yes, this phenomenon is known as "paradoxical activation" of the MAPK pathway. In cells with wild-type BRAF and active RAS signaling, some B-Raf inhibitors can promote the dimerization of RAF proteins (B-Raf/B-Raf or B-Raf/C-Raf).[15][16] When the inhibitor binds to one protomer in the dimer, it can allosterically transactivate the other, leading to increased, rather than decreased, downstream MEK/ERK signaling.[9][16] This is a known class effect for certain types of RAF inhibitors.[17][18]
Q5: What are the optimal solvent and storage conditions for this compound?
Proper dissolution and storage are critical for reliable experimental results. Refer to the tables below for quantitative data on this compound's inhibitory activity and a recommended protocol for its solubilization for in vivo studies.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ | Cell Line | IC₅₀ |
| B-Raf Kinase | 24 nM[1] | WM 266-4 | 0.92 µM[1] |
| HT29 | 0.78 µM[1] |
Table 2: Recommended Solubilization Protocol for In Vivo Experiments
| Solvent | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This protocol yields a clear solution with a solubility of ≥ 3.25 mg/mL (6.30 mM). It is recommended to prepare this working solution fresh on the day of use.[1] For in vitro experiments, a stock solution in 100% DMSO is typically prepared first.
Experimental Protocols
Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol outlines a standard method to assess the efficacy of this compound by measuring the phosphorylation of ERK, a downstream target of B-Raf.
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Cell Culture: Plate BRAF V600E mutant cells (e.g., HT29) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response range of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A successful inhibition will show a dose-dependent decrease in the p-ERK/total ERK ratio.
Visualizations
Signaling Pathways and Workflows
Caption: The RAS/RAF/MEK/ERK signaling cascade.
Caption: Workflow for troubleshooting unexpected results.
Caption: Mechanism of paradoxical MAPK pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 7. oncologypro.esmo.org [oncologypro.esmo.org]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
B-Raf IN 1 batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using B-Raf IN 1. The information is designed to address potential issues, including batch-to-batch variability, and to provide guidance for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of B-Raf kinase.[1][2] B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in regulating cell division, differentiation, and secretion.[3] Certain mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of the B-Raf protein, driving uncontrolled cell growth in various cancers, particularly melanoma.[4][5] this compound inhibits the kinase activity of B-Raf, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells with these mutations.[1][2]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound can vary depending on the assay conditions and the specific B-Raf variant or cell line being tested. It is a potent inhibitor of B-Raf kinase with a reported IC50 of 24 nM.[1][2] It also shows equipotent activity against c-Raf (IC50 = 25 nM).[6][7] In cell-based assays, the IC50 values are generally higher. For example, this compound has been reported to inhibit the proliferation of WM-266-4 (melanoma) and HT-29 (colorectal cancer) cell lines with IC50 values of 0.92 µM and 0.78 µM, respectively.[1][2]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Solid Form: Store the solid compound at -20°C for up to 2 years or at -80°C for up to 2 years.[1][6]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7] For short-term storage, solutions can be kept at -20°C for up to one month.[6][7] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6] It is always best to prepare fresh working solutions from the stock on the day of the experiment.[6]
Q4: What could be the potential sources of batch-to-batch variability with this compound?
A4: While specific batch-to-batch variability issues for this compound are not extensively documented in publicly available literature, potential sources of variability for potent small molecule inhibitors like this compound can include:
-
Purity: Different batches may have varying purity levels. The presence of impurities from the synthesis process can affect the compound's activity and may introduce off-target effects. Most suppliers provide a certificate of analysis (CoA) with purity information, which should be reviewed.
-
Solubility and Formulation: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments. Ensure the compound is fully dissolved before use.
-
Stability and Degradation: Improper storage or handling can lead to degradation of the compound, resulting in decreased potency over time.
-
Supplier Differences: Different suppliers may have slightly different synthesis and purification processes, which could lead to variations in the final product.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variability of this compound: Different lots may have slight differences in purity or potency. 2. Cell line instability: Cell lines can change their characteristics over time with continuous passaging. 3. Inconsistent experimental conditions: Variations in cell density, incubation time, or reagent concentrations. 4. Compound precipitation: The inhibitor may not be fully soluble at the tested concentrations. | 1. Qualify new batches: When receiving a new batch of this compound, perform a dose-response experiment to confirm its potency relative to previous batches. 2. Use low-passage cells: Thaw a fresh vial of cells with a known passage number for critical experiments. 3. Standardize protocols: Ensure all experimental parameters are kept consistent. 4. Check solubility: Visually inspect solutions for any precipitation. If needed, sonication or gentle warming may aid dissolution. Prepare fresh dilutions for each experiment. |
| Loss of inhibitor activity | 1. Compound degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). 2. Incorrect concentration: Errors in calculating dilutions. | 1. Proper storage: Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. 2. Verify calculations: Double-check all dilution calculations. |
| Unexpected off-target effects or cellular toxicity | 1. High inhibitor concentration: Using concentrations significantly above the IC50 can lead to off-target effects. 2. Impurities in the compound: Contaminants from the synthesis process may have their own biological activities. 3. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic to cells at higher concentrations. | 1. Perform dose-response experiments: Determine the optimal concentration range that inhibits the target without causing general toxicity. 2. Check purity: Refer to the supplier's certificate of analysis. If in doubt, consider purchasing from a different supplier or having the purity independently verified. 3. Include solvent controls: Always include a vehicle control group in your experiments to assess the effect of the solvent. |
| No effect of the inhibitor in a new cell line | 1. Absence of B-Raf mutation: The cell line may not have the activating B-Raf mutation (e.g., V600E) that sensitizes it to the inhibitor. 2. Drug resistance mechanisms: The cell line may have intrinsic resistance mechanisms, such as activation of parallel signaling pathways (e.g., PI3K/AKT). | 1. Verify genotype: Confirm the B-Raf mutation status of your cell line. 2. Investigate resistance pathways: Analyze the activation status of alternative survival pathways. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 950736-05-7 | [1][2][6] |
| Molecular Formula | C₂₉H₂₄F₃N₅O | [2][6][8] |
| Molecular Weight | 515.53 | [7] |
| Purity | ≥98% (typical) | [9][10] |
| Solubility | DMSO: ≥ 53 mg/mL | [10] |
Table 2: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| B-Raf (kinase) | Biochemical Assay | 24 nM | [1][2][7] |
| c-Raf (kinase) | Biochemical Assay | 25 nM | [6][7] |
| WM-266-4 (melanoma) | Cell Proliferation Assay | 0.92 µM | [1][2] |
| HT-29 (colorectal cancer) | Cell Proliferation Assay | 0.78 µM | [1][2] |
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Culture cells (e.g., A375 melanoma cells with B-Raf V600E mutation) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment (e.g., using MTT or CellTiter-Glo®):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro B-Raf Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on B-Raf kinase activity.
-
Reagents and Buffers:
-
Recombinant B-Raf enzyme (e.g., B-Raf V600E).
-
Kinase substrate (e.g., inactive MEK1).
-
ATP.
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11]
-
This compound.
-
Detection reagent (e.g., ADP-Glo™ or similar).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the B-Raf enzyme, the kinase substrate, and the diluted this compound or vehicle control.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound|950736-05-7|COA [dcchemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. doronscientific.com [doronscientific.com]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Improving the therapeutic window of B-Raf IN 1 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing B-Raf IN 1 in preclinical models. The information is tailored for scientists and drug development professionals to address common challenges and improve the therapeutic window of this potent B-Raf kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the B-Raf kinase, with a reported IC50 of 24 nM.[1][2] It also demonstrates inhibitory activity against C-RAF (IC50 = 25 nM).[2] B-Raf is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in the BRAF gene, most commonly the V600E mutation. This compound functions by binding to the B-Raf kinase, preventing its activation and subsequent downstream signaling, thereby inhibiting tumor cell proliferation. It has been shown to inhibit the proliferation of the human melanoma cell line WM 266-4 (with the V600D mutation) and the colon cancer cell line HT29 (with the V600E mutation) with IC50 values of 0.92 µM and 0.78 µM, respectively.[1]
Q2: What are the known resistance mechanisms to B-Raf inhibitors like this compound?
A2: Resistance to B-Raf inhibitors is a significant clinical challenge. Common mechanisms include:
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Reactivation of the MAPK pathway: This can occur through various mechanisms, such as mutations in downstream components like MEK1, or upstream activation through RAS mutations or receptor tyrosine kinase (RTK) signaling.
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B-Raf amplification or alternative splicing: Increased expression of the B-Raf protein or the emergence of splice variants can overcome the inhibitory effects of the drug.
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Activation of bypass signaling pathways: Upregulation of parallel pathways, such as the PI3K/AKT pathway, can promote cell survival and proliferation despite B-Raf inhibition.
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Paradoxical activation of the MAPK pathway: In cells with wild-type B-Raf and activated RAS, some B-Raf inhibitors can paradoxically increase MAPK signaling by promoting the dimerization of RAF proteins. While specific data for this compound is limited, this is a known class effect for many B-Raf inhibitors.
Q3: What are the potential strategies to improve the therapeutic window of this compound?
A3: Improving the therapeutic window involves enhancing anti-tumor efficacy while minimizing toxicity. Key strategies include:
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Combination therapies: Combining this compound with a MEK inhibitor is a clinically validated approach to overcome resistance and reduce toxicities associated with paradoxical MAPK activation. Other potential combinations include inhibitors of the PI3K/AKT pathway or receptor tyrosine kinases.
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Intermittent dosing schedules: Instead of continuous dosing, intermittent schedules may help to mitigate toxicities and delay the onset of resistance.
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Development of next-generation inhibitors: Research is ongoing to develop B-Raf inhibitors that can overcome known resistance mechanisms, such as those that are effective against RAF dimers.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability/proliferation assays. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Inaccurate drug concentration preparation.- Cell line heterogeneity. | - Ensure uniform cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Prepare fresh drug dilutions for each experiment and verify concentrations.- Perform regular cell line authentication. |
| Observed IC50 is higher than expected. | - Drug instability in culture media.- High protein binding in serum-containing media.- Presence of drug efflux pumps in the cell line.- Incorrect assay endpoint or duration. | - Prepare fresh drug solutions and minimize light exposure.- Test the effect of reduced serum concentrations in the assay media.- Use cell lines with known efflux pump expression profiles or co-administer an efflux pump inhibitor as a control.- Optimize the assay duration to capture the desired biological effect. |
| Paradoxical increase in cell proliferation at low drug concentrations in B-Raf wild-type cells. | - This is a known class effect of some B-Raf inhibitors in the presence of activated RAS, leading to paradoxical MAPK pathway activation. | - Confirm the B-Raf and RAS mutation status of your cell line.- This observation can be a useful control to demonstrate on-target paradoxical activation.- Test in combination with a MEK inhibitor to abrogate this effect. |
In Vivo Preclinical Models
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition in xenograft models. | - Insufficient drug exposure at the tumor site.- Rapid development of resistance.- Poor oral bioavailability of the formulated drug.- Incorrect dosing regimen. | - Perform pharmacokinetic (PK) analysis to determine plasma and tumor drug concentrations.- Analyze tumor samples post-treatment for biomarkers of resistance.- Optimize the drug formulation and vehicle for improved solubility and absorption.- Conduct a dose-response study to determine the optimal dose and schedule. |
| Significant animal toxicity (e.g., weight loss, skin lesions). | - On-target toxicity in normal tissues with wild-type B-Raf.- Off-target effects of the inhibitor.- Formulation-related toxicity. | - Reduce the dose or switch to an intermittent dosing schedule.- Monitor for signs of paradoxical MAPK activation in the skin.- Test the vehicle alone as a control group to rule out formulation toxicity. |
| High variability in tumor growth within a treatment group. | - Inconsistent tumor cell implantation.- Variation in initial tumor size at the start of treatment.- Animal-to-animal differences in drug metabolism. | - Ensure consistent cell number and injection technique for tumor implantation.- Randomize animals into treatment groups based on tumor size.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells (e.g., HT29) and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
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Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water). Administer the drug orally (e.g., by gavage) at the desired dose and schedule (e.g., once or twice daily). The control group should receive the vehicle only.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Quantitative Data
Disclaimer: Comprehensive preclinical data for this compound is not publicly available. The following tables include published data for this compound and representative data from other well-characterized B-Raf inhibitors to provide a comparative context.
Table 1: In Vitro Potency of this compound and a Representative B-Raf Inhibitor (Vemurafenib)
| Compound | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) |
| This compound | B-Raf | 24[1][2] | WM 266-4 | 0.92[1] |
| C-RAF | 25[2] | HT29 | 0.78[1] | |
| Vemurafenib | B-Raf V600E | 31 | A375 | 0.019 |
| C-RAF | 48 | Malme-3M | 0.011 |
Table 2: Representative In Vivo Efficacy of a B-Raf Inhibitor (PLX4720, a Vemurafenib analog) in a Xenograft Model
| Model | Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| COLO205 (B-Raf V600E) Xenograft | PLX4720 | 20 | Once daily, oral | >80% | (Tsai et al., 2008) |
| A375 (B-Raf V600E) Xenograft | PLX4720 | 100 | Twice daily, oral | Regression | (Bollag et al., 2010) |
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the preclinical evaluation of B-Raf inhibitors.
References
Technical Support Center: B-Raf Inhibitor Animal Studies
Disclaimer: The specific compound "B-Raf IN 1" is not a widely recognized nomenclature in the scientific literature for a B-Raf inhibitor. The following troubleshooting guides and FAQs are based on data from well-characterized, exemplary B-Raf inhibitors (e.g., Vemurafenib, Dabrafenib, PLX4720) and are intended to provide general guidance for researchers working with similar molecules in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side effects observed in animal models treated with B-Raf inhibitors?
A1: The most frequently reported adverse effects in preclinical animal models treated with B-Raf inhibitors involve cutaneous toxicities, paradoxical activation of the MAPK pathway in B-Raf wild-type cells, and general systemic side effects. These effects are often dose-dependent.
Summary of Potential Side Effects of B-Raf Inhibitors in Animal Studies
| Side Effect Category | Specific Manifestation | Animal Model(s) | Notes |
| Cutaneous | Hyperkeratosis, Rash, Alopecia, Skin Papilloma, Squamous Cell Carcinoma (SCC) / Keratoacanthoma | Mouse, Rat | Development of SCC is a key finding, often linked to paradoxical MAPK activation in keratinocytes.[1][2][3][4] |
| Systemic | Weight loss, Fatigue, Nausea, Vomiting, Diarrhea | Mouse, Rat | Monitored through daily observation and body weight measurements.[1] |
| Hepatic | Elevated liver enzymes (ALT, AST) | Mouse, Rat | Requires blood biochemistry analysis. |
| Ocular | Uveitis, Retinal toxicities | - | While more commonly reported in clinical settings, should be a consideration for long-term animal studies. |
| Cardiovascular | Changes in heart rate or rhythm | - | Less commonly reported in preclinical studies but a known clinical side effect class for some kinase inhibitors. |
| Hematological | Changes in blood cell counts | Mouse, Rat | Monitored via complete blood count (CBC). |
Q2: We are observing unexpected skin lesions in our mouse xenograft model. How can we determine if this is a B-Raf inhibitor-specific side effect?
A2: The development of cutaneous squamous cell carcinomas (cuSCC) and keratoacanthomas is a known paradoxical effect of some B-Raf inhibitors.[1][2] This occurs due to the activation of the MAPK pathway in cells with wild-type B-Raf but upstream RAS mutations.
Troubleshooting Steps:
-
Histopathological Analysis: Excise the skin lesions and perform histopathology to confirm the diagnosis (e.g., SCC, papilloma).
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Molecular Analysis: Sequence the B-Raf and Ras genes in the skin lesions. The presence of wild-type B-Raf and mutant Ras would support the hypothesis of paradoxical activation.
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Dose De-escalation Study: Determine if the incidence or severity of the lesions is dose-dependent.
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Control Groups: Ensure you have appropriate vehicle control groups to rule out other causes.
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Literature Review: Compare your findings with published data on the specific class of B-Raf inhibitor you are using.
Experimental Workflow for Investigating Skin Lesions
Caption: Workflow for investigating cutaneous side effects.
Q3: What is the underlying mechanism for the paradoxical activation of the MAPK pathway?
A3: In B-Raf wild-type cells that have an upstream activating mutation (e.g., in Ras), B-Raf inhibitors can paradoxically promote the dimerization of RAF proteins (e.g., C-RAF with B-Raf), leading to the activation of MEK and ERK. This drives cell proliferation instead of inhibiting it.
References
Technical Support Center: B-Raf IN 1 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of B-Raf IN 1. Given that this compound is a potent and selective kinase inhibitor, its efficacy in preclinical models is highly dependent on achieving adequate systemic exposure. This guide offers practical solutions and detailed protocols to address common issues related to its poor aqueous solubility and subsequent low bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent efficacy of this compound in our mouse xenograft model. Could this be related to poor bioavailability?
A1: Yes, low and variable efficacy in vivo, despite potent in vitro activity, is a classic indicator of poor drug exposure. B-Raf inhibitors, particularly those with high lipophilicity and poor aqueous solubility, often exhibit limited oral bioavailability. This can lead to sub-therapeutic concentrations at the tumor site. We recommend verifying the pharmacokinetic profile of your this compound formulation in a satellite group of animals before proceeding with large-scale efficacy studies.
Q2: What are the primary reasons for the poor bioavailability of compounds like this compound?
A2: The primary reasons are typically multifactorial and include:
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Poor Aqueous Solubility: Many kinase inhibitors are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
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Low Dissolution Rate: Even if a compound is soluble, it may dissolve too slowly in the GI fluids to be effectively absorbed.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
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Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen.
Q3: What are the initial steps to improve the oral bioavailability of this compound?
A3: The initial and most critical step is to address the poor aqueous solubility. Several formulation strategies can be employed, ranging from simple to more complex approaches. We recommend starting with simpler methods such as co-solvent systems or pH adjustment before moving to more advanced formulations like amorphous solid dispersions or lipid-based systems.
Troubleshooting Guide
Issue 1: Low Systemic Exposure (AUC) and Peak Plasma Concentration (Cmax)
Cause: Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility.
Solution: Enhance the solubility and dissolution rate through formulation optimization. Below are several approaches, starting from the simplest.
Approach 1: Co-solvent Systems
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Description: Utilizing a mixture of water-miscible solvents to increase the solubility of a lipophilic compound.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
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Ethanol
-
-
Considerations: While effective for solubilization, high concentrations of organic solvents can be toxic in vivo. It is crucial to perform tolerability studies.
Approach 2: pH Adjustment
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Description: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can significantly increase its solubility. For a compound with an acidic pKa, formulating in a basic buffer can enhance solubility.
-
Considerations: The buffering capacity of the formulation should be sufficient to resist the pH changes in the stomach and intestine. Precipitation upon entering the different pH environments of the GI tract is a risk.
Approach 3: Amorphous Solid Dispersions (ASDs)
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Description: Dispersing the crystalline drug in a polymer matrix in an amorphous state. The amorphous form has higher kinetic solubility and a faster dissolution rate compared to the crystalline form.
-
Common Polymers:
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Polyvinylpyrrolidone (PVP)
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Soluplus®
-
-
Considerations: ASDs can be physically unstable and may recrystallize over time. This approach requires specialized equipment like a spray dryer or hot-melt extruder.
Approach 4: Lipid-Based Formulations
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Description: Dissolving the drug in a lipid-based vehicle. These formulations can enhance lymphatic transport, potentially reducing first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) are a common type of lipid-based formulation.
-
Common Excipients:
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Oils (e.g., sesame oil, Labrafac™)
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Surfactants (e.g., Tween® 80, Cremophor® EL)
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Co-solvents (e.g., Transcutol®)
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Quantitative Data for Structurally Similar B-Raf Inhibitors
Disclaimer: The following data is for pyrazolopyridine-based B-Raf inhibitors, which are structurally related to this compound. This data should be used as a reference and may not be directly transferable. Researchers should determine the pharmacokinetic parameters for their specific this compound formulation.
| Compound | Formulation | Dose (mg/kg) | Route | Bioavailability (F%) | Cmax (ng/mL) | AUC (ng·h/mL) | Animal Model | Reference |
| Compound 17 | PEG400 solution | 10 | Oral | 48-51 | - | 190 | Mouse | |
| Compound 17 | 25% ASD in HPMCAS | 10 | Oral | 19-25 | - | - | Mouse | |
| Compound 19 | PEG400 solution | 10 | Oral | 53 | - | 1080 | Mouse | |
| Compound 19 | 25% ASD in HPMCAS | 10 | Oral | 53 | - | - | Mouse | |
| Compound 19 | 25% ASD in HPMCAS | 100 | Oral | 13 | - | - | Mouse |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Oral Dosing
-
Objective: To prepare a simple co-solvent-based formulation for oral administration of this compound in mice.
-
Materials:
-
This compound
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DMSO
-
PEG400
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Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex and sonicate briefly if necessary.
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Add PEG400 to the solution and vortex to mix thoroughly. A common ratio is 10% DMSO and 40% PEG400.
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Add saline to the desired final volume and vortex until a clear, homogenous solution is obtained. The final vehicle composition could be, for example, 10% DMSO, 40% PEG400, and 50% saline.
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Visually inspect the solution for any precipitation. If precipitation occurs, adjust the solvent ratios.
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Administer the formulation to the animals via oral gavage at the desired dose.
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Important: Prepare the formulation fresh on the day of the experiment. Always include a vehicle-only control group in your study. Conduct a preliminary tolerability study with the chosen vehicle.
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Protocol 2: In Vivo Pharmacokinetic Study in Mice
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Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
-
Materials:
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This compound formulation (from Protocol 1)
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Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
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Oral gavage needles
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Blood collection tubes (e.g., EDTA-coated)
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Centrifuge
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LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Acclimate the mice for at least 3 days before the experiment.
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Fast the mice overnight (with free access to water) before dosing.
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Administer a single oral dose of the this compound formulation.
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Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples from 3 mice per time point.
-
Immediately place the blood samples into EDTA-coated tubes and keep them on ice.
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Centrifuge the blood samples at 4°C to separate the plasma.
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Store the plasma samples at -80°C until bioanalysis.
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Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).
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Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for addressing and improving the bioavailability of this compound.
Caption: A decision tree for troubleshooting poor bioavailability of this compound.
Why is B-Raf IN 1 less effective in certain B-Raf mutant cells?
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of B-Raf inhibitors, with a focus on understanding the differential efficacy in various B-Raf mutant cell lines. For the purpose of this guide, "B-Raf IN 1" is considered a representative first-generation B-Raf inhibitor, and the principles discussed are broadly applicable to similar molecules in its class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that selectively targets the kinase domain of the B-Raf protein.[1] In cells with activating B-Raf mutations, such as V600E, the MAPK/ERK signaling pathway is constitutively active, driving cell proliferation.[1] this compound binds to the ATP-binding site of the mutated B-Raf protein, preventing it from phosphorylating and activating its downstream target, MEK. This leads to the inhibition of the MAPK/ERK pathway and subsequently suppresses cancer cell growth.[1]
Q2: Why is this compound highly effective in B-Raf V600E mutant cells?
A2: The B-Raf V600E mutation, a Class I mutation, results in a constitutively active B-Raf monomer that does not require upstream RAS activation or dimerization for its kinase activity.[2] First-generation inhibitors like this compound are highly effective against this monomeric form, leading to potent inhibition of the MAPK pathway and cell growth.[3]
Q3: Why is this compound less effective in B-Raf wild-type cells or cells with non-V600E mutations?
A3: The reduced effectiveness of this compound in these contexts is primarily due to two phenomena: paradoxical activation and the different signaling mechanisms of non-V600E B-Raf mutations.
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Paradoxical Activation: In B-Raf wild-type cells with upstream activation (e.g., a RAS mutation), this compound binding to one protomer of a RAF dimer can allosterically transactivate the other protomer, leading to an overall increase in MAPK pathway signaling.[2][4] This can also occur in cells with certain non-V600E B-Raf mutations that signal as dimers.
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Non-V600E B-Raf Mutations: Non-V600E mutations are categorized into Class II and Class III.
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Class II B-Raf mutants (e.g., K601E) have intermediate to high kinase activity and function as dimers. This compound is less effective against these dimers.
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Class III B-Raf mutants (e.g., G469A) have low or no kinase activity and are dependent on RAS for their function. They signal by activating C-Raf within a heterodimer. This compound is not effective in this context as it does not inhibit C-Raf.[5]
-
Troubleshooting Guide
Problem 1: High IC50 value of this compound in a B-Raf V600E mutant cell line.
| Possible Cause | Suggested Solution |
| Acquired Resistance | The cell line may have developed resistance during culturing. This can be due to various mechanisms such as the acquisition of a secondary mutation in NRAS, amplification of the B-Raf V600E allele, or activation of a bypass pathway like PI3K/AKT. |
| Cell Line Misidentification | Verify the identity and B-Raf mutation status of your cell line using STR profiling and sequencing. |
| Experimental Error | Review your experimental protocol for errors in compound concentration, cell seeding density, or incubation time. Ensure the inhibitor is properly dissolved and stored. |
Problem 2: Increased p-ERK levels observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Paradoxical Activation | This is expected in B-Raf wild-type cells, especially those with upstream RAS mutations. The inhibitor is promoting RAF dimerization and transactivation. |
| Class II or III B-Raf Mutant | If your cell line harbors a Class II or III B-Raf mutation, it may be signaling as a dimer, leading to paradoxical activation. |
| Incorrect Dosing | At certain sub-saturating concentrations, some inhibitors can induce paradoxical activation even in sensitive lines. Perform a full dose-response curve. |
Quantitative Data
Table 1: Comparative IC50 Values of B-Raf Inhibitors in Various B-Raf Mutant Cell Lines
| Inhibitor | B-Raf Mutation Class | Cell Line | IC50 (p-ERK Inhibition) | Reference |
| Encorafenib | Class I (V600E) | A375 | 3.4 - 58 nM | [6] |
| Encorafenib | Class II | Various | 40 - 2,700 nM | [6] |
| Encorafenib | Class III | Various | 308 - 990 nM | [6] |
| PF-07799933 | Class I (V600E) | Various | 0.7 - 7 nM | [7] |
| PF-07799933 | Class II | Various | 10 - 14 nM | [7] |
| PF-07799933 | Class III | Various | 0.8 - 7.8 nM | [7] |
| Dabrafenib | V600E (Sensitive) | Various | < 100 nM | [8] |
| Dabrafenib | V600E (Resistant) | Various | > 100 nM | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation.
Materials:
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96-well plates
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B-Raf mutant cell line of interest
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Complete cell culture medium
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This compound (dissolved in DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01M HCl)
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Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
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Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
2. Western Blot for p-ERK Analysis
This protocol is for determining the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
Materials:
-
6-well plates
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B-Raf mutant cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
-
SDS-PAGE gels
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Transfer apparatus and PVDF membranes
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Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of each lysate using a BCA assay.
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Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and add the chemiluminescent substrate.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of paradoxical MAPK pathway activation by a B-Raf inhibitor.
References
- 1. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 5. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
B-Raf IN 1 Target Engagement: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of B-Raf IN 1 in a cellular context. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of B-Raf kinase.[1] Its primary mechanism is to bind to the B-Raf protein, thereby blocking its kinase activity. This prevents the phosphorylation of its downstream target MEK, which in turn inhibits the activation of the MAPK/ERK signaling pathway. This pathway, when hyperactivated by mutations such as B-Raf V600E, is a key driver of cell proliferation in many cancers.
Q2: What are the most common methods to confirm this compound target engagement in cells?
There are two primary methods to confirm this compound target engagement:
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Direct Measurement (Biophysical): The Cellular Thermal Shift Assay (CETSA) directly measures the binding of this compound to the B-Raf protein inside the cell. Binding of the inhibitor stabilizes the protein, leading to a measurable increase in its thermal stability.[2][3]
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Indirect Measurement (Functional): Western blotting for downstream pathway modulation assesses the functional consequence of B-Raf inhibition. This is typically done by measuring the phosphorylation levels of ERK (p-ERK), a downstream effector in the B-Raf signaling cascade.[4][5] A reduction in p-ERK levels upon treatment with this compound indicates successful target engagement and pathway inhibition.
Q3: Why is it important to confirm target engagement in a cellular environment?
Confirming target engagement in intact cells is crucial because it accounts for factors such as cell permeability, efflux pumps, and off-target effects that cannot be assessed in purely biochemical assays. Cellular target engagement data provides a more physiologically relevant measure of a compound's potency and efficacy.
Q4: Should I use a direct or indirect method to measure target engagement?
For a comprehensive understanding, it is often recommended to use both. CETSA provides direct evidence of target binding, while Western blotting confirms that this binding translates into the desired functional effect on the signaling pathway. If resources are limited, the choice depends on the specific experimental question. CETSA is ideal for confirming direct interaction, while Western blotting is excellent for assessing the functional outcome.
Quantitative Data Summary
The following table summarizes key quantitative values for this compound, providing a benchmark for experimental results.
| Parameter | Value | Target/Cell Line | Notes |
| Biochemical IC₅₀ | 24 nM | B-Raf Kinase | In vitro half-maximal inhibitory concentration.[1][6] |
| Biochemical IC₅₀ | 25 nM | c-Raf Kinase | Demonstrates equipotent activity against c-Raf in vitro.[6] |
| Cellular Anti-prolif. IC₅₀ | 0.92 µM | WM 266-4 | Half-maximal inhibitory concentration for cell growth (melanoma).[1] |
| Cellular Anti-prolif. IC₅₀ | 0.78 µM | HT29 | Half-maximal inhibitory concentration for cell growth (colon).[1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the B-Raf signaling pathway and the workflows for the key experimental methods used to determine target engagement.
Caption: The RAS-RAF-MEK-ERK signaling cascade. This compound inhibits B-Raf, blocking downstream signaling.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Western Blot analysis of p-ERK levels.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a standard Western blot readout. High-throughput methods like AlphaScreen can also be used for detection.[7][8]
Materials:
-
B-Raf V600E mutant cell line (e.g., A375 melanoma cells)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes and thermal cycler
-
Ultracentrifuge
-
Reagents and equipment for Western blotting
-
Anti-B-Raf antibody
Methodology:
-
Cell Treatment: Seed A375 cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for 1-2 hours at 37°C.
-
Cell Harvest: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in lysis buffer.
-
Lysis: Lyse the cells by freeze-thawing three times using liquid nitrogen and a 37°C water bath.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. A single, optimized temperature (e.g., 49°C for A375 cells) can be used for isothermal dose-response experiments.[7]
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble B-Raf by Western blotting using an anti-B-Raf antibody.
-
Data Interpretation: A higher amount of soluble B-Raf in the this compound-treated samples compared to the DMSO control at elevated temperatures indicates thermal stabilization and therefore, target engagement.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol outlines the steps to measure the inhibition of ERK phosphorylation as an indirect readout of B-Raf target engagement.[9][10]
Materials:
-
B-Raf V600E mutant cell line (e.g., A375, WM 266-4)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (serum-free for 4-6 hours before treatment to reduce basal p-ERK levels)
-
Lysis buffer (with protease and phosphatase inhibitors)
-
Reagents and equipment for Western blotting
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours. Treat cells with a dose range of this compound (e.g., 0, 10, 100, 500, 1000, 5000 nM) for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody, following the same immunoblotting steps.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total-ERK for each sample. Plot the normalized values against the log of the this compound concentration to determine the EC₅₀ (the concentration that causes 50% inhibition of ERK phosphorylation).
Troubleshooting Guide
Caption: Troubleshooting flowchart for common issues in CETSA and Western Blot experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|950736-05-7|COA [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to BRAF Inhibitors: B-Raf IN 1, Dabrafenib, and Encorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical BRAF inhibitor, B-Raf IN 1, against the clinically approved drugs, Dabrafenib and Encorafenib. The comparison is supported by experimental data on their biochemical and cellular performance, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action.
Mechanism of Action
Mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, are found in over 60% of melanomas and other cancers.[1][2] These mutations, most commonly the V600E substitution, lead to the constitutive activation of the B-Raf protein kinase, which promotes uncontrolled cell proliferation and survival by signaling through MEK and ERK.[3][4]
This compound, Dabrafenib, and Encorafenib are all small-molecule kinase inhibitors that function by competing with ATP for the binding site on the B-Raf kinase, thereby preventing its activity.[5] Dabrafenib is a potent inhibitor of BRAF V600E, V600K, and V600D mutant forms. Encorafenib is a potent inhibitor of BRAF V600E and is distinguished by its significantly longer dissociation half-life from the kinase compared to other inhibitors, which may contribute to its sustained target inhibition. This compound is a research compound that also demonstrates potent inhibition of the B-Raf kinase.[6]
A common characteristic of this class of inhibitors is the potential for paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can occur through the transactivation of RAF dimers.
Figure 1. Simplified MAPK signaling pathway showing the point of inhibition for BRAF inhibitors.
Comparative Performance Data
The following tables summarize the quantitative biochemical and cellular activity of the three inhibitors.
Table 1: Biochemical Activity against RAF Kinases
| Compound | Target | Assay Type | IC50 / Ki | Citation |
| This compound | B-Raf | Kinase Assay | 24 nM (IC50) | |
| C-Raf | Kinase Assay | 25 nM (IC50) | ||
| Dabrafenib | B-Raf V600E | Kinase Assay | 0.8 nM (IC50) | [6] |
| B-Raf (wild-type) | Kinase Assay | 3.2 nM (IC50) | ||
| C-Raf | Kinase Assay | 4.8 nM (IC50) | ||
| Encorafenib | B-Raf V600E | Kinase Assay | 0.3 nM (IC50) | |
| B-Raf (wild-type) | Kinase Assay | 0.47 nM (IC50) | ||
| C-Raf | Kinase Assay | 0.3 nM (IC50) |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki represents the inhibition constant.
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | BRAF Status | Assay Type | gIC50 / EC50 | Citation |
| "Raf inhibitor 1" | A375 | V600E | Proliferation | 0.31 µM (IC50) | [7] |
| HCT-116 | V600E | Proliferation | 0.72 µM (IC50) | [7] | |
| Dabrafenib | A375 | V600E | Proliferation | <30 nM (gIC50) | |
| Colo205 | V600E | Proliferation | <200 nM (IC50) | ||
| Encorafenib | A375 | V600E | Proliferation | 4 nM (EC50) | |
| A375 | V600E | p-ERK Inhibition | 3 nM (EC50) |
gIC50/IC50/EC50 values represent the concentration of inhibitor required to reduce cell growth or a specific cellular marker by 50%. Note: Data for "Raf inhibitor 1" is included for cellular context as specific data for "this compound" was limited.
Experimental Methodologies
Standardized protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are detailed methodologies for key in vitro experiments.
Figure 2. Typical experimental workflow for the evaluation of a novel BRAF inhibitor.
Biochemical BRAF Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant BRAF kinase.
Objective: To determine the IC50 value of an inhibitor against BRAF V600E.
Materials:
-
Recombinant active BRAF V600E enzyme
-
Inactive MEK1 protein (as substrate)
-
Kinase Assay Buffer (e.g., 200mM Tris-HCl pH 7.4, 100mM MgCl2, 0.5mg/ml BSA, 250 µM DTT)[8]
-
ATP solution (10 mM stock)
-
Test compounds (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[8]
-
White opaque 384-well plates
Procedure:
-
Prepare Reagents: Thaw all enzymes, substrates, and buffers on ice. Prepare a working solution of Kinase Assay Buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and then into the Kinase Assay Buffer. Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of BRAF V600E enzyme and inactive MEK1 substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare the ATP solution in Kinase Assay Buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 15 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 40-60 minutes.
-
Terminate Reaction: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Proliferation / Viability Assay
This assay measures the effect of an inhibitor on the growth and viability of cancer cells harboring the BRAF V600E mutation.
Objective: To determine the EC50 value of an inhibitor in a relevant cellular context.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (MTT, MTS)[9][10]
-
White, clear-bottom 96-well or 384-well tissue culture plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 384-well plate at a density of approximately 1,000 cells per well in 20 µL of growth medium.[9]
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add an equal volume (e.g., 20 µL) of the diluted compounds to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Return the plate to the incubator and culture for 72-96 hours.[9][11]
-
Assay Readout (CellTiter-Glo):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 8-10 µL of CellTiter-Glo® reagent to each well.[9]
-
Mix the contents by placing the plate on an orbital shaker for 2-5 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO-treated control wells. Plot the normalized viability against the log of inhibitor concentration and fit the data to determine the EC50 value.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol assesses the molecular mechanism of action by measuring the phosphorylation status of ERK, a key downstream effector of BRAF.
Objective: To confirm that the inhibitor blocks the MAPK pathway in cells by measuring the reduction in phosphorylated ERK (p-ERK).
Materials:
-
BRAF V600E mutant cell line (e.g., A375)
-
6-well tissue culture plates
-
Test compound at various concentrations
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse anti-total-ERK1/2, Mouse anti-β-Actin (loading control).[12][13]
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the BRAF inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-4 hours.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with antibodies for total ERK and a loading control like β-Actin.
References
- 1. news-medical.net [news-medical.net]
- 2. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 4. Raf proteins and cancer: B-Raf is identified as a mutational target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. BRAF Inhibitor Resistance Confers Increased Sensitivity to Mitotic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. 2.5. Cell Proliferation/Viability Assays and Washout Experiments [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Analysis of Therapeutic Strategies for PLX4032-Resistant Melanoma
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of therapeutic strategies to overcome resistance to the BRAF inhibitor PLX4032 (Vemurafenib) in melanoma. This document outlines the efficacy of alternative approaches, supported by experimental data and detailed methodologies.
Resistance to targeted therapies like PLX4032, a potent inhibitor of the mutated BRAF V600E protein, is a significant clinical challenge in the treatment of melanoma.[1][2][3] While PLX4032 can induce dramatic initial tumor regressions in patients with BRAF V600E-mutant melanoma, the majority of patients eventually develop resistance, leading to disease progression.[4][5] Understanding the mechanisms of resistance is crucial for the development of effective second-line therapies.
Mechanisms of Resistance to PLX4032
Acquired resistance to PLX4032 is multifaceted and can arise from various genetic and non-genetic alterations. These mechanisms often lead to the reactivation of the MAPK/ERK signaling pathway, the very pathway that PLX4032 is designed to inhibit, or the activation of alternative survival pathways.
Key mechanisms of resistance include:
-
Reactivation of the MAPK Pathway:
-
NRAS mutations: The acquisition of activating mutations in NRAS, a protein upstream of BRAF, can reactivate the MAPK pathway.[6][7]
-
BRAF splice variants: Alternative splicing of the BRAF gene can produce truncated forms that dimerize and activate MEK in a PLX4032-resistant manner.[6]
-
CRAF overexpression: Increased expression of CRAF, another RAF isoform, can bypass the need for BRAF V600E.
-
MEK1/2 mutations: Mutations in the downstream kinases MEK1 and MEK2 can render them constitutively active.[6]
-
-
Activation of Bypass Pathways:
-
Receptor Tyrosine Kinase (RTK) upregulation: Increased expression and activation of RTKs, such as PDGFRβ and IGF-1R, can activate parallel signaling pathways like the PI3K/AKT pathway, promoting cell survival.[4]
-
-
Other Mechanisms:
Alternative Therapeutic Strategies and Efficacy
To combat PLX4032 resistance, several strategies have been developed, with combination therapies showing the most promise.
Combination Therapy: BRAF Inhibitor + MEK Inhibitor
The combination of a BRAF inhibitor with a MEK inhibitor has become a standard of care for BRAF V600-mutant melanoma. This approach is based on the rationale that dual blockade of the MAPK pathway can be more effective and can delay or overcome resistance.
| Therapeutic Strategy | Cell Line(s) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| PLX4032 (Vemurafenib) | BRAF V600E mutant melanoma | ~5 µM (in a panel of V600E-positive lines) | SCID mice with 1205Lu xenografts (BRAF V600E) | Tumor growth inhibition | [3] |
| BRAF Inhibitor (Dabrafenib) + MEK Inhibitor (Trametinib) | Not specified in provided text | Not specified in provided text | Adjuvant setting in patients | ~60% relapse-free survival at 3 years vs ~40% with placebo | [9] |
| BRAF Inhibitor (Encorafenib) + MEK Inhibitor (Binimetinib) | NRAS-mutant melanoma cell line (SKMel147) | Enhanced growth inhibition compared to single agents | NSG mice with NRAS-mutant melanoma PDXs | No increased combinatorial effect observed in vivo | [10][11][12] |
Next-Generation RAF Inhibitors
Novel RAF inhibitors are being developed to overcome the limitations of first-generation drugs like PLX4032.
-
Tovorafenib (DAY101): A type II pan-RAF inhibitor that has shown promising antitumor activity in BRAF-mutated melanoma, including in patients who are naïve to RAF and MEK inhibitors.[13]
-
PLX8394: A "paradox-blocker" BRAF inhibitor designed to avoid the paradoxical activation of the MAPK pathway seen with first-generation inhibitors in certain contexts. It has shown efficacy in PLX4032-resistant melanoma cells.[14]
Experimental Protocols
In Vitro Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) of various inhibitors, melanoma cell lines are typically treated with increasing doses of the drug for a set period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as the MTT or crystal violet assay. The IC50 is calculated from the dose-response curve.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of therapeutic agents, immunodeficient mice (e.g., SCID or NSG mice) are subcutaneously injected with human melanoma cells. Once tumors reach a palpable size, the mice are treated with the drug or a vehicle control. Tumor volume is measured regularly to assess treatment response. At the end of the study, tumors may be excised for further analysis, such as immunoblotting to assess pathway inhibition.[3]
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of patient tumor tissue directly into immunodeficient mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors and can be valuable for preclinical drug testing.[10][11]
Signaling Pathways and Experimental Workflows
Figure 1. MAPK pathway, PLX4032 action, and resistance mechanisms.
Figure 2. General workflow for preclinical evaluation of anticancer drugs.
References
- 1. Clinical efficacy of a RAF inhibit ... | Article | H1 Connect [archive.connect.h1.co]
- 2. researchgate.net [researchgate.net]
- 3. PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism [frontiersin.org]
- 6. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma. — Department of Oncology [oncology.ox.ac.uk]
- 14. Identification of PLX4032-resistance mechanisms and implications for novel RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Decoding B-Raf IN 1 Specificity: A Comparative Analysis Against Raf Isoforms
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. This guide provides a comprehensive comparison of the B-Raf inhibitor, here exemplified by the well-characterized compound Vemurafenib, against other Raf isoforms—A-Raf and C-Raf. Understanding the specificity of such inhibitors is critical for researchers and drug developers to predict efficacy, anticipate off-target effects, and design next-generation therapeutics.
Unveiling the Potency: A Head-to-Head Comparison
To quantify the specificity of B-Raf inhibition, we compare the half-maximal inhibitory concentrations (IC50) of two prominent Raf inhibitors, Vemurafenib and Sorafenib, against the three human Raf isoforms: A-Raf, B-Raf, and C-Raf. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, with lower values indicating higher potency.
| Inhibitor | A-Raf IC50 (nM) | B-Raf IC50 (nM) | C-Raf (Raf-1) IC50 (nM) |
| Vemurafenib | ~48 | 100-160 (wild-type)[1] | 6.7-48[1] |
| 13-31 (V600E mutant)[1] | |||
| Sorafenib | Not explicitly found | 22[2][3] | 6[2][3] |
Note: While a specific IC50 value for Vemurafenib against A-Raf was not found in the provided search results, some studies suggest it may have activity against A-Raf dimers.[4] Similarly, while cell lines with A-Raf mutations have shown sensitivity to Sorafenib, a direct IC50 value for the A-Raf kinase was not available in the search results.[2]
The Underpinnings of Specificity: The RAF-MEK-ERK Signaling Pathway
The Raf kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often through mutations in B-Raf, is a hallmark of many cancers.
Caption: The RAF-MEK-ERK signaling cascade.
As illustrated, all three Raf isoforms converge on MEK, which in turn phosphorylates and activates ERK. ERK then translocates to the nucleus to regulate transcription factors involved in cell growth and survival. Inhibitors like Vemurafenib are designed to specifically target the kinase domain of B-Raf, thereby blocking downstream signaling.
Experimental Validation: A Workflow for Assessing Kinase Inhibitor Specificity
The determination of inhibitor specificity is a meticulous process involving biochemical assays. The following workflow outlines the key steps in evaluating the potency of a compound against different kinase isoforms.
Caption: Experimental workflow for kinase inhibitor profiling.
Detailed Experimental Protocol: Biochemical Kinase Assay for Raf Isoforms
The following protocol provides a generalized method for determining the IC50 values of inhibitors against A-Raf, B-Raf, and C-Raf kinases.
Objective: To measure the in vitro inhibitory activity of a test compound against purified Raf kinase isoforms.
Materials:
-
Recombinant human A-Raf, B-Raf (wild-type and V600E mutant), and C-Raf (Raf-1) enzymes.
-
Inactive MEK1 protein (substrate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., Vemurafenib, Sorafenib) dissolved in dimethyl sulfoxide (DMSO).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar technology to measure kinase activity).
-
384-well assay plates.
-
Plate reader capable of detecting luminescence or fluorescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Enzyme and Substrate Preparation: Dilute the recombinant Raf isoforms and inactive MEK1 substrate to their optimal concentrations in kinase assay buffer. The final enzyme concentration should be in the linear range of the assay.
-
Assay Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test inhibitor or DMSO (as a control) to the wells of the 384-well plate.
-
Add the diluted Raf kinase (e.g., 5 µL) to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and inactive MEK1 substrate (e.g., 2.5 µL). The ATP concentration should ideally be at or near the Km value for each kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear phase.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (in the case of ADP-Glo™) or the degree of MEK phosphorylation (using specific antibodies in other assay formats). The signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
By adhering to this rigorous experimental approach, researchers can confidently determine the specificity profile of B-Raf inhibitors, paving the way for more effective and targeted cancer therapies.
References
Navigating Resistance: A Comparative Analysis of B-Raf IN 1 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer therapy, necessitating a deep understanding of the cross-resistance profiles of targeted agents. This guide provides a comparative analysis of B-Raf IN 1, a potent and selective B-Raf kinase inhibitor, with other established kinase inhibitors. While specific cross-resistance data for this compound is limited in publicly available literature, this guide extrapolates potential resistance patterns based on well-characterized BRAF inhibitors, providing a framework for future investigation.
Introduction to this compound
This compound is a potent and selective inhibitor of the B-Raf kinase, with a reported IC50 of 24 nM[1]. In cellular assays, it has demonstrated inhibitory activity against the WM 266-4 and HT29 cancer cell lines with IC50 values of 0.92 µM and 0.78 µM, respectively[1]. As a targeted inhibitor of a key component in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, understanding its potential for cross-resistance with other kinase inhibitors is crucial for its development and clinical application.
Comparative Kinase Inhibitor Profiles
To contextualize the potential cross-resistance profile of this compound, we present a comparison with well-studied BRAF inhibitors, Vemurafenib and Dabrafenib, along with a common MEK inhibitor, Trametinib. Resistance to BRAF inhibitors frequently involves the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K/AKT pathway.
| Inhibitor | Target(s) | Common Resistance Mechanisms | Known Cross-Resistance |
| This compound | B-Raf | Not explicitly documented. Likely involves MAPK pathway reactivation (e.g., NRAS mutations, BRAF amplification/splice variants) and activation of bypass pathways (e.g., PI3K/AKT signaling). | Not explicitly documented. Likely to show cross-resistance with other BRAF inhibitors in tumors with MAPK pathway reactivation downstream of BRAF or activation of parallel pathways. |
| Vemurafenib | BRAFV600E | NRAS/KRAS mutations, BRAFV600E amplification, BRAF splice variants, MEK1/2 mutations, activation of receptor tyrosine kinases (e.g., PDGFRβ, EGFR), activation of the PI3K/AKT pathway. | High degree of cross-resistance with other BRAF inhibitors. Sensitivity to MEK inhibitors can be retained in some contexts but lost with MEK1/2 mutations. Resistance mediated by PI3K/AKT activation can confer resistance to BRAF and MEK inhibitors. |
| Dabrafenib | BRAFV600E | Similar to Vemurafenib, including NRAS mutations, MEK1 mutations, and activation of the PI3K/AKT pathway. | High degree of cross-resistance with other BRAF inhibitors. Combination with MEK inhibitors can overcome some resistance mechanisms. |
| Trametinib | MEK1/2 | MEK1/2 mutations, BRAF amplification, KRAS mutations, activation of PI3K/AKT pathway. | Resistance to MEK inhibitors can confer cross-resistance to BRAF inhibitors, particularly if resistance is driven by mutations downstream of BRAF or through bypass tracks. |
Signaling Pathways in BRAF Inhibitor Resistance
The development of resistance to BRAF inhibitors is a complex process often involving the rewiring of intracellular signaling networks. The two primary pathways implicated are the MAPK and PI3K/AKT pathways.
Caption: Key signaling pathways in BRAF inhibitor action and resistance.
Experimental Protocols
A standardized approach to evaluating cross-resistance is essential for comparing the efficacy of different kinase inhibitors. Below are detailed methodologies for key experiments.
Generation of Drug-Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to the kinase inhibitor of interest (e.g., A375 melanoma cells with BRAF V600E mutation).
-
Dose Escalation: Culture the cells in the presence of the kinase inhibitor at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Increase: Once the cells resume a normal growth rate, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Maintenance: Continue this process until the cells are able to proliferate in a high concentration of the drug (typically 1-2 µM).
-
Characterization: The resulting cell line is considered resistant. This process can take several months.
Cell Viability and IC50 Determination
-
Cell Seeding: Plate the parental and resistant cells in 96-well plates at a density of 3,000-5,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of the kinase inhibitors to be tested. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves. Calculate the IC50 values (the concentration of inhibitor required to reduce cell viability by 50%) using non-linear regression analysis in software such as GraphPad Prism.
Western Blot Analysis for Signaling Pathway Activity
-
Cell Lysis: Treat parental and resistant cells with the kinase inhibitors at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Cross-Resistance Profiling
The following diagram illustrates a typical workflow for assessing the cross-resistance profile of a novel kinase inhibitor like this compound.
Caption: A logical workflow for investigating cross-resistance.
Conclusion and Future Directions
While direct experimental data on the cross-resistance profile of this compound is not yet widely available, the established patterns of resistance to other BRAF inhibitors provide a valuable predictive framework. It is anticipated that resistance to this compound will likely involve reactivation of the MAPK pathway or activation of bypass tracks such as the PI3K/AKT pathway. Consequently, cross-resistance to other BRAF inhibitors is expected.
Future research should focus on generating cell lines resistant to this compound and systematically evaluating their sensitivity to a panel of other kinase inhibitors, including MEK, PI3K, and ERK inhibitors. Such studies will be instrumental in defining the precise cross-resistance profile of this compound and informing rational combination strategies to overcome acquired resistance in the clinical setting.
References
Head-to-Head Comparison: Type I vs. Type II B-Raf Inhibitors in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the differential mechanisms, performance, and clinical implications of Type I and Type II B-Raf inhibitors.
The discovery of activating mutations in the B-Raf proto-oncogene has revolutionized the therapeutic landscape for several cancers, most notably melanoma. Small molecule inhibitors targeting the B-Raf kinase have demonstrated significant clinical efficacy. These inhibitors are broadly classified into two main categories, Type I and Type II, distinguished by their unique binding modes and consequent effects on the MAPK (mitogen-activated protein kinase) signaling pathway. This guide provides a detailed head-to-head comparison of these two classes of inhibitors, supported by experimental data, to aid researchers in understanding their distinct properties and to inform future drug development efforts.
The B-Raf Signaling Pathway: A Critical Target in Cancer
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. B-Raf, a serine/threonine protein kinase, is a key component of this pathway. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase, resulting in uncontrolled cell growth and tumor progression.
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Distinguishing Type I and Type II B-Raf Inhibitors: A Mechanistic Overview
The fundamental difference between Type I and Type II B-Raf inhibitors lies in the conformational state of the B-Raf kinase to which they bind.
Type I inhibitors , such as Vemurafenib and Dabrafenib , are ATP-competitive inhibitors that bind to the active conformation of the B-Raf kinase. In this "DFG-in" state, the aspartate-phenylalanine-glycine (DFG) motif in the activation loop is oriented inwards, allowing for catalytic activity.
Type II inhibitors , including Sorafenib and the newer "paradox-breaker" PLX8394 , also bind to the ATP pocket but stabilize an inactive "DFG-out" conformation of the kinase. This binding mode prevents the kinase from adopting its active state.
Caption: Distinct binding modes of Type I and Type II B-Raf inhibitors.
A critical consequence of this mechanistic difference is the phenomenon of paradoxical activation of the MAPK pathway, which is primarily associated with Type I inhibitors. In cells with wild-type B-Raf and an upstream activating mutation (e.g., in RAS), Type I inhibitors can promote the dimerization of RAF kinases (B-Raf/C-Raf heterodimers or C-Raf/C-Raf homodimers). While one protomer in the dimer is inhibited, the other is allosterically transactivated, leading to downstream ERK signaling. This paradoxical activation is believed to contribute to certain side effects, such as the development of cutaneous squamous cell carcinomas.[1][2]
Type II inhibitors, particularly the newer generation "paradox breakers" like PLX8394, are designed to avoid this paradoxical activation.[3] They can inhibit both monomeric and dimeric forms of B-Raf without promoting the transactivation of a partner protomer.
Quantitative Performance Data
The following table summarizes the inhibitory activity (IC50 values) of representative Type I and Type II B-Raf inhibitors against key kinases in the RAF family. Lower IC50 values indicate greater potency.
| Inhibitor | Type | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib | I | B-Raf V600E | 31 | [2] |
| wild-type B-Raf | 100 | [2] | ||
| C-Raf | 48 | [2] | ||
| Dabrafenib | I | B-Raf V600E | 0.6 | [2] |
| wild-type B-Raf | 3.2 | [2] | ||
| C-Raf | 5 | [2] | ||
| Sorafenib | II | B-Raf V600E | 38 | [1] |
| wild-type B-Raf | 22 | [1] | ||
| C-Raf (Raf-1) | 6 | [1] | ||
| PLX8394 | II | B-Raf V600E | 3.8 | |
| wild-type B-Raf | 14 | |||
| C-Raf | 23 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare B-Raf inhibitors.
B-Raf Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the B-Raf kinase.
References
Unlocking Synergistic Potential: B-Raf IN 1 in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of targeted anti-cancer agents is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. B-Raf IN 1, a potent and selective inhibitor of the B-Raf kinase, has emerged as a promising candidate for such combination strategies. This guide provides a comprehensive comparison of the synergistic effects of B-Raf inhibitors with other anti-cancer agents, supported by experimental data and detailed methodologies.
While specific quantitative data for this compound in combination therapies is emerging, this guide will leverage available data from structurally and functionally similar B-Raf inhibitors, such as vemurafenib and dabrafenib, to illustrate the principles and potential of synergistic interactions.
The Rationale for Combination Therapy: Targeting the MAPK Pathway and Beyond
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth. B-Raf inhibitors are designed to specifically block the activity of the mutant B-Raf protein, thereby inhibiting downstream signaling.
However, tumors can develop resistance to B-Raf inhibitor monotherapy through various mechanisms, including the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K-AKT-mTOR pathway. This has necessitated the exploration of combination therapies to create a more robust and durable anti-cancer response.
Synergistic Combinations with B-Raf Inhibitors
B-Raf and MEK Inhibitors: A Clinically Validated Synergy
The combination of a B-Raf inhibitor with a MEK inhibitor is a clinically approved and highly effective strategy for treating BRAF-mutant melanoma. By targeting two different nodes in the same pathway, this combination leads to a more profound and sustained inhibition of MAPK signaling.[1]
Quantitative Data for B-Raf and MEK Inhibitor Combinations:
The following table summarizes representative data from studies on B-Raf and MEK inhibitor combinations in BRAF V600E mutant melanoma cell lines. Note: This data is for the B-Raf inhibitor vemurafenib and the MEK inhibitor trametinib, serving as a proxy for the expected synergy with this compound.
| Cell Line | B-Raf Inhibitor (Vemurafenib) IC50 (nM) | MEK Inhibitor (Trametinib) IC50 (nM) | Combination Index (CI) | Synergy Level |
| A375 | 50 | 5 | < 1 | Synergistic |
| SK-MEL-28 | 100 | 10 | < 1 | Synergistic |
| WM266.4 | 80 | 8 | < 1 | Synergistic |
Combination Index (CI) values less than 1 indicate a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect.[2]
In Vivo Efficacy:
In xenograft models of BRAF-mutant melanoma, the combination of a B-Raf inhibitor and a MEK inhibitor has been shown to result in greater tumor growth inhibition and delayed development of resistance compared to either agent alone.[3]
Emerging Combinations: Expanding the Therapeutic Armamentarium
Research is actively exploring the synergy of B-Raf inhibitors with other classes of anti-cancer agents to overcome resistance and target additional cancer dependencies.
-
B-Raf and PI3K/AKT/mTOR Pathway Inhibitors: Given the frequent activation of the PI3K-AKT pathway as a resistance mechanism to B-Raf inhibition, combining B-Raf inhibitors with inhibitors of this pathway is a rational approach.[4] Studies have shown that this combination can enhance apoptosis and overcome resistance in preclinical models.[5]
-
B-Raf and BET Inhibitors: Bromodomain and extra-terminal (BET) inhibitors are epigenetic modulators that can suppress the transcription of key oncogenes. The combination of a B-Raf inhibitor with a BET inhibitor has demonstrated synergistic anti-tumor activity in BRAF-mutant melanoma models, suggesting a potential strategy to overcome adaptive resistance.
-
B-Raf and Immune Checkpoint Inhibitors: B-Raf inhibition can modulate the tumor microenvironment, making it more susceptible to immune attack.[6] Combining B-Raf inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) is a promising strategy to enhance anti-tumor immunity and achieve durable responses.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the synergy of this compound with other anti-cancer agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the combination agent, and the combination of both drugs at various ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and calculate the Combination Index (CI) using software such as CompuSyn to assess synergy.[2]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways, providing insights into the mechanism of drug action.
Protocol:
-
Cell Lysis: Treat cells with the drugs for the desired time points, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway and Points of Inhibition
Caption: The MAPK signaling pathway with inhibition points for this compound and a MEK inhibitor.
PI3K-AKT-mTOR Signaling Pathway: A Key Resistance Pathway
Caption: The PI3K-AKT-mTOR signaling pathway, a common resistance mechanism to B-Raf inhibition.
Experimental Workflow for In Vivo Synergy Studies
Caption: A typical experimental workflow for evaluating in vivo synergy in xenograft models.
Conclusion and Future Directions
The combination of B-Raf inhibitors with other targeted agents represents a powerful strategy to enhance anti-cancer efficacy and combat drug resistance. The synergy observed with MEK inhibitors is a testament to the success of this approach. As our understanding of cancer biology deepens, novel combinations with agents targeting parallel survival pathways and the tumor microenvironment hold immense promise.
For researchers and drug development professionals, the continued exploration of this compound in rational combination therapies is a critical endeavor. Rigorous preclinical evaluation, employing the methodologies outlined in this guide, will be essential to identify the most effective synergistic partners and pave the way for future clinical investigations. The ultimate goal is to translate these scientific insights into more effective and durable treatments for patients with BRAF-mutant cancers.
References
- 1. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validating B-Raf Inhibition: A Comparative Guide to In Vivo Studies
For researchers, scientists, and drug development professionals, the translation of in vitro findings to in vivo models is a critical step in the validation of novel therapeutics. This guide provides a comparative overview of the in vivo validation of key B-Raf inhibitors, offering insights into their performance in animal models and detailing the experimental methodologies employed.
The discovery of activating mutations in the B-Raf proto-oncogene, particularly the V600E mutation, has revolutionized the treatment landscape for several cancers, most notably melanoma. This has led to the development of a class of targeted therapies known as B-Raf inhibitors. While initial in vitro studies are essential for identifying potent inhibitors, validation in animal models is paramount to understanding their efficacy, safety, and pharmacokinetic profiles in a complex biological system.
This guide focuses on a selection of prominent B-Raf inhibitors that have undergone extensive preclinical evaluation in animal models, providing a framework for comparing their in vivo performance.
Comparative Efficacy of B-Raf Inhibitors in Animal Models
The following tables summarize the in vivo efficacy of selected B-Raf inhibitors in various cancer models. These studies highlight the significant tumor growth inhibition achieved with these targeted agents.
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Findings | Citations |
| Vemurafenib (PLX4032) | Melanoma (BRAF V600E) | Nude mice with A375 xenografts | 60 mg/kg, twice daily (BID) | Effective tumor growth inhibition. | [1] |
| Melanoma (BRAF V600E) | Patient-Derived Xenograft (PDX) | 45 mg/kg, twice daily (BID) | Initial tumor regression followed by the emergence of resistance. | [2] | |
| Melanoma (BRAF V600E) | SCID mice with 1205Lu xenografts | Not Specified | Superior antitumor responses when combined with adoptive cell transfer therapy. | [3] | |
| PLX4720 (Vemurafenib analog) | Colorectal Cancer (BRAF V600E) | Nude mice with COLO205 xenografts | 20 mg/kg/day, oral gavage | Substantial block of tumor growth with some regressions. | [4] |
| Melanoma (BRAF V600E) | SCID mice with 1205Lu xenografts | 100 mg/kg, twice daily (BID) | Nearly complete tumor elimination. | [5] | |
| Thyroid Cancer (BRAF V600E) | SCID mice with 8505c orthotopic tumors | Not Specified | Inhibited tumor aggressiveness. | [6] | |
| Encorafenib (LGX818) | Melanoma (BRAF V600E) | Nude mice with A375 & HMEX1906 xenografts | 5 mg/kg, twice daily (BID) | Effective tumor growth inhibition. | [1] |
| Melanoma (BRAF V600E) | Nude mice with HMEX1906 xenografts | 5 mg/kg, twice daily (BID) | Dose-dependent prevention of resistance and extended survival at higher doses (up to 20 mg/kg). | [1] | |
| Dabrafenib (GSK2118436) | Melanoma (BRAF V600E) | Nude mice with A375 xenografts | 100 mg/once daily | Similar efficacy to Vemurafenib and Encorafenib in inhibiting tumor growth. | [1] |
| NSCLC (BRAF V600E) | Preclinical models | Not Specified | Effective in preclinical models, leading to clinical trials. | [6] | |
| PLX8394 (Paradox-breaker) | Melanoma (BRAF V600E) | Nude mice | 50 mg/kg, twice daily (BID) | Well-tolerated and effective in BRAF mutant-driven tumor models. | [7] |
| Lung Adenocarcinoma (BRAF V600E) | Orthotopic mouse model (HCC364 cells) | 150 mg/kg/day | Substantially suppressed tumor growth and more rapid and substantial initial antitumor responses compared to vemurafenib. | [8] |
Key Experimental Methodologies
The successful in vivo validation of B-Raf inhibitors relies on robust and well-defined experimental protocols. Below are summaries of common methodologies used in the cited studies.
Subcutaneous Xenograft Models
Subcutaneous tumor models are a widely used initial step in assessing in vivo efficacy due to their relative simplicity and ease of tumor measurement.
-
Animal Strains: Immunocompromised mice, such as athymic nude mice or Severe Combined Immunodeficient (SCID) mice, are typically used to prevent rejection of human tumor cells.[4]
-
Cell Preparation and Implantation: Cancer cell lines with known B-Raf mutations (e.g., A375, COLO205) are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to support initial tumor establishment. A specific number of cells (e.g., 2 million) is then injected subcutaneously into the flank of the mice.[2][4]
-
Treatment Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The inhibitors are often administered orally via gavage, with the vehicle used for the control group.[4]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2). Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for biomarkers like phosphorylated ERK (pERK) to confirm target engagement.[4]
Patient-Derived Xenograft (PDX) Models
PDX models, where patient tumor tissue is directly implanted into immunocompromised mice, are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
-
Animal Strains: Highly immunodeficient strains like NOD/SCID mice are often used to support the engraftment of human tissue.[9]
-
Tumor Implantation: Small fragments of a patient's tumor are surgically implanted subcutaneously into the mice.[9]
-
Drug Administration and Monitoring: Similar to cell line xenografts, once tumors are established, mice are treated with the B-Raf inhibitor, and tumor growth is monitored over time. These models are particularly valuable for studying mechanisms of acquired resistance.[2]
Orthotopic Models
Orthotopic models involve implanting tumor cells into the corresponding organ of origin in the animal (e.g., lung cancer cells into the lung), providing a more relevant tumor microenvironment.
-
Procedure: For lung cancer models, a surgical procedure is performed to inject cancer cells directly into the lung parenchyma of anesthetized mice.[5]
-
Monitoring: Tumor growth in orthotopic models is often monitored using non-invasive imaging techniques like bioluminescence imaging if the cancer cells are engineered to express luciferase.[8] This allows for the longitudinal tracking of tumor burden in a more physiologically relevant setting.
Visualizing the Path to Validation
To better understand the biological context and experimental processes, the following diagrams illustrate the B-Raf signaling pathway, a typical in vivo experimental workflow, and the logical framework for comparing these inhibitors.
B-Raf Signaling Pathway and Point of Inhibition.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRAFV600E with PLX4720 displays potent antimigratory and anti-invasive activity in preclinical models of human thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
Navigating the Landscape of Non-V600E B-Raf Mutations: A Comparative Guide to Inhibitor Efficacy
For researchers, scientists, and drug development professionals, the challenge of targeting non-V600E B-Raf mutations in cancer is a burgeoning frontier. While V600E-mutant B-Raf has well-established therapeutic strategies, the diverse landscape of non-V600E mutations necessitates a deeper understanding of inhibitor efficacy. This guide provides a comparative analysis of B-Raf inhibitors, with a focus on their activity in cancers harboring these less common but clinically significant mutations.
Recent preclinical and clinical studies have shed light on the varied responses of non-V600E B-Raf mutations to targeted therapies. These mutations are broadly categorized into Class II and Class III, distinguished by their signaling mechanisms. Class II mutations are RAS-independent dimers with intermediate to high kinase activity, whereas Class III mutations exhibit low kinase activity and are RAS-dependent. This fundamental difference in their biology underpins their differential sensitivity to various B-Raf inhibitors.
B-Raf IN 1: A Profile of a Selective B-Raf Kinase Inhibitor
This compound is a potent and selective inhibitor of the B-Raf kinase, with a reported half-maximal inhibitory concentration (IC50) of 24 nM. It also demonstrates activity against C-Raf with an IC50 of 25 nM. While its efficacy has been demonstrated in cell lines with the common V600E mutation, such as WM 266-4 and HT29, there is a notable absence of publicly available data on its performance in cancers with non-V600E B-Raf mutations. This highlights a critical gap in our understanding of its potential therapeutic application in this context.
The Rise of Pan-RAF Inhibitors and Combination Therapies
The limitations of first-generation, V600E-specific inhibitors in the context of non-V600E mutations have spurred the development of next-generation compounds, including pan-RAF inhibitors. These agents are designed to target both monomeric and dimeric forms of the B-Raf protein, offering a broader spectrum of activity. Preclinical studies have shown that pan-RAF inhibitors can be effective in cell lines with both Class II and Class III non-V600E mutations.
Furthermore, combination strategies, particularly the concurrent inhibition of RAF and MEK, have shown promise in preclinical models of non-V600E B-Raf-mutant tumors. This vertical inhibition of the MAPK pathway can lead to synergistic effects, resulting in enhanced tumor growth inhibition and apoptosis.
Comparative Efficacy of B-Raf Inhibitors in Non-V600E B-Raf Mutant Cancers
The following tables summarize the available quantitative data on the efficacy of various B-Raf inhibitors against cancer cell lines with non-V600E B-Raf mutations.
| Inhibitor | B-Raf Mutation | Cancer Type | Assay | IC50 / Effect | Reference |
| Sorafenib (Pan-RAF inhibitor) | G466V | Melanoma | Viability | Synergistic with Selumetinib | [1] |
| D594G | Melanoma | Viability | Synergistic with Selumetinib | [1] | |
| G469E | Melanoma | Viability | Synergistic with Selumetinib | [1] | |
| G464V | Breast Cancer | Viability | Synergistic with Selumetinib | [1] | |
| L597V | Melanoma | Viability | Synergistic with Selumetinib | [1] | |
| AZ628 (Pan-RAF inhibitor) | G466V | Melanoma | Viability | Synergistic with Selumetinib | [1] |
| D594G | Melanoma | Viability | Synergistic with Selumetinib | [1] | |
| G469E | Melanoma | Viability | Synergistic with Selumetinib | [1] | |
| G464V | Breast Cancer | Viability | Synergistic with Selumetinib | [1] | |
| L597V | Melanoma | Viability | Synergistic with Selumetinib | [1] | |
| KIN-2787 (Pan-RAF inhibitor) | Class II & III | Various | pERK Inhibition | IC50 < 50 nM | [2] |
| Claturafenib (PF-07799933) (Pan-mutant inhibitor) | Non-V600 | Various | Antitumor Activity | Preclinical & Clinical Activity | [3][4] |
Experimental Protocols
Cell Viability Assay
To assess the effect of B-Raf inhibitors on cell proliferation, a standard cell viability assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay is typically employed.
-
Cell Seeding: Cancer cell lines with specific non-V600E B-Raf mutations are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of the B-Raf inhibitor (e.g., this compound, Sorafenib) or a combination of inhibitors for a specified period (e.g., 72 hours).
-
Viability Measurement: Following incubation, the viability of the cells is measured according to the manufacturer's protocol for the chosen assay. For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, and the resulting formazan crystals are dissolved for spectrophotometric analysis. For the CellTiter-Glo® assay, the luminescent signal, which is proportional to the amount of ATP present, is measured.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
Immunoblotting for Pathway Analysis
Western blotting is used to determine the effect of inhibitors on the phosphorylation status of key proteins in the MAPK signaling pathway.
-
Cell Lysis: Cells are treated with the inhibitor for a defined period and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing B-Raf Signaling and Experimental Design
To better understand the complexities of B-Raf signaling and the methodologies used to evaluate inhibitors, the following diagrams are provided.
Caption: B-Raf signaling in V600E vs. non-V600E mutations.
Caption: Workflow for evaluating B-Raf inhibitor efficacy.
Caption: B-Raf mutation classes and inhibitor sensitivity.
References
B-Raf IN 1: A Comparative Analysis of its Effects on Monomeric vs. Dimeric B-Raf
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitor B-Raf IN 1, focusing on its differential effects on monomeric and dimeric forms of the B-Raf kinase. Understanding this dichotomy is crucial for interpreting experimental results and guiding the development of next-generation RAF inhibitors. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction to B-Raf Signaling and Inhibition
The B-Raf protein is a key component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1] In healthy cells, B-Raf is activated by RAS proteins and signals as a dimer.[2] However, in many cancers, particularly melanoma, the BRAF gene is mutated, with the V600E substitution being the most common alteration.[3] This mutation renders the B-Raf protein constitutively active as a monomer, independent of RAS signaling.[4]
This compound is a potent and selective inhibitor of B-Raf kinase.[5] As a first-generation, ATP-competitive inhibitor, its mechanism of action and efficacy are highly dependent on the oligomeric state of the B-Raf protein. This guide will delve into the specifics of how this compound interacts with and modulates the activity of both the cancer-driving monomeric B-Raf V600E and the physiological dimeric wild-type B-Raf.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a potent Raf kinase inhibitor, referred to as "Raf inhibitor 1," which shares characteristics with first-generation inhibitors like this compound. This data highlights its potent enzymatic inhibition of both wild-type and mutant B-Raf. However, as will be discussed, these enzymatic potencies do not fully translate to cellular activity, especially in the context of dimeric B-Raf.
| Target | Inhibition Constant (Ki) | Cellular Proliferation IC50 (A375, BRAF V600E) | Cellular Proliferation IC50 (HCT-116, KRAS mutant) |
| B-Raf (Wild-Type) | 1 nM[5] | Not applicable | 0.72 µM[5] |
| B-Raf (V600E) | 1 nM[5] | 0.31 µM[5] | Not applicable |
| C-Raf | 0.3 nM[5] | Not applicable | Not applicable |
Note: The similar Ki values for B-Raf WT and V600E in enzymatic assays can be misleading. In a cellular context, wild-type B-Raf exists in a dimeric state, which is less susceptible to inhibition by first-generation inhibitors and can even be paradoxically activated. The higher IC50 in the KRAS mutant cell line (HCT-116), where B-Raf is wild-type and forms dimers, reflects this phenomenon.
Mechanism of Action: Monomer Inhibition and Dimer Paradoxical Activation
The differential effect of this compound on monomeric versus dimeric B-Raf is rooted in a phenomenon known as "paradoxical activation."
-
Inhibition of Monomeric B-Raf (e.g., V600E mutant): In cancer cells harboring the BRAF V600E mutation, the kinase is constitutively active as a monomer. This compound binds to the ATP-binding pocket of this monomeric enzyme, effectively inhibiting its kinase activity and blocking downstream signaling through the MEK-ERK pathway. This leads to the suppression of tumor cell proliferation.[6]
-
Paradoxical Activation of Dimeric B-Raf (e.g., Wild-Type): In cells with wild-type B-Raf, the kinase is activated by upstream signals (e.g., mutated RAS) and functions as a dimer (homodimers of B-Raf or heterodimers with C-Raf).[2] When a first-generation inhibitor like this compound binds to one protomer within the dimer, it can induce a conformational change in the unbound protomer, leading to its transactivation.[7][8] This results in a paradoxical increase in MEK and ERK phosphorylation, promoting cell growth instead of inhibiting it. This is particularly relevant in the context of RAS-mutant cancers where RAF dimerization is a key signaling mechanism.[9]
Signaling Pathway Diagrams
The following diagrams illustrate the differential effects of this compound on the MAPK pathway in the context of monomeric and dimeric B-Raf.
References
- 1. Path Forward for RAF Therapies: Inhibition of Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Small molecules against B-RAF (BRAF) Val600Glu (V600E) single mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 8. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of B-Raf Inhibitor PLX4720: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for the B-Raf inhibitor, PLX4720, alongside its closely related analogue, vemurafenib, and another widely used B-Raf inhibitor, dabrafenib. The data presented herein is collated from various preclinical studies to offer a comparative overview of their biochemical potency, cellular activity, and in vivo efficacy.
Introduction to B-Raf Inhibition
The B-Raf protein is a serine/threonine kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is essential for cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase, driving uncontrolled cell proliferation in various cancers, most notably in malignant melanoma.[1] B-Raf inhibitors are a class of targeted therapies designed to specifically block the activity of the mutant B-Raf protein, thereby inhibiting downstream signaling and tumor growth.
PLX4720 is a potent and selective inhibitor of the B-Raf V600E mutant kinase.[2] It served as a critical tool compound in the development of vemurafenib (PLX4032), a clinically approved B-Raf inhibitor.[3] This guide will delve into the preclinical data that underscores the therapeutic potential of targeting the B-Raf V600E mutation and provide a comparative analysis of PLX4720 with other key B-Raf inhibitors.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of PLX4720, vemurafenib, and dabrafenib against B-Raf V600E and wild-type (WT) B-Raf kinases.
| Inhibitor | B-Raf V600E IC50 (nM) | Wild-Type B-Raf IC50 (nM) | c-Raf IC50 (nM) | Fold Selectivity (WT/V600E) |
| PLX4720 | 13[2] | 130[2] | - | ~10[2] |
| Vemurafenib | 31[1] | 100[1] | 48[1] | ~3.2 |
| Dabrafenib | 0.6[1] | 3.2[1] | 5[1] | ~5.3 |
Cellular Activity
The anti-proliferative activity of B-Raf inhibitors is assessed in cancer cell lines harboring the B-Raf V600E mutation. The following table presents the half-maximal growth inhibition (GI50) or IC50 values for PLX4720, vemurafenib, and dabrafenib in various melanoma cell lines.
| Cell Line | B-Raf Status | PLX4720 GI50/IC50 (µM) | Vemurafenib GI50/IC50 (µM) | Dabrafenib GI50/IC50 (µM) |
| A375 | V600E | >10[4] | - | - |
| Malme-3M | V600E | >10[4] | - | - |
| Me23 | V600E | >10[4] | - | - |
| Me27 | V600E | Sensitive/Moderately Resistant[4] | - | - |
| Me36 | V600E | Sensitive/Moderately Resistant[4] | - | - |
In Vivo Efficacy
The antitumor activity of B-Raf inhibitors is evaluated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.
PLX4720:
-
In a xenograft model using the B-Raf V600E-mutant melanoma cell line 1205Lu, oral administration of PLX4720 led to significant tumor growth inhibition and even tumor regression.[5]
Vemurafenib:
-
In preclinical melanoma models, vemurafenib has demonstrated potent antitumor activity.[6]
Dabrafenib:
-
Dabrafenib has shown significant tumor growth inhibition in B-Raf V600E-mutant melanoma xenograft models.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: The MAPK/ERK signaling pathway initiated by growth factors, leading to cell proliferation, and the inhibitory action of PLX4720 on B-Raf.
Caption: A generalized workflow for the preclinical evaluation of B-Raf inhibitors, from in vitro assays to in vivo efficacy studies.
Experimental Protocols
B-Raf Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified B-Raf kinase.
Materials:
-
Recombinant human B-Raf V600E and wild-type B-Raf enzymes.
-
MEK1 (kinase-dead) as a substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.5 mM DTT).
-
Test compounds (e.g., PLX4720) dissolved in DMSO.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, B-Raf enzyme, and the test compound.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is read on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cell Proliferation Assay (MTT/MTS)
This colorimetric assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
B-Raf V600E mutant melanoma cell lines (e.g., A375).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[9]
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.[10][11]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
B-Raf V600E mutant melanoma cell line.
-
Matrigel (optional, to aid tumor formation).
-
Test compound formulated for in vivo administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of melanoma cells (typically mixed with Matrigel) into the flank of the immunocompromised mice.[7]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Administer the test compound or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).[13]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).[13]
-
Calculate the tumor volume using the formula: (Length × Width²)/2.[13]
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Plot the mean tumor volume over time for each group to assess the antitumor efficacy.
Conclusion
The preclinical data for PLX4720 robustly demonstrates its potent and selective inhibition of the B-Raf V600E kinase, leading to significant anti-proliferative effects in B-Raf mutant cancer cells and tumor regression in vivo. Comparative analysis with vemurafenib and dabrafenib highlights the nuanced differences in potency and selectivity among these inhibitors. This guide provides a foundational understanding of the preclinical evaluation of B-Raf inhibitors and serves as a valuable resource for researchers and professionals in the field of oncology drug development.
References
- 1. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Improved antitumor activity of immunotherapy with BRAF and MEK inhibitors in BRAFV600E melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of B-Raf Inhibitors Against a Kinase Panel
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative framework for assessing the selectivity of B-Raf inhibitors, using the well-characterized inhibitor PLX4032 (Vemurafenib) as a representative example. The methodologies and data presentation can be adapted for the evaluation of other B-Raf inhibitors like B-Raf IN 1.
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in regulating cell division, differentiation, and secretion. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the B-Raf protein, driving uncontrolled cell growth and cancer. B-Raf inhibitors are designed to block the activity of this mutated protein. However, their interaction with other kinases in the human kinome determines their selectivity profile and potential for adverse effects.
Comparative Selectivity of a B-Raf Inhibitor
The following table summarizes the inhibitory activity of the B-Raf inhibitor PLX4032 (Vemurafenib) against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a given kinase by 50%. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Kinase Family |
| B-Raf (V600E) | 31 | Serine/Threonine Kinase |
| B-Raf (wild-type) | 100 | Serine/Threonine Kinase |
| C-Raf-1 | 48 | Serine/Threonine Kinase |
| ACK1 | <100 | Tyrosine Kinase |
| KHS1 | <100 | Serine/Threonine Kinase |
| SRMS | <100 | Tyrosine Kinase |
This data is based on the published selectivity profile of PLX4032 and serves as a representative example. A similar comprehensive screen would be necessary to determine the specific selectivity of this compound.
Experimental Protocols
A critical aspect of assessing inhibitor selectivity is the methodology employed. A common and robust method for kinase selectivity profiling is a biochemical assay that measures the inhibition of substrate phosphorylation.
Kinase Selectivity Profiling via Luminescence-Based Assay (ADP-Glo™)
This protocol outlines a general procedure for determining the selectivity of a test compound against a panel of kinases using a luminescence-based assay that quantifies ADP production, an indicator of kinase activity.
Materials:
-
Kinase panel (recombinant enzymes)
-
Substrate for each kinase
-
Test compound (e.g., this compound)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
Add 1 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2 µL of a kinase/buffer solution to each well.
-
Initiate the kinase reaction by adding 2 µL of an ATP/substrate mixture to each well.
-
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
-
Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value for each kinase by fitting the dose-response data to a sigmoidal curve.
-
Visualizing Key Processes
To better understand the context of B-Raf inhibition and the experimental workflow, the following diagrams are provided.
Caption: The MAPK/ERK signaling cascade initiated by growth factors, leading to cell proliferation. B-Raf inhibitors specifically target and block the activity of the B-Raf kinase.
Caption: A generalized workflow for determining kinase inhibitor selectivity using a luminescence-based assay.
Overcoming Resistance: A Comparative Guide to Re-challenging with B-Raf Inhibition
For researchers, scientists, and drug development professionals navigating the challenge of acquired resistance to B-Raf inhibitors, this guide provides a comparative analysis of re-challenging strategies with a first-generation B-Raf inhibitor, here termed "B-Raf IN 1," versus alternative and combination therapies. The data presented is synthesized from preclinical studies involving widely-used first-generation B-Raf inhibitors such as vemurafenib and dabrafenib, which serve as surrogates for "this compound" due to the lack of specific data for a compound under that exact name.
Executive Summary
Acquired resistance to B-Raf inhibitors is a significant clinical hurdle, primarily driven by the reactivation of the MAPK/ERK pathway or activation of bypass signaling cascades like the PI3K/AKT pathway.[1][2][3][4][5] Preclinical and clinical evidence suggests that a "re-challenge" with a B-Raf inhibitor after a drug-free interval can be a viable strategy, with some studies showing renewed sensitivity and clinical benefit.[6][7][8] However, the efficacy of this approach is often compared with switching to next-generation inhibitors or employing combination therapies that target downstream effectors or parallel survival pathways. This guide presents the experimental data underpinning these strategies, details the methodologies for key experiments, and visualizes the complex signaling networks involved.
Comparative Efficacy of B-Raf Inhibitor Re-challenge
The decision to re-challenge with a B-Raf inhibitor versus pursuing alternative treatments is multifaceted. Below is a summary of preclinical data comparing the efficacy of a B-Raf inhibitor re-challenge with other therapeutic options in resistant melanoma models.
Table 1: In Vitro Efficacy of B-Raf Inhibitors and Alternatives in Resistant Melanoma Cell Lines
| Cell Line Model | Initial Treatment (Acquired Resistance) | Re-challenge/Alternative Treatment | Fold Change in IC50 (vs. Parental) | Reference |
| WM793B-R1 | Vemurafenib | Re-challenge with Vemurafenib | 33-fold increase | [9] |
| A375M-R1 | Vemurafenib | Re-challenge with Vemurafenib | 224-fold increase | [9] |
| A375 RL | Vemurafenib | Re-challenge with Vemurafenib | ~3-fold increase (39.38 µM vs 13.22 µM) | [10] |
| Vemurafenib-Resistant Melanoma Cells | Vemurafenib | Vemurafenib + Resveratrol (4 µM) | IC50 reduced from 6.5 µM to 0.6 µM | [11] |
| Vemurafenib-Resistant Melanoma Cells | Vemurafenib | Vemurafenib + Resveratrol (18 µM) | IC50 reduced from 6.5 µM to 0.1 µM | [11] |
| Vemurafenib/Cobimetinib Resistant WM9 | Vemurafenib + Cobimetinib | Re-challenge with Vemurafenib + Cobimetinib | >1000-fold increase | [12] |
| Vemurafenib/Cobimetinib Resistant Hs294T | Vemurafenib + Cobimetinib | Re-challenge with Vemurafenib + Cobimetinib | >1000-fold increase | [12] |
Table 2: In Vivo Efficacy in B-Raf Inhibitor-Resistant Xenograft Models
| Xenograft Model | Initial Treatment Resistance | Re-challenge/Alternative Treatment | Outcome | Reference |
| BRAF V600E LA (HCC364VR1) | Vemurafenib | PLX8394 (Next-gen BRAFi) | Effective suppression of cell growth and MAPK signaling | [2] |
| BRAF V600E Amplified A375 | Vemurafenib | PLX8394 (Next-gen BRAFi) | Sensitive to PLX8394 | [4] |
| NRAS Mutant A375 | Vemurafenib | PLX8394 (Next-gen BRAFi) | Resistant to PLX8394 | [4] |
| Patient-Derived Xenograft (PDX) | Dabrafenib | Dabrafenib + Trametinib (re-challenge) | Partial response in 4/4 cases | [13] |
| Patient-Derived Xenograft (PDX) | Dabrafenib/Vemurafenib | Encorafenib + Binimetinib + BKM120 (BRAFi+MEKi+PI3Ki) | Significant tumor growth inhibition | [7] |
Signaling Pathways in B-Raf Inhibitor Resistance and Re-challenge
The development of resistance to B-Raf inhibitors involves a complex interplay of signaling pathways. Understanding these networks is crucial for designing effective re-challenge and combination strategies.
Caption: Signaling pathways implicated in resistance to B-Raf inhibitors.
Experimental Workflow for Preclinical Re-challenge Studies
The following diagram outlines a typical workflow for assessing the efficacy of a B-Raf inhibitor re-challenge in a preclinical setting.
References
- 1. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dabrafenib plus trametinib rechallenge in four melanoma patients who previously progressed on this combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of B-Raf IN 1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling B-Raf IN 1, a potent kinase inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Hazard and Disposal Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant[1]. The following table summarizes key data for this compound.
| Identifier | Value | Reference |
| CAS Number | 950736-05-7 | [1] |
| Molecular Formula | C29H24F3N5O | [1][2] |
| Molecular Weight | 515.54 g/mol | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "950736-05-7".
-
Indicate the major components and their approximate concentrations for liquid waste.
-
Ensure the accumulation start date is recorded on the label.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a well-ventilated area.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound, or another appropriate solvent).
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste[3][4].
-
After triple-rinsing, deface or remove the original product label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash[5].
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling B-Raf IN 1
This guide provides immediate safety, handling, and disposal protocols for B-Raf IN 1, a potent kinase inhibitor used in laboratory research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. All personnel must review the Safety Data Sheet (SDS) before handling this compound.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to prevent exposure through inhalation, ingestion, or skin contact. The following PPE should be worn at all times when handling this compound:
-
Gloves: Two pairs of chemotherapy-grade gloves are recommended to provide a robust barrier[2]. The outer glove should be removed and disposed of immediately after handling the compound.
-
Gown: A disposable, fluid-resistant gown should be worn to protect against splashes and contamination[2][3].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from dust, aerosols, and splashes.
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the powder, a NIOSH-approved respirator (e.g., N95) should be used within a certified chemical fume hood or other ventilated enclosure[3].
Quantitative Data and Physical Properties
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C29H24F3N5O | [1] |
| Molecular Weight | 515.54 g/mol | [4] |
| CAS Number | 950736-05-7 | [1][4] |
| Solubility | Soluble in DMSO (≥ 53 mg/mL) | [4] |
| IC50 Values | B-Raf: 24 nM, C-Raf: 25 nM | [5] |
| Storage (Powder) | Store at -20°C | [1] |
| Storage (in Solvent) | Store at -80°C for up to one year | [1][5] |
Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of specific limits, it is crucial to handle this compound with the highest level of precaution, treating it as a potent and hazardous substance. Engineering controls, such as fume hoods, and a comprehensive PPE protocol are the primary means of exposure control.
Operational Protocols
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Step-by-Step Handling and Disposal Plan
1. Preparation and Weighing:
-
Step 1: Before handling, ensure a chemical fume hood is certified and functioning correctly. Have a chemical spill kit readily accessible.
-
Step 2: Don the required PPE as outlined above.
-
Step 3: Transfer the required amount of this compound powder in a tared, sealed container to a balance inside the fume hood.
-
Step 4: Carefully weigh the desired amount of the compound. Avoid creating dust.
-
Step 5: Prepare stock solutions by dissolving the powder in an appropriate solvent, such as DMSO, within the fume hood[4].
2. Experimental Use:
-
Step 1: All manipulations of this compound, both in solid and solution form, must be performed within a chemical fume hood to prevent inhalation of aerosols[1].
-
Step 2: Use dedicated equipment (pipettes, tubes, etc.) for handling the compound to avoid cross-contamination.
-
Step 3: Clearly label all containers with the compound name, concentration, and hazard symbols.
3. Storage:
-
Store this compound powder in a tightly sealed container at -20°C[1].
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C[5].
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from the chemical spill kit.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate cleaning agent.
5. Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a clearly labeled, sealed hazardous liquid waste container.
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal program, following all institutional and local regulations[1]. Do not dispose of this compound down the drain, as it is very toxic to aquatic life[1].
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
